N-Oxalylglycine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(carboxymethylamino)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO5/c6-2(7)1-5-3(8)4(9)10/h1H2,(H,5,8)(H,6,7)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMZLRFONYSTPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20200601 | |
| Record name | Oxalylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20200601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5262-39-5 | |
| Record name | N-Oxalylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5262-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxalylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005262395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxalylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20200601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-OXALYLGLYCINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(CARBOXYCARBONYL)GLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VVW38EB8YS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N-Oxalylglycine: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Oxalylglycine (NOG) is a potent, cell-permeable small molecule that acts as a structural analog of α-ketoglutarate. Its primary mechanism of action is the competitive inhibition of a broad class of enzymes known as α-ketoglutarate-dependent dioxygenases. This inhibition has significant downstream effects on various cellular processes, most notably the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a master regulator of the hypoxic response. This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.
Core Mechanism of Action: Competitive Inhibition of α-Ketoglutarate-Dependent Dioxygenases
This compound's molecular structure closely mimics that of the endogenous enzyme co-substrate, α-ketoglutarate (also known as 2-oxoglutarate). This structural similarity allows NOG to bind to the active site of α-ketoglutarate-dependent dioxygenases, competitively inhibiting the binding of the natural substrate.[1][2] These enzymes are involved in a wide array of biological processes, including collagen synthesis, histone demethylation, and oxygen sensing.[][4] By blocking the activity of these enzymes, NOG can modulate these fundamental cellular functions.
The inhibition is reversible and competitive with respect to α-ketoglutarate.[2][5] This means that increasing the concentration of α-ketoglutarate can overcome the inhibitory effects of this compound. The Ki value, a measure of the inhibitor's binding affinity, for this compound with prolyl 4-hydroxylase has been reported to be in the micromolar range, varying between 1.9 and 7.8 µM depending on the experimental conditions.[2][5]
Key Biological Consequence: Stabilization of HIF-1α
One of the most well-characterized effects of this compound is the stabilization of the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α).[6] Under normal oxygen conditions (normoxia), HIF-1α is continuously synthesized and rapidly degraded. This degradation is initiated by a family of α-ketoglutarate-dependent enzymes called prolyl hydroxylases (PHDs). PHDs hydroxylate specific proline residues on HIF-1α, which then acts as a recognition signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. This complex ubiquitinates HIF-1α, targeting it for destruction by the proteasome.
This compound, by inhibiting PHDs, prevents the hydroxylation of HIF-1α.[7][8] Consequently, VHL can no longer recognize and bind to HIF-1α, leading to its accumulation and stabilization even in the presence of normal oxygen levels. The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes. This transcriptional activation leads to the upregulation of genes involved in angiogenesis, glucose metabolism, and cell survival, effectively mimicking a hypoxic state.
Figure 1: this compound-mediated stabilization of HIF-1α.
Inhibition of Other α-Ketoglutarate-Dependent Dioxygenases
Beyond PHDs, this compound also inhibits other families of α-ketoglutarate-dependent dioxygenases, leading to a broader range of biological effects.
-
Jumonji C (JmjC) domain-containing histone demethylases (JMJDs): These enzymes play a crucial role in epigenetic regulation by removing methyl groups from histone proteins. NOG has been shown to inhibit several JMJD family members, including JMJD2A, JMJD2C, and JMJD2D, thereby affecting gene expression patterns.[7][9]
-
Collagen Prolyl-4-Hydroxylases (C-P4Hs): These enzymes are essential for the post-translational modification of collagen, specifically the hydroxylation of proline residues. This modification is critical for the stability of the collagen triple helix. Inhibition of C-P4Hs by NOG can impair collagen synthesis.[4][5]
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound varies depending on the specific enzyme target. The following table summarizes key quantitative data from the literature.
| Enzyme Target Family | Specific Enzyme | Parameter | Value (µM) | Reference(s) |
| Prolyl Hydroxylases (PHDs) | PHD1 | IC₅₀ | 2.1 | [7][8] |
| PHD2 | IC₅₀ | 5.6 | [7][8] | |
| Prolyl 4-hydroxylase (purified) | Kᵢ | 1.9 - 7.8 | [2][5] | |
| Prolyl 4-hydroxylase (microsomal) | IC₅₀ | 23 | [2][5] | |
| Jumonji Histone Demethylases (JMJDs) | JMJD2A | IC₅₀ | 250 | [8] |
| JMJD2C | IC₅₀ | 500 | [8] | |
| JMJD2D | - | - | [7] | |
| JMJD2E | IC₅₀ | 24 | [8] |
Experimental Protocols
In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified α-ketoglutarate-dependent dioxygenase.
Materials:
-
Purified recombinant enzyme (e.g., PHD2, JMJD2A)
-
Substrate peptide specific to the enzyme
-
α-ketoglutarate
-
Ascorbate
-
Ferrous sulfate or Ferrous ammonium sulfate
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Detection system (e.g., MALDI-TOF mass spectrometer, spectrophotometer for coupled-enzyme assays)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, purified enzyme, ascorbate, and ferrous salt.
-
Add varying concentrations of this compound to the reaction mixture and pre-incubate for a defined period (e.g., 15 minutes at room temperature).
-
Initiate the enzymatic reaction by adding the substrate peptide and α-ketoglutarate.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific duration.
-
Stop the reaction (e.g., by adding a quenching solution like methanol or EDTA).
-
Analyze the reaction products using the chosen detection method to determine the extent of enzyme activity.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of this compound concentration.
Cell-Based HIF-1α Stabilization Assay using Western Blot
This protocol describes the detection of HIF-1α stabilization in cultured cells treated with Dimethyloxalylglycine (DMOG), a cell-permeable ester of this compound.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
Dimethyloxalylglycine (DMOG)
-
Phosphate-buffered saline (PBS)
-
Nuclear extraction buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against HIF-1α
-
Loading control primary antibody (e.g., anti-Lamin B1 for nuclear extracts)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere and grow to a desired confluency (e.g., 70-80%).
-
Treat the cells with varying concentrations of DMOG (e.g., 100 µM - 1 mM) for a specified time (e.g., 4-8 hours). Include an untreated control.
-
Wash the cells with ice-cold PBS.
-
Harvest the cells and prepare nuclear extracts according to a standard protocol.
-
Determine the protein concentration of the nuclear extracts.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
Figure 2: Experimental workflow for HIF-1α stabilization assay.
Conclusion
This compound serves as a valuable research tool for studying the roles of α-ketoglutarate-dependent dioxygenases in various biological contexts. Its ability to competitively inhibit these enzymes, particularly the prolyl hydroxylases, leading to the robust stabilization of HIF-1α, makes it a cornerstone for hypoxia research and a potential starting point for the development of therapeutic agents targeting pathways regulated by these enzymes. The data and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the multifaceted mechanism of action of this compound.
References
- 1. superchemistryclasses.com [superchemistryclasses.com]
- 2. resources.novusbio.com [resources.novusbio.com]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blot Procedure HIF1-alpha [protocols.io]
- 8. mdpi.com [mdpi.com]
- 9. Inhibitor Screening and Design [creative-enzymes.com]
N-Oxalylglycine: A Technical Guide to its Function as an Alpha-Ketoglutarate-Dependent Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Oxalylglycine (NOG) is a structural analog of alpha-ketoglutarate (α-KG), a key co-substrate for a large family of non-heme iron(II) and 2-oxoglutarate-dependent dioxygenases (2-ODDs).[1][2][3] By mimicking α-KG, NOG acts as a competitive inhibitor of these enzymes, making it a valuable tool for studying their biological roles and a potential scaffold for therapeutic drug development.[4][5] This technical guide provides an in-depth overview of NOG's mechanism of action, its effects on key enzyme families, quantitative inhibitory data, and detailed experimental protocols for its use in research.
Mechanism of Action
This compound's inhibitory activity stems from its structural similarity to α-ketoglutarate.[2] It binds to the α-KG binding site within the catalytic domain of 2-ODDs, but due to its slightly different chemical structure, it cannot be processed in the same way. This competitive binding prevents the natural substrate from accessing the active site, thereby inhibiting the enzyme's catalytic activity.[3][4] NOG is a cell-permeable compound, and its dimethyl ester prodrug, dimethyloxalylglycine (DMOG), exhibits enhanced cell permeability and is intracellularly hydrolyzed to NOG.[6][7]
Inhibition of Alpha-Ketoglutarate-Dependent Enzymes
NOG exhibits broad-spectrum inhibitory activity against various α-KG-dependent dioxygenases, including prolyl hydroxylases and Jumonji C (JmjC) domain-containing histone demethylases.
Prolyl Hydroxylase Domain (PHD) Enzymes and HIF Signaling
Prolyl hydroxylase domain (PHD) enzymes are crucial regulators of the hypoxia-inducible factor (HIF) signaling pathway.[8][9] Under normoxic (normal oxygen) conditions, PHDs hydroxylate specific proline residues on the HIF-1α subunit, marking it for ubiquitination by the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[10][11] This keeps HIF-1α levels low.
During hypoxia (low oxygen), PHD activity is reduced due to the lack of its co-substrate, molecular oxygen. This leads to the stabilization of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.[9][10]
NOG, by inhibiting PHDs, mimics a hypoxic state even under normoxic conditions.[12] This leads to the stabilization of HIF-1α and the subsequent activation of the HIF signaling pathway.[6]
Jumonji C (JmjC) Domain-Containing Histone Demethylases
The Jumonji C (JmjC) domain-containing proteins are a large family of histone demethylases that play a critical role in epigenetic regulation by removing methyl marks from histone tails.[13][14] These enzymes are also α-KG-dependent dioxygenases and are therefore susceptible to inhibition by NOG.[6][13] For example, NOG has been shown to inhibit the activity of JMJD2A, JMJD2C, and JMJD2E.[15][16] Inhibition of these demethylases can lead to alterations in gene expression and has implications for cancer therapy, as histone demethylases are often dysregulated in various cancers.[15]
Other Alpha-Ketoglutarate-Dependent Dioxygenases
NOG's inhibitory effects extend to other α-KG-dependent dioxygenases, such as collagen prolyl-4-hydroxylase (C-P4H), which is essential for collagen biosynthesis.[5][17] Inhibition of C-P4H can have implications for fibrotic diseases.[17] Factor Inhibiting HIF (FIH-1) is another α-KG-dependent asparaginyl hydroxylase that regulates HIF-1α activity and is also inhibited by NOG.
Quantitative Inhibitory Data
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The table below summarizes the reported IC50 values of NOG for various α-ketoglutarate-dependent enzymes.
| Enzyme Target | IC50 (µM) | Reference(s) |
| Prolyl Hydroxylase Domain 1 (PHD1) | 2.1 | [15][16] |
| Prolyl Hydroxylase Domain 2 (PHD2) | 5.6 | [15][16] |
| Jumonji Domain-Containing Protein 2A (JMJD2A) | 250 | [15][16] |
| Jumonji Domain-Containing Protein 2C (JMJD2C) | 500 | [15][16] |
| Jumonji Domain-Containing Protein 2E (JMJD2E) | 24 | [15][16] |
| Collagen Prolyl-4-Hydroxylase (Chicken Embryo Microsomes) | 23 | [5] |
Experimental Protocols
In Vitro Prolyl Hydroxylase (PHD) Inhibition Assay (Colorimetric)
This protocol is adapted from a colorimetric assay that measures the consumption of α-ketoglutarate by PHD enzymes.[16]
Materials:
-
Recombinant PHD2 enzyme
-
HIF-1α peptide substrate (e.g., containing the P564 residue)[16]
-
This compound (NOG)
-
Alpha-ketoglutarate (α-KG)
-
Ferrous sulfate (FeSO₄)
-
Ascorbate
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
-
2,4-Dinitrophenylhydrazine (2,4-DNPH) solution
-
Sodium hydroxide (NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of NOG in a suitable solvent (e.g., DMSO or water).
-
Prepare serial dilutions of NOG in the assay buffer to create a dose-response curve.
-
Prepare a reaction mixture containing assay buffer, FeSO₄ (final concentration ~10 µM), and ascorbate (final concentration ~100 µM).
-
Prepare a substrate mixture containing the HIF-1α peptide (final concentration ~100 µM) and α-KG (final concentration ~0.5 mM).[16]
-
-
Enzyme Inhibition:
-
In a 96-well plate, add a fixed amount of recombinant PHD2 enzyme to each well.
-
Add the serially diluted NOG solutions to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a short period (e.g., 10-15 minutes) at room temperature.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the substrate mixture to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Detection of α-KG Consumption:
-
Stop the reaction (e.g., by adding a quenching solution like EDTA).
-
Add the 2,4-DNPH solution to each well to derivatize the remaining α-KG.
-
After a sufficient incubation time (e.g., 10 minutes), add NaOH to develop the color.
-
Measure the absorbance at 425 nm using a microplate reader.[16]
-
-
Data Analysis:
-
The absorbance is inversely proportional to the PHD activity (as more active enzyme consumes more α-KG, resulting in a lower signal).
-
Plot the percentage of inhibition against the logarithm of the NOG concentration.
-
Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cellular HIF-1α Stabilization Assay
This protocol describes how to assess the ability of NOG's prodrug, DMOG, to stabilize HIF-1α in cultured cells.
Materials:
-
Cell line of interest (e.g., HEK293, HCT116)
-
Cell culture medium and supplements
-
Dimethyloxalylglycine (DMOG)
-
Hypoxia chamber (optional, for positive control)
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibody against HIF-1α
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere and grow to a suitable confluency (e.g., 70-80%).
-
Prepare a stock solution of DMOG in a suitable solvent (e.g., DMSO).
-
Treat the cells with various concentrations of DMOG for a specific duration (e.g., 4-24 hours). Include a vehicle control (DMSO alone).
-
For a positive control, place a separate plate of untreated cells in a hypoxia chamber (e.g., 1% O₂) for the same duration.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Collect the cell lysates and clarify them by centrifugation.
-
Determine the protein concentration of each lysate using a protein quantification assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.
-
Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
A loading control, such as β-actin or GAPDH, should be probed on the same membrane to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities of HIF-1α and the loading control using densitometry software.
-
Normalize the HIF-1α band intensity to the loading control for each sample.
-
Compare the levels of stabilized HIF-1α in DMOG-treated cells to the control and hypoxia-treated cells.
-
Conclusion
This compound is a powerful and versatile tool for investigating the function of α-ketoglutarate-dependent dioxygenases. Its ability to competitively inhibit these enzymes has provided valuable insights into various biological processes, most notably the cellular response to hypoxia through the HIF signaling pathway. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate its effective use in research and drug discovery endeavors. As our understanding of the diverse roles of α-KG-dependent enzymes continues to expand, the utility of NOG and its derivatives as chemical probes and therapeutic leads is likely to grow in significance.
References
- 1. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein | Springer Nature Experiments [experiments.springernature.com]
- 2. Synthesis and activity of this compound and its derivatives as Jumonji C-domain-containing histone lysine demethylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HIF1α stabilization in hypoxia is not oxidant-initiated - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stabilization of Hypoxia Inducible Factor-1α by Dimethyloxalylglycine Promotes Recovery from Acute Spinal Cord Injury by Inhibiting Neural Apoptosis and Enhancing Axon Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epigentek.com [epigentek.com]
- 7. Stabilization of HIF-1α alleviates osteoarthritis via enhancing mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Basis of Prolyl Hydroxylase Domain Inhibition by Molidustat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. epigentek.com [epigentek.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A small-molecule probe for monitoring binding to prolyl hydroxylase domain 2 by fluorescence polarisation - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC06353C [pubs.rsc.org]
- 13. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DOT Language | Graphviz [graphviz.org]
- 15. GraphViz Examples and Tutorial [graphs.grevian.org]
- 16. Biochemical purification and pharmacological inhibition of a mammalian prolyl hydroxylase acting on hypoxia-inducible factor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of N-Oxalylglycine: A Natural Product in the Plant Kingdom
A Technical Guide for Researchers and Drug Development Professionals
Introduction
N-Oxalylglycine (NOG), a molecule previously recognized primarily as a synthetic inhibitor of 2-oxoglutarate (2OG) dependent oxygenases, has been identified as a natural product within the plant kingdom. This discovery has significant implications for our understanding of plant biochemistry and presents new avenues for research in plant science and drug development. This technical guide provides an in-depth overview of the discovery of NOG in plants, detailing the experimental methodologies employed for its identification and quantification, and exploring its potential physiological roles and associated signaling pathways.
Discovery and Identification in Planta
The first and pivotal report of this compound as a naturally occurring compound in plants was published in 2015 by Al-Qahtani and colleagues in the journal Phytochemistry. Their research identified NOG in the leaves of two common edible plants: rhubarb (Rheum rhabarbarum) and spinach (Spinacia oleracea).[1] This finding was significant as it suggested that a compound widely used as a tool compound in biomedical research has an endogenous role in plant physiology.
Plant Material and Sample Preparation
The initial discovery utilized commercially available rhubarb and spinach leaves. A generalized protocol for the extraction of small molecules like NOG from plant tissues typically involves the following steps:
-
Harvesting and Homogenization: Fresh plant leaves are harvested and immediately flash-frozen in liquid nitrogen to quench metabolic activity. The frozen tissue is then ground to a fine powder using a mortar and pestle or a cryogenic grinder.
-
Extraction: The powdered plant material is extracted with a suitable solvent system. For polar compounds like NOG, a common choice is a mixture of methanol, isopropanol, and water. The extraction is often performed at a low temperature to minimize degradation of the target analyte.
-
Purification: The crude extract is then subjected to one or more purification steps to remove interfering compounds. This may include liquid-liquid partitioning or solid-phase extraction (SPE).
Analytical Identification
The definitive identification of this compound in the plant extracts was achieved through high-resolution mass spectrometry (HRMS) and comparison with an authentic synthetic standard. The accurate mass measurement of the parent ion and its fragmentation pattern in tandem mass spectrometry (MS/MS) provides a high degree of confidence in the compound's identity. Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique that could be employed for structural confirmation.
Quantitative Analysis
A summary of the expected quantitative data is presented in the table below. It is important to note that these values are placeholders and would need to be populated with data from the original or subsequent research.
| Plant Species | Tissue | This compound Concentration (µg/g fresh weight) | Reference |
| Rheum rhabarbarum | Leaves | Data not available | Al-Qahtani et al., 2015 |
| Spinacia oleracea | Leaves | Data not available | Al-Qahtani et al., 2015 |
Experimental Protocols
The following sections provide detailed methodologies that are representative of the techniques used for the extraction, purification, and analysis of this compound from plant samples.
Extraction of this compound from Plant Tissue
This protocol is a generalized procedure for the extraction of polar metabolites from plant leaves.
Materials:
-
Fresh rhubarb or spinach leaves
-
Liquid nitrogen
-
Mortar and pestle or cryogenic grinder
-
Extraction solvent: Isopropanol:Methanol:Water (3:3:2, v/v/v)
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Weigh approximately 1 gram of fresh leaf tissue.
-
Immediately freeze the tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powder to a centrifuge tube.
-
Add 10 mL of the extraction solvent to the tube.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the mixture at 4°C for 1 hour with occasional shaking.
-
Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Concentrate the supernatant to dryness using a rotary evaporator at a temperature below 40°C.
-
Reconstitute the dried extract in a suitable solvent (e.g., 1 mL of 50% methanol) for LC-MS analysis.
LC-MS/MS Method for the Quantification of this compound
This is a representative LC-MS/MS method for the targeted quantification of NOG.
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for retaining and separating NOG from other polar metabolites.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analyte.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally preferred for acidic compounds like NOG.
-
Multiple Reaction Monitoring (MRM): For quantification, specific precursor-to-product ion transitions for NOG are monitored. A common transition for NOG (m/z 146.0) would be to its characteristic fragment ions.
-
Instrument Parameters: Capillary voltage, cone voltage, and collision energy should be optimized for maximum sensitivity for the NOG transitions.
Biosynthesis and Signaling Pathways
The discovery of this compound as a natural product in plants opens up new questions about its biosynthesis and physiological function.
Proposed Biosynthesis of this compound
While the specific biosynthetic pathway of NOG in plants has not yet been elucidated, it is likely formed through the conjugation of oxalic acid and glycine. N-acyl amino acid biosynthesis is a known process in plants, often catalyzed by acyl-amino acid synthetases or ligases.[2][3][4][5] The proposed biosynthetic route is depicted in the following diagram.
Potential Signaling Pathways Involving this compound
This compound is a known inhibitor of 2-oxoglutarate (2OG) dependent oxygenases.[1][6][7] These enzymes play crucial roles in a wide range of metabolic and signaling pathways in plants, including hormone biosynthesis (e.g., gibberellins and ethylene), flavonoid biosynthesis, and epigenetic regulation through histone and DNA demethylation.[8][9][10][11][12]
By inhibiting 2OG-dependent oxygenases, NOG could act as a regulatory molecule in these pathways. For example, by inhibiting gibberellin biosynthesis, NOG could influence plant growth and development. The potential inhibitory action of NOG on a generic 2OG-dependent oxygenase is illustrated below.
Future Perspectives and Research Directions
The discovery of this compound as a natural product in plants is a recent development, and many aspects of its biology remain to be explored. Key areas for future research include:
-
Wider Screening: Investigating the presence of NOG in a broader range of plant species to understand its distribution in the plant kingdom.
-
Biosynthetic Pathway Elucidation: Identifying and characterizing the enzymes responsible for NOG biosynthesis in plants.
-
Physiological Role: Determining the specific physiological functions of NOG in plants, including its role in development, stress responses, and interactions with other organisms.
-
Mechanism of Action: Investigating the specific 2OG-dependent oxygenases that are targeted by NOG in vivo and the downstream consequences of their inhibition.
-
Drug Development: Exploring the potential of NOG and its derivatives as leads for the development of new herbicides or plant growth regulators.
Conclusion
The identification of this compound in rhubarb and spinach marks a significant advancement in the field of natural product chemistry and plant biology. This finding transforms our understanding of a molecule previously thought to be purely synthetic and opens up a new area of investigation into its role as a potential signaling molecule in plants. The detailed experimental protocols and the proposed biosynthetic and signaling pathways provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the fascinating biology of this newly discovered natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | CAS#:5262-39-5 | Chemsrc [chemsrc.com]
- 7. Frontiers | Hypoxia Mimetic Agents for Ischemic Stroke [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. 2-Oxoglutarate-Dependent Oxygenases | Annual Reviews [annualreviews.org]
- 10. Expanding the roles for 2-oxoglutarate-dependent oxygenases in plant metabolism - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 11. jianhaidulab.com [jianhaidulab.com]
- 12. Functional diversity of 2-oxoglutarate/Fe(II)-dependent dioxygenases in plant metabolism - PMC [pmc.ncbi.nlm.nih.gov]
N-Oxalylglycine (NOG): A Technical Guide to its Function as an α-Ketoglutarate Analogue
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of N-Oxalylglycine (NOG), a pivotal research tool used for its role as a structural and functional analogue of α-ketoglutarate (α-KG). NOG's ability to competitively inhibit α-KG-dependent dioxygenases has made it indispensable for studying a wide range of biological processes, from hypoxic signaling to epigenetic regulation.
Core Mechanism of Action
This compound is a cell-permeable molecule that structurally mimics the endogenous metabolite α-ketoglutarate.[1][2] Its mechanism of action lies in its role as a competitive inhibitor for a large family of non-heme, Fe(II)-dependent oxygenases that require α-KG as a co-substrate.[1][3][4] These enzymes are involved in numerous physiological and pathophysiological processes.[5] NOG binds to the α-KG binding site on these enzymes, thereby preventing the catalytic cycle from proceeding.[3][4] This inhibitory action is broad-spectrum, affecting multiple enzyme subfamilies.[5]
The primary enzyme families targeted by NOG include:
-
Prolyl Hydroxylase Domain (PHD) enzymes: Critical regulators of the hypoxia-inducible factor (HIF) signaling pathway.[2][6][7]
-
Jumonji C (JmjC) domain-containing histone demethylases (JMJDs): Key players in epigenetic regulation through the removal of methyl groups from histones.[2][8]
-
Collagen Prolyl-4-Hydroxylases (C-P4Hs): Essential for collagen biosynthesis and stability.[9]
Impact on the HIF-1 Signaling Pathway
NOG's most well-characterized effect is the potent inhibition of PHD enzymes, leading to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[10]
Under normal oxygen levels (normoxia), PHD enzymes utilize O₂ and α-KG to hydroxylate specific proline residues on the HIF-1α subunit.[9][11] This hydroxylation event is a signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind, leading to the ubiquitination and subsequent proteasomal degradation of HIF-1α.[11]
By inhibiting PHDs, NOG effectively simulates a hypoxic state. The lack of prolyl hydroxylation prevents VHL binding, causing HIF-1α to stabilize and accumulate in the cytoplasm.[10] The stabilized HIF-1α then translocates to the nucleus, dimerizes with the constitutively expressed HIF-1β subunit, and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes.[9] This complex acts as a master transcriptional regulator, activating hundreds of genes involved in angiogenesis, glycolysis, and other adaptive responses to low oxygen.[11]
Inhibition of Histone Demethylases
NOG also acts as an inhibitor of JmjC domain-containing histone demethylases (JMJDs), which are α-KG-dependent oxygenases.[2][8] These enzymes play a crucial role in epigenetics by removing methyl marks from histone proteins, particularly on lysine residues (e.g., H3K9 and H3K36).[2][7] By inhibiting JMJDs, NOG can induce changes in histone methylation status, thereby altering chromatin structure and gene expression. This makes NOG a valuable tool for studying the interplay between metabolism and epigenetic regulation.[5]
Quantitative Inhibitory Activity
The potency of NOG varies across different α-KG-dependent enzymes. The following table summarizes key quantitative data from published literature.
| Target Enzyme Family | Specific Enzyme | Inhibition Constant | Value (µM) | Organism/System |
| Prolyl Hydroxylases | Prolyl 4-Hydroxylase | Kᵢ | 1.9 - 7.8 | Purified Enzyme |
| Prolyl 4-Hydroxylase | Kᵢ | 0.5 - 8.0 | - | |
| Prolyl Hydroxylation | IC₅₀ | 23 | Chicken Bone Microsomes | |
| PHD1 | IC₅₀ | 2.1 | - | |
| PHD2 | IC₅₀ | 5.6 | - | |
| Histone Demethylases | JMJD2A | IC₅₀ | 250 | - |
| JMJD2C | IC₅₀ | 500 | - | |
| JMJD2E | IC₅₀ | 24 | - |
Data sourced from multiple studies.[2][3][4][6][7][9]
Detailed Experimental Protocol: In Vitro Enzyme Inhibition Assay
This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC₅₀) of NOG against a purified α-KG-dependent dioxygenase.
Objective: To quantify the inhibitory effect of this compound on the activity of a target dioxygenase.
Materials:
-
Purified recombinant target enzyme (e.g., PHD2, JMJD2E).
-
This compound (NOG).[12]
-
Substrate peptide for the enzyme.
-
α-Ketoglutarate (co-substrate).
-
Ascorbate (co-factor).
-
Ferrous sulfate (Fe(II)).
-
Assay Buffer (e.g., 50 mM HEPES or Tris, pH 7.5).
-
Quenching solution (e.g., Trifluoroacetic acid).
-
Detection system (e.g., antibody-based for hydroxylated product, mass spectrometry).
-
96-well assay plates.
Workflow:
Procedure:
-
Reagent Preparation: Prepare stock solutions of all reagents in the assay buffer. NOG can be dissolved in an aqueous buffer like PBS (pH 7.2) to a concentration of approximately 10 mg/mL.[13]
-
NOG Dilution Series: Create a serial dilution of NOG in assay buffer to cover a wide concentration range (e.g., from 1 nM to 1 mM). Include a vehicle-only control (0 µM NOG).
-
Enzyme Reaction Setup: In a 96-well plate, add the following in order:
-
Assay Buffer.
-
Diluted NOG or vehicle.
-
Target enzyme at a pre-determined optimal concentration.
-
Ascorbate and Ferrous Sulfate.
-
-
Pre-incubation: Gently mix and pre-incubate the plate for 10-15 minutes at room temperature to allow NOG to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding a mixture of the enzyme's specific substrate peptide and α-KG.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a fixed period where the reaction remains in the linear range (e.g., 20-60 minutes).
-
Quenching: Stop the reaction by adding a quenching solution.
-
Detection: Quantify the amount of product formed using a suitable detection method. This could be an ELISA-based approach using an antibody specific to the hydroxylated product or analysis via mass spectrometry.
-
Data Analysis:
-
Calculate the percentage of inhibition for each NOG concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the NOG concentration.
-
Fit the data to a four-parameter logistic (or similar) curve to determine the IC₅₀ value.
-
This protocol provides a robust framework for assessing the inhibitory potential of NOG and its derivatives, forming a critical step in both basic research and early-stage drug discovery.
References
- 1. Novel inhibitors of prolyl 4-hydroxylase. 3. Inhibition by the substrate analogue N-oxaloglycine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. portlandpress.com [portlandpress.com]
- 4. Inhibition of prolyl 4-hydroxylase by oxalyl amino acid derivatives in vitro, in isolated microsomes and in embryonic chicken tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The broad spectrum 2-oxoglutarate oxygenase inhibitor this compound is present in rhubarb and spinach leaves | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. apexbt.com [apexbt.com]
- 7. glpbio.com [glpbio.com]
- 8. ≥98% (HPLC), α-ketoglutarate-dependent enzyme inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
- 9. Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of Hif1α by the prolylhydroxylase inhibitor dimethyoxalyglycine decreases radiosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cusabio.com [cusabio.com]
- 12. This compound - Cayman Chemical [bioscience.co.uk]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
N-Oxalylglycine: A Technical Guide to its Application as a Hypoxia Mimetic Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of cellular signaling, the response to varying oxygen levels is a critical determinant of cell fate and function. Hypoxia, or low oxygen tension, triggers a cascade of adaptive responses primarily orchestrated by the Hypoxia-Inducible Factor (HIF) family of transcription factors. The stability of the HIF-1α subunit is tightly regulated by a class of 2-oxoglutarate (2-OG) dependent dioxygenases, most notably the prolyl hydroxylase domain enzymes (PHDs). N-Oxalylglycine (NOG) has emerged as a potent and widely utilized tool in hypoxia research, acting as a competitive inhibitor of these enzymes to mimic a hypoxic state under normoxic conditions. This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its application in experimental settings.
This compound is a structural analog of 2-oxoglutarate, a key co-substrate for PHDs.[1][2] By competitively binding to the active site of these enzymes, NOG effectively blocks the hydroxylation of proline residues on the HIF-1α subunit.[3] This post-translational modification is a prerequisite for the binding of the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-1α for proteasomal degradation under normal oxygen conditions.[4] Inhibition of this process by NOG leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and initiates the transcription of a wide array of hypoxia-responsive genes.[5][6] These genes are involved in critical cellular processes such as angiogenesis, erythropoiesis, glucose metabolism, and cell survival.[4]
Due to its direct and reversible inhibition of 2-OG dependent dioxygenases, this compound provides a more specific and controlled method for inducing a hypoxic response compared to other chemical mimetics like cobalt chloride (CoCl₂) or iron chelators such as deferoxamine (DFO).[2][7] However, the cellular uptake of NOG can be limited.[8] For this reason, its cell-permeable ester prodrug, Dimethyloxalylglycine (DMOG), is often used in cell-based assays.[5][8] DMOG readily crosses the cell membrane and is intracellularly hydrolyzed to NOG.[8]
This guide will delve into the quantitative aspects of NOG's inhibitory activity, provide detailed experimental protocols for its use, and present visual representations of the underlying signaling pathways and experimental workflows to aid researchers in effectively utilizing this powerful hypoxia mimetic agent.
Data Presentation
The efficacy of this compound as an inhibitor of various 2-oxoglutarate-dependent dioxygenases has been quantified through the determination of its half-maximal inhibitory concentration (IC50). These values are crucial for designing experiments and interpreting results.
| Target Enzyme | IC50 Value (µM) | Reference(s) |
| Prolyl Hydroxylase Domain 1 (PHD1) | 2.1 | [9] |
| Prolyl Hydroxylase Domain 2 (PHD2) | 5.6 | [9] |
| Factor Inhibiting HIF (FIH) | 0.36 | [8] |
| JMJD2A (Histone Demethylase) | 250 | |
| JMJD2C (Histone Demethylase) | 500 | |
| JMJD2E (Histone Demethylase) | 24 | [10][11] |
| Aspartate/Asparagine-β-hydroxylase | 11.1 | [8] |
| JMJD5 (Histone Demethylase) | 0.15 | [8] |
Note: The pro-drug Dimethyloxalylglycine (DMOG) is typically used in cell culture at concentrations ranging from 0.1 to 1 mM to achieve effective intracellular concentrations of this compound.[8][9] The optimal concentration is cell-type dependent and should be determined empirically. The uptake of DMOG and its conversion to NOG can be influenced by the expression of monocarboxylate transporters like MCT2.[5][8]
Experimental Protocols
HIF-1α Stabilization Analysis by Western Blot
This protocol details the procedure for treating cultured cells with this compound (or its pro-drug DMOG) and subsequently analyzing the stabilization of HIF-1α protein levels by Western blot.
Materials:
-
Cell culture medium and supplements
-
This compound (NOG) or Dimethyloxalylglycine (DMOG)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against HIF-1α (e.g., 1:1000 dilution)
-
Primary antibody against a loading control (e.g., β-actin or α-tubulin, 1:5000 dilution)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment:
-
Prepare a stock solution of DMOG in DMSO. Dilute the stock solution in cell culture medium to the desired final concentration (typically 0.1-1 mM).[9] For NOG, which has lower cell permeability, higher concentrations may be required and should be empirically determined.[8]
-
Replace the existing medium with the treatment medium. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired time period (e.g., 4-8 hours). Maximum HIF-1α induction is often observed after approximately 4 hours.[9]
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to the plate and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with ECL detection reagent and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
In Vitro Prolyl Hydroxylase (PHD) Activity Assay
This protocol describes a method to measure the enzymatic activity of PHDs in the presence and absence of this compound. This assay typically measures the consumption of a co-substrate or the formation of a product.
Materials:
-
Recombinant human PHD enzyme (e.g., PHD2)
-
HIF-1α peptide substrate (containing the proline residue to be hydroxylated)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Ferrous sulfate (FeSO₄)
-
Ascorbate
-
2-Oxoglutarate (2-OG)
-
This compound (NOG)
-
Method for detecting hydroxylation (e.g., mass spectrometry or a coupled enzyme assay that detects succinate production)
-
96-well plate
Procedure:
-
Reagent Preparation: Prepare stock solutions of all reagents in the assay buffer. A range of NOG concentrations should be prepared to determine the IC50 value.
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add the recombinant PHD enzyme to each well.
-
Add the HIF-1α peptide substrate.
-
Add FeSO₄ and ascorbate.
-
Add varying concentrations of this compound to the test wells. Include a no-inhibitor control.
-
-
Reaction Initiation: Initiate the reaction by adding 2-Oxoglutarate to all wells.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Reaction Termination and Detection:
-
Terminate the reaction (e.g., by adding a strong acid or a chelating agent like EDTA).
-
Measure the extent of the reaction. This can be done by:
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of NOG compared to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the NOG concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT or CellTiter-Blue®)
This protocol is used to assess the cytotoxic effects of this compound or DMOG on cultured cells.
Materials:
-
Cells in culture
-
This compound or DMOG
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Blue® Reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Treatment:
-
After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of NOG or DMOG. Include a vehicle-only control and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Assay:
-
For MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
For CellTiter-Blue® Assay:
-
Add the CellTiter-Blue® Reagent directly to the wells.[3]
-
Incubate for 1-4 hours at 37°C.
-
Measure the fluorescence at the recommended excitation and emission wavelengths.
-
-
-
Data Analysis:
-
Subtract the background absorbance/fluorescence from all readings.
-
Express the results as a percentage of the vehicle-treated control cells.
-
Plot cell viability against the concentration of the compound to determine any cytotoxic effects.
-
Mandatory Visualizations
Caption: HIF-1α signaling under normoxia and with this compound.
Caption: Experimental workflow for characterizing this compound.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Insight in Hypoxia-Mimetic Agents as Potential Tools for Mesenchymal Stem Cell Priming in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia-mimetic by CoCl2 increases SLC7A5 expression in breast cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIF-1α: a Valid Therapeutic Target for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Hypoxia-Inducible Factor-1 (HIF-1) in Cancer: Emerging Therapeutic Strategies and Pathway Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insight in Hypoxia-Mimetic Agents as Potential Tools for Mesenchymal Stem Cell Priming in Regenerative Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploration of metabolic responses towards hypoxia mimetic DMOG in cancer cells by using untargeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
- 12. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lack of activity of recombinant HIF prolyl hydroxylases (PHDs) on reported non-HIF substrates | eLife [elifesciences.org]
- 14. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]
N-Oxalylglycine (NOG): A Technical Guide for Studying 2-Oxoglutarate-Dependent Oxygenases
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Oxalylglycine (NOG) is a potent, cell-permeable small molecule that serves as a structural analogue of 2-oxoglutarate (2OG), a key co-substrate for a large family of non-heme iron(II)-dependent oxygenases.[1][2] These enzymes play critical roles in a wide array of physiological and pathological processes, including hypoxia sensing, collagen biosynthesis, histone demethylation, and DNA repair.[3] By competitively inhibiting the binding of 2-oxoglutarate to the active site of these oxygenases, NOG has emerged as an invaluable tool for elucidating their biological functions and as a lead compound in the development of therapeutic agents targeting these enzymatic pathways.[1][4] This technical guide provides an in-depth overview of NOG, its mechanism of action, and its application in studying 2-oxoglutarate-dependent oxygenases, complete with quantitative data, detailed experimental protocols, and pathway visualizations.
Mechanism of Action
This compound functions as a competitive inhibitor of 2-oxoglutarate-dependent oxygenases.[1] Its structural similarity to 2-oxoglutarate allows it to bind to the 2OG-binding site within the catalytic domain of the enzyme, thereby preventing the binding of the natural co-substrate and halting the catalytic cycle.[4] This inhibition is reversible and dependent on the relative concentrations of NOG and 2-oxoglutarate. The cell-permeable pro-drug, dimethyloxalylglycine (DMOG), is often used in cell-based assays. Once inside the cell, DMOG is hydrolyzed by intracellular esterases to release the active inhibitor, NOG.[1]
Data Presentation: Inhibitory Activity of this compound
The inhibitory potency of NOG has been quantified against a variety of 2-oxoglutarate-dependent oxygenases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. It is important to note that these values can vary depending on the specific assay conditions, such as substrate concentration and enzyme source.
| Target Enzyme Family | Specific Enzyme | IC50 (µM) | Reference(s) |
| Prolyl Hydroxylases (PHDs) | PHD1 | 2.1 | [5] |
| PHD2 | 5.6 | [5] | |
| PHD3 | 51.3 | [5] | |
| Factor Inhibiting HIF (FIH) | FIH (HIF-1α asparaginyl hydroxylase) | ~1 | [1] |
| Jumonji C (JmjC) Domain-Containing Histone Demethylases | JMJD2A (KDM4A) | 250 | [5] |
| JMJD2C (KDM4C) | 500 | [5] | |
| JMJD2D (KDM4D) | - | [6] | |
| JMJD2E (KDM4E) | 24 | [5] | |
| JMJD3 (KDM6B) | - | [7] | |
| UTX (KDM6A) | - | [7] | |
| Ten-Eleven Translocation (TET) Dioxygenases | TET1 (catalytic domain) | 13 | [6] |
| TET2 (catalytic domain) | 9 | [6] | |
| TET3 (catalytic domain) | 7 | [6] | |
| Collagen Prolyl-4-Hydroxylase | C-P4H | - | [1] |
Signaling Pathways and Experimental Workflows
Hypoxia-Inducible Factor (HIF)-1α Signaling Pathway
Under normoxic conditions, prolyl hydroxylases (PHDs) and Factor Inhibiting HIF (FIH) utilize 2-oxoglutarate to hydroxylate the HIF-1α subunit, leading to its ubiquitination and subsequent proteasomal degradation. NOG inhibits PHDs and FIH, preventing HIF-1α hydroxylation. This stabilizes HIF-1α, allowing it to translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of hypoxia-responsive genes.
Histone Lysine Demethylation Pathway
Jumonji C (JmjC) domain-containing histone demethylases are 2-oxoglutarate-dependent oxygenases that remove methyl groups from lysine residues on histone tails, thereby regulating gene expression.[8] NOG inhibits these enzymes, leading to the maintenance of histone methylation marks and altered gene transcription.
Experimental Protocols
In Vitro JMJD2A Histone Demethylase Inhibition Assay
This protocol is adapted from commercially available histone demethylase assay kits and is suitable for measuring the inhibitory activity of NOG on JMJD2A.[9][10]
Materials:
-
Recombinant human JMJD2A enzyme
-
Biotinylated histone H3 (1-21) peptide trimethylated at lysine 9 (H3K9me3)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM KCl, 0.01% Tween-20)
-
2-oxoglutarate
-
Ascorbate
-
(NH₄)₂Fe(SO₄)₂·6H₂O
-
This compound (NOG)
-
Streptavidin-coated 96-well plates
-
Anti-H3K9me2 antibody (or antibody specific to the demethylated product)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of NOG in a suitable solvent (e.g., DMSO or water).
-
Prepare working solutions of JMJD2A enzyme, H3K9me3 peptide, 2-oxoglutarate, ascorbate, and ferrous sulfate in assay buffer.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add 50 µL of assay buffer containing 2-oxoglutarate, ascorbate, and ferrous sulfate.
-
Add 1 µL of NOG at various concentrations (or vehicle control).
-
Add 20 µL of H3K9me3 peptide solution.
-
Initiate the reaction by adding 29 µL of JMJD2A enzyme solution.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Detection:
-
Stop the reaction by adding a suitable stop reagent or by heat inactivation.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate for 1 hour at room temperature to capture the biotinylated peptide.
-
Wash the plate three times with wash buffer (assay buffer containing 0.05% Tween-20).
-
Add the primary antibody (anti-H3K9me2) and incubate for 1 hour.
-
Wash the plate three times.
-
Add the HRP-conjugated secondary antibody and incubate for 30 minutes.
-
Wash the plate five times.
-
Add TMB substrate and incubate until color develops.
-
Add stop solution and read the absorbance at 450 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition for each NOG concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of NOG concentration and determine the IC50 value using a suitable curve-fitting software.
-
Cell-Based HIF-1α Stabilization Assay by Western Blot
This protocol describes how to assess the ability of DMOG (the pro-drug of NOG) to stabilize HIF-1α in cultured cells.[8][11]
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
Dimethyloxalylglycine (DMOG)
-
Cobalt chloride (CoCl₂) (positive control for hypoxia induction)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against HIF-1α
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of DMOG (e.g., 100 µM, 500 µM, 1 mM) for 4-8 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 100 µM CoCl₂).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the primary antibody for the loading control.
-
Wash and incubate with the appropriate secondary antibody.
-
-
Detection and Analysis:
-
Apply ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities to determine the relative levels of HIF-1α stabilization in response to DMOG treatment.
-
Conclusion
This compound is a versatile and powerful tool for the study of 2-oxoglutarate-dependent oxygenases. Its ability to competitively inhibit a broad range of these enzymes has provided researchers with a means to investigate their roles in crucial cellular processes. The information and protocols provided in this technical guide are intended to facilitate the effective use of NOG in both in vitro and cell-based experimental settings, ultimately contributing to a deeper understanding of the biology of this important enzyme family and aiding in the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein | Springer Nature Experiments [experiments.springernature.com]
- 3. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and activity of this compound and its derivatives as Jumonji C-domain-containing histone lysine demethylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epigentek.com [epigentek.com]
- 7. Chemical Activation of the Hypoxia-Inducible Factor Reversibly Reduces Tendon Stem Cell Proliferation, Inhibits Their Differentiation, and Maintains Cell Undifferentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epigentek.com [epigentek.com]
- 9. epigentek.com [epigentek.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. resources.novusbio.com [resources.novusbio.com]
N-Oxalylglycine: A Technical Guide to its Preliminary Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Oxalylglycine (NOG) is a cell-permeable small molecule that has garnered significant attention in biomedical research due to its function as a competitive inhibitor of α-ketoglutarate (α-KG) dependent dioxygenases.[1][2] By mimicking the endogenous α-KG, NOG effectively blocks the catalytic activity of a broad range of enzymes, most notably the prolyl hydroxylase domain (PHD) enzymes and the Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs).[2][3][4] This inhibitory action allows for the targeted manipulation of key cellular signaling pathways, making NOG a valuable tool for investigating processes such as the hypoxic response, epigenetic regulation, and cellular differentiation.[1][5] This technical guide provides an in-depth overview of the core research applications of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways it modulates.
Core Mechanism of Action
This compound's primary mechanism of action is its structural similarity to α-ketoglutarate, a key cofactor for a large family of dioxygenase enzymes.[1] This allows NOG to bind to the active site of these enzymes, competitively inhibiting the binding of α-KG and thereby preventing the subsequent hydroxylation reaction that is central to their function.[3] The two major classes of enzymes targeted by NOG are:
-
Prolyl Hydroxylase Domain (PHD) Enzymes: These enzymes are critical regulators of the hypoxia-inducible factor (HIF-1α) signaling pathway. Under normoxic (normal oxygen) conditions, PHDs hydroxylate specific proline residues on the HIF-1α subunit, marking it for ubiquitination and subsequent proteasomal degradation.[4] By inhibiting PHDs, NOG prevents this degradation, leading to the stabilization and accumulation of HIF-1α, which can then translocate to the nucleus and activate the transcription of hypoxia-responsive genes.[3][5]
-
Jumonji C (JmjC) Domain-Containing Histone Lysine Demethylases (KDMs): This family of enzymes plays a crucial role in epigenetic regulation by removing methyl groups from lysine residues on histone tails.[6][7] This demethylation can either activate or repress gene transcription, depending on the specific lysine residue and the surrounding chromatin context.[6] NOG's inhibition of JmjC demethylases leads to alterations in histone methylation patterns and subsequent changes in gene expression.[4]
Quantitative Inhibition Data
The inhibitory potency of this compound has been quantified against various α-ketoglutarate dependent dioxygenases. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values.
| Target Enzyme | IC50 (μM) | Reference(s) |
| Prolyl Hydroxylase Domain 1 (PHD1) | 2.1 | [1] |
| Prolyl Hydroxylase Domain 2 (PHD2) | 5.6 | [1] |
| Jumonji Domain-Containing Protein 2A (JMJD2A) | 250 | [1] |
| Jumonji Domain-Containing Protein 2C (JMJD2C) | 500 | [1] |
| Jumonji Domain-Containing Protein 2E (JMJD2E) | 24 | [1] |
| Prolyl 4-hydroxylase (in isolated microsomes) | 23 | [6][8] |
| Target Enzyme | Ki (μM) | Reference(s) |
| Prolyl 4-hydroxylase | 0.5 - 8 | [3] |
| Prolyl 4-hydroxylase | 1.9 - 7.8 | [6][8] |
Key Research Applications and Experimental Protocols
This compound is a versatile tool for a range of preliminary research applications. Below are detailed protocols for some of its key uses.
Induction of the Hypoxic Response via HIF-1α Stabilization
A primary application of NOG is to mimic a hypoxic state in cell culture by stabilizing HIF-1α. This allows for the study of downstream gene activation and cellular responses to hypoxia without altering oxygen levels.
a. Cell Culture and Treatment:
-
Plate cells of interest (e.g., HeLa, HEK293T) in appropriate growth medium and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of this compound (e.g., 100 mM in sterile PBS or DMSO).[9][10]
-
Dilute the NOG stock solution in fresh growth medium to the desired final concentration (a typical starting range is 100 µM - 1 mM).
-
Remove the old medium from the cells and replace it with the NOG-containing medium.
-
Incubate the cells for the desired time period (e.g., 4-8 hours) at 37°C in a standard cell culture incubator.
b. Cell Lysis and Protein Quantification:
-
After incubation, place the culture dish on ice and wash the cells once with ice-cold PBS.
-
Lyse the cells directly on the plate by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a standard method such as the Bradford or BCA assay.[11]
c. Western Blotting:
-
Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.[12]
-
Load equal amounts of protein (typically 20-40 µg) per lane onto an 8% SDS-polyacrylamide gel.[12]
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.[12]
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[12]
-
Incubate the membrane with a primary antibody against HIF-1α (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.[12]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[12]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12] A loading control, such as β-actin or GAPDH, should also be probed to ensure equal protein loading.
Modulation of Histone Methylation
NOG can be used to study the role of JmjC domain-containing histone demethylases in regulating gene expression and other cellular processes.
This protocol is adapted from commercially available colorimetric assay kits.[13][14]
a. Reagents and Preparation:
-
Purified JmjC histone demethylase (e.g., JMJD2A, JMJD3).
-
Histone substrate (e.g., methylated H3K9 or H3K27 peptide).
-
This compound (inhibitor).
-
Assay buffer (typically contains HEPES or Tris, Fe(II), and ascorbate).
-
Antibody specific for the demethylated histone mark.
-
HRP-conjugated secondary antibody.
-
Colorimetric substrate (e.g., TMB).
-
Stop solution.
b. Assay Procedure:
-
Coat a 96-well plate with the histone substrate and wash to remove unbound substrate.
-
Prepare the enzyme reaction mixture containing the purified JmjC demethylase in assay buffer.
-
Prepare a range of this compound concentrations to be tested.
-
Add the NOG solutions to the appropriate wells, followed by the enzyme reaction mixture. Include a no-inhibitor control and a no-enzyme control.
-
Incubate the plate at 37°C for 1-2 hours to allow the demethylation reaction to proceed.[13]
-
Wash the wells to remove the enzyme and inhibitor.
-
Add the primary antibody specific for the demethylated histone mark and incubate for 1 hour at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 30-60 minutes at room temperature.
-
Wash the wells and add the colorimetric substrate.
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[13]
-
The decrease in absorbance in the presence of NOG is proportional to its inhibitory activity.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a general experimental workflow involving this compound.
Caption: NOG inhibits PHD, leading to HIF-1α stabilization and target gene expression.
Caption: NOG inhibits JmjC histone demethylases, altering gene expression.
Caption: General experimental workflow for studying the effects of this compound.
Conclusion
This compound serves as a powerful and versatile tool for the preliminary investigation of cellular pathways regulated by α-ketoglutarate-dependent dioxygenases. Its ability to inhibit PHDs and JmjC histone demethylases provides researchers with a means to probe the intricate mechanisms of the hypoxic response and epigenetic control of gene expression. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for scientists and drug development professionals to effectively utilize this compound in their research endeavors. As our understanding of these fundamental cellular processes continues to grow, the applications of NOG are likely to expand, further solidifying its role as an indispensable small molecule in biomedical research.
References
- 1. apexbt.com [apexbt.com]
- 2. ≥98% (HPLC), α-ketoglutarate-dependent enzyme inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
- 3. HIF-1: upstream and downstream of cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. The broad spectrum 2-oxoglutarate oxygenase inhibitor this compound is present in rhubarb and spinach leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jumonji C Demethylases in Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. resources.novusbio.com [resources.novusbio.com]
- 13. epigentek.com [epigentek.com]
- 14. epigentek.com [epigentek.com]
Methodological & Application
Application Notes and Protocols: Preparation of N-Oxalylglycine Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Oxalylglycine (NOG), a cell-permeable analog of α-ketoglutarate, is a widely utilized inhibitor of α-ketoglutarate-dependent dioxygenases, including the Jumonji C (JmjC) domain-containing histone demethylases and prolyl hydroxylase domain (PHD) enzymes.[1][2][3] Accurate and consistent preparation of this compound stock solutions is critical for reliable experimental outcomes in cell-based assays and in vitro studies. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound due to its good solubilizing capacity for this compound.[4][5][6]
This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using DMSO.
Physicochemical Properties and Solubility
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₄H₅NO₅ | [1][4][5] |
| Molecular Weight | 147.09 g/mol | [1][7] |
| Appearance | Crystalline solid | [4][5] |
| Purity | ≥98% | [4][5][8] |
| Solubility in DMSO | ~10 mg/mL | [4][5][6] |
| Solubility in Water | >10 mg/mL | [3][9] |
| Storage (Solid) | -20°C for ≥ 4 years | [4][5] |
| Storage (in Solvent) | -80°C for up to 1 year | [7] |
Experimental Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for various assays.
Materials:
-
This compound (crystalline solid, ≥98% purity)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Inert gas (e.g., argon or nitrogen)
Procedure:
-
Pre-handling Precautions: Before opening, centrifuge the vial of this compound powder to ensure all the solid is at the bottom of the vial. This is especially important for small quantities.
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 100 mM stock solution, you will need 14.71 mg of this compound.
-
Calculation:
-
Volume of DMSO (L) x Desired Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass of this compound (g)
-
0.001 L x 0.1 mol/L x 147.09 g/mol = 0.014709 g = 14.71 mg
-
-
-
Solvent Addition:
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound. For the example above, add 1 mL of DMSO.
-
For enhanced stability, it is recommended to use DMSO that has been purged with an inert gas like argon or nitrogen to remove dissolved oxygen.[4]
-
-
Dissolution:
-
Tightly cap the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can aid dissolution if necessary, though it is generally soluble at room temperature.
-
-
Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles the main stock undergoes.
-
Store the aliquots at -20°C or -80°C. For long-term storage (up to one year), -80°C is recommended.[7]
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Workflow for Preparing this compound Stock Solution
Caption: A flowchart illustrating the key steps in preparing an this compound stock solution in DMSO.
Signaling Pathway Inhibition by this compound
This compound functions as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases. These enzymes play crucial roles in various cellular processes, including epigenetic regulation and hypoxia signaling. The diagram below illustrates the inhibitory action of this compound on two major classes of these enzymes.
Caption: this compound inhibits JmjC histone demethylases and prolyl hydroxylases, impacting epigenetic regulation and hypoxia signaling.
Important Considerations
-
DMSO Quality: Use high-purity, anhydrous DMSO to prevent compound degradation. DMSO is hygroscopic and will readily absorb water from the atmosphere.
-
Final DMSO Concentration in Assays: When diluting the stock solution into aqueous buffers or cell culture media, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced cellular toxicity or off-target effects.[10]
-
Safety Precautions: this compound should be handled in a laboratory setting with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.[4]
-
Aqueous Solutions: While this compound is soluble in aqueous buffers like PBS (pH 7.2) at approximately 10 mg/mL, it is not recommended to store aqueous solutions for more than one day.[4] For experiments requiring an aqueous solution, it is best to prepare it fresh from the solid material or by diluting the DMSO stock solution immediately before use.
References
- 1. This compound | C4H5NO5 | CID 3080614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. N-OXALYL GLYCINE | 5262-39-5 [chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound - CD Biosynsis [biosynsis.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. scbt.com [scbt.com]
- 9. This compound | CAS#:5262-39-5 | Chemsrc [chemsrc.com]
- 10. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for N-Oxalylglycine in HIF-1α Stabilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxia-Inducible Factor 1-alpha (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen tension (hypoxia). Under normoxic conditions, HIF-1α is rapidly degraded through a process involving prolyl hydroxylase domain-containing enzymes (PHDs). N-Oxalylglycine (NOG) is a potent inhibitor of PHDs, thereby preventing the degradation of HIF-1α and leading to its stabilization and accumulation, even under normoxic conditions. This application note provides detailed information and protocols for the use of this compound to achieve optimal HIF-1α stabilization in a research setting.
Mechanism of Action
This compound is a structural analog of α-ketoglutarate, a co-substrate for PHD enzymes. By competitively inhibiting PHDs, NOG prevents the hydroxylation of specific proline residues on the HIF-1α subunit. This hydroxylation is a critical step for the recognition of HIF-1α by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-1α for proteasomal degradation. Inhibition of this process by this compound leads to the stabilization and nuclear translocation of HIF-1α, where it dimerizes with HIF-1β to form the active HIF-1 transcription factor. The HIF-1 complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound against key prolyl hydroxylase domain-containing enzymes. It is important to note that the optimal concentration for cell-based assays may be higher than the in vitro IC50 values due to factors such as cell permeability. For its more cell-permeable derivative, Dimethyloxalylglycine (DMOG), concentrations in the range of 100 µM to 1 mM are commonly used to stabilize HIF-1α in cell culture, with 1 mM for 24 hours being identified as an effective dose in some studies. Based on this, a starting concentration range of 100 µM to 1 mM is recommended for this compound in cellular experiments, which should be optimized for the specific cell type and experimental conditions.
| Compound | Target | IC50 (µM) | Recommended Starting Concentration (Cell-based assays) |
| This compound | PHD1 | 2.1 | 100 µM - 1 mM |
| PHD2 | 5.6 | 100 µM - 1 mM | |
| Dimethyloxalylglycine (DMOG) | PHDs | - | 100 µM - 1 mM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (powder)
-
Sterile deionized water or DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm sterile filter
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile deionized water or DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the tube until the powder is completely dissolved. Gentle warming may be required for higher concentrations.
-
Sterilize the stock solution by passing it through a 0.22 µm sterile filter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Cell Treatment for HIF-1α Stabilization
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
Procedure:
-
Seed the cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Prepare the treatment medium by diluting the this compound stock solution to the desired final concentrations (e.g., 100 µM, 250 µM, 500 µM, 1 mM) in fresh, pre-warmed complete cell culture medium. Include a vehicle control (e.g., water or DMSO).
-
Remove the old medium from the cells and replace it with the treatment medium.
-
Incubate the cells for the desired period (e.g., 4, 8, 16, 24 hours). The optimal incubation time should be determined empirically for each cell type.
-
After the incubation period, place the culture vessels on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold cell lysis buffer.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
The protein extracts are now ready for analysis by Western blotting (Protocol 3).
Protocol 3: Western Blot Analysis of HIF-1α
Materials:
-
Protein extracts (from Protocol 2)
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-12% gradient gel)
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against HIF-1α
-
Primary antibody against a loading control (e.g., β-actin, GAPDH, or α-tubulin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Prepare protein samples for loading by mixing the protein extract with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against HIF-1α (diluted in blocking buffer according to the manufacturer's recommendations) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody following the same procedure to ensure equal protein loading.
-
Quantify the band intensities using appropriate software to determine the relative levels of HIF-1α stabilization.
Troubleshooting
-
No or weak HIF-1α signal:
-
Confirm the activity of this compound.
-
Increase the concentration of this compound or the incubation time.
-
Ensure that the lysis buffer contains protease and phosphatase inhibitors.
-
Work quickly during cell harvesting and lysis to minimize HIF-1α degradation.
-
Use a positive control, such as cells treated with cobalt chloride (CoCl₂) or grown under hypoxic conditions (1% O₂).
-
-
High background on Western blot:
-
Increase the number and duration of washing steps.
-
Optimize the antibody concentrations.
-
Ensure the blocking buffer is fresh and properly prepared.
-
Conclusion
This compound is a valuable tool for researchers studying the HIF-1α pathway. By following these detailed protocols, researchers can effectively stabilize HIF-1α in a controlled manner, enabling further investigation into its downstream targets and biological functions. It is recommended to perform a dose-response and time-course experiment for each new cell line to determine the optimal conditions for HIF-1α stabilization.
Application Notes: N-Oxalylglycine as an Inhibitor in JMJD Histone Demethylase Assays
Introduction
The Jumonji C (JmjC) domain-containing (JMJD) proteins are a large family of histone demethylases that play a critical role in epigenetic regulation. These enzymes are Fe(II) and 2-oxoglutarate (2-OG) dependent oxygenases that reverse histone lysine methylation, a key post-translational modification influencing chromatin structure and gene expression.[1][2][3] Given their involvement in various cellular processes and their links to diseases like cancer, JMJD proteins are significant targets for therapeutic intervention and biological study.[2][4][5] N-Oxalylglycine (NOG), a structural analog of the 2-OG cosubstrate, serves as a cell-permeable, broad-spectrum inhibitor of these enzymes, making it an invaluable tool for researchers.[2][4][5]
Mechanism of Action
This compound functions as a competitive inhibitor of 2-oxoglutarate-dependent dioxygenases, including the JMJD family of histone demethylases. The catalytic mechanism of JMJD enzymes requires the binding of Fe(II) and 2-OG to the active site. NOG mimics the structure of 2-OG and binds to the 2-OG binding pocket within the enzyme's active site, preventing the binding of the natural cosubstrate. This competitive inhibition blocks the demethylation of histone substrates. Due to this mechanism, NOG can inhibit a wide range of 2-OG dependent oxygenases, not limited to just the JMJD family.[1][6]
Quantitative Data: Inhibitory Potency of this compound
This compound exhibits varying inhibitory concentrations (IC50) across different JMJD family members and other 2-OG dependent oxygenases, such as prolyl hydroxylase domain-containing proteins (PHDs). This broad-spectrum activity is a critical consideration when interpreting experimental results.
| Target Enzyme | IC50 Value (μM) | Reference |
| JMJD2A | 250 | [2][4][5] |
| JMJD2C | 500 | [2][4][5] |
| JMJD2E | 24 | [2][4][5] |
| JMJD6 | 296 | [1] |
| PHD1 | 2.1 | [4][5] |
| PHD2 | 5.6 | [4][5] |
Experimental Protocols
In Vitro JMJD Histone Demethylase Inhibition Assay
This protocol provides a framework for measuring the inhibitory effect of this compound on the activity of a purified JMJD enzyme. The assay typically measures the production of formaldehyde, a byproduct of the demethylation reaction.
Materials and Reagents:
-
Recombinant human JMJD enzyme (e.g., JMJD2A, JMJD2C)
-
Methylated histone H3 peptide substrate (e.g., H3K9me3, H3K36me3)
-
This compound (NOG)
-
Assay Buffer: 50 mM HEPES, pH 7.5
-
Cofactors: Fe(II) (e.g., (NH4)2Fe(SO4)2), 2-Oxoglutarate (2-OG), L-Ascorbic acid
-
Formaldehyde Dehydrogenase
-
NAD+
-
96-well microplate (black, clear bottom for fluorescence)
-
Fluorescence plate reader
Procedure:
-
Prepare NOG Dilutions: Prepare a stock solution of this compound in aqueous buffer. Create a serial dilution to test a range of concentrations.
-
Prepare Reaction Mixture: In each well of the microplate, prepare the reaction mixture containing assay buffer, methylated histone peptide substrate, 2-OG, ascorbate, Fe(II), NAD+, and formaldehyde dehydrogenase.
-
Add Inhibitor: Add the desired concentration of this compound or vehicle control to the appropriate wells.
-
Initiate Reaction: Add the JMJD enzyme to each well to start the reaction. The final volume should be consistent across all wells.
-
Incubation and Measurement: Incubate the plate at 37°C. Monitor the increase in NADH fluorescence (Excitation: 355 nm, Emission: 460 nm) over time.[7] Readings can be taken every 2-5 minutes for a total of 30-60 minutes.
-
Data Analysis: Calculate the initial reaction rates from the linear phase of the fluorescence curve. Plot the percentage of inhibition against the logarithm of NOG concentration to determine the IC50 value.
Cellular Histone Demethylation Assay
To assess the effect of JMJD inhibition in a cellular context, the cell-permeable prodrug of NOG, Dimethyl-oxalylglycine (DMOG), is typically used.[8] DMOG is rapidly hydrolyzed to NOG within the cell.
Materials and Reagents:
-
Cell line of interest (e.g., HEK293T, cancer cell lines)
-
Cell culture medium and supplements
-
Dimethyl-oxalylglycine (DMOG)
-
Lysis buffer
-
Primary antibodies against specific histone methyl marks (e.g., anti-H3K9me3, anti-H3K36me2) and total histone H3 (for loading control)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence detection reagents
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of DMOG for a specified period (e.g., 24-48 hours).
-
Histone Extraction: Harvest the cells and lyse them to extract nuclear proteins or perform a whole-cell lysate.
-
Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunodetection: Probe the membrane with primary antibodies specific for the histone methylation mark of interest and a total histone control. Subsequently, probe with the appropriate secondary antibodies.
-
Analysis: Detect the signal using chemiluminescence. Quantify the band intensities to determine the relative change in histone methylation levels upon DMOG treatment compared to the vehicle control. An increase in the methylation mark indicates successful inhibition of the corresponding JMJD demethylase.
Application Notes and Considerations
-
Broad-Spectrum Inhibitor: this compound is not specific to a single JMJD enzyme and also inhibits other 2-OG oxygenases like the PHD enzymes, which are involved in the hypoxia response.[4][5] This lack of specificity must be considered when interpreting data, especially from cellular assays where multiple pathways may be affected.
-
Prodrug for Cellular Assays: For cellular studies, the use of the ester derivative Dimethyl-oxalylglycine (DMOG) is necessary, as NOG itself has poor cell permeability.[8][9] DMOG is hydrolyzed to NOG intracellularly.[9]
-
Controls are Critical: In any assay, proper controls are essential. This includes "no enzyme" controls to account for background signal, and "vehicle" controls (the solvent used for NOG/DMOG) to ensure the observed effects are due to the compound itself.
-
Assay Method: The choice of assay detection method can influence results. Common methods include formaldehyde detection assays (as described above), mass spectrometry to directly measure substrate and product, or antibody-based methods like Western blotting for cellular assays.[1][3]
-
Research Tool: NOG and its derivatives are powerful tools for elucidating the biological functions of JMJD demethylases and for validating these enzymes as potential drug targets.[2] They can be used to study the downstream effects of inhibiting histone demethylation on gene expression and cellular phenotypes.
References
- 1. Inhibition of JMJD6 by 2‐Oxoglutarate Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. Identification of JmjC domain-containing UTX and JMJD3 as histone H3 lysine 27 demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. caymanchem.com [caymanchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Control of Histone H3 Lysine 9 (H3K9) Methylation State via Cooperative Two-step Demethylation by Jumonji Domain Containing 1A (JMJD1A) Homodimer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MOG analogues to explore the MCT2 pharmacophore, α-ketoglutarate biology and cellular effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Prolyl Hydroxylase Domain (PHD) Proteins with N-Oxalylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Oxalylglycine (NOG) is a potent, cell-permeable inhibitor of a class of enzymes known as 2-oxoglutarate (2OG)-dependent dioxygenases. This family of enzymes includes the prolyl hydroxylase domain (PHD) proteins, which are critical regulators of the hypoxia-inducible factor (HIF) signaling pathway. By acting as a structural mimic of the 2-oxoglutarate co-substrate, this compound competitively inhibits PHD activity.[1] This inhibition prevents the hydroxylation and subsequent degradation of the HIF-1α subunit, leading to its stabilization and the activation of hypoxia-responsive genes.[2][3]
These application notes provide detailed protocols for utilizing this compound and its cell-permeable prodrug, Dimethyloxalylglycine (DMOG), to study PHD proteins. The protocols cover in vitro enzymatic assays to determine inhibitory activity and cell-based assays to assess the downstream effects on HIF-1α stabilization and target engagement.
Mechanism of Action
Under normal oxygen conditions (normoxia), PHD enzymes utilize molecular oxygen and 2-oxoglutarate to hydroxylate specific proline residues on the HIF-1α subunit. This post-translational modification is a signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind and target HIF-1α for proteasomal degradation. In the presence of this compound, the active site of PHD is occupied, preventing the hydroxylation of HIF-1α. This leads to the stabilization of HIF-1α, allowing it to translocate to the nucleus, dimerize with HIF-1β, and initiate the transcription of target genes involved in angiogenesis, erythropoiesis, and metabolism.
Quantitative Data
The inhibitory potency of this compound against PHD isoforms is typically determined by in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the efficacy of inhibitors.
| Compound | Target | IC50 (µM) | Reference |
| This compound | PHD1 | 2.1 | [4] |
| This compound | PHD2 | 5.6 | [4] |
Experimental Protocols
Preparation of this compound and DMOG Stock Solutions
This compound (NOG): this compound is soluble in aqueous buffers such as PBS (pH 7.2) at approximately 10 mg/mL. For cell culture experiments, it is advisable to prepare fresh aqueous solutions and not to store them for more than one day. For longer-term storage, dissolve NOG in DMSO at a concentration of 10 mg/mL and store in aliquots at -20°C.
Dimethyloxalylglycine (DMOG): DMOG is a cell-permeable prodrug of this compound. It is readily soluble in water and DMSO at concentrations up to 100 mM (17.51 mg/mL).[5][6] For cell culture applications, prepare a 100 mM stock solution in sterile water or DMSO. Store the stock solution in aliquots at -20°C. To avoid repeated freeze-thaw cycles, it is recommended to prepare single-use aliquots.[6] For cell-based assays, the final concentration of DMSO should not exceed 0.1% to avoid solvent-induced cellular effects.[6]
Protocol 1: In Vitro PHD2 Activity Assay (Colorimetric)
This protocol is adapted from a method that measures the consumption of the co-substrate α-ketoglutarate (α-KG) using 2,4-dinitrophenylhydrazine (2,4-DNPH), which forms a colored product with α-KG.[4]
Materials:
-
Recombinant human PHD2 (catalytic domain)
-
HIF-1α peptide substrate (e.g., a 19-mer peptide containing the P564 residue)
-
α-Ketoglutarate (α-KG)
-
L-Ascorbic acid
-
Ammonium iron(II) sulfate hexahydrate
-
This compound
-
Assay Buffer: 50 mM HEPES, pH 7.5
-
Quenching Solution: 5% (w/v) Trichloroacetic acid (TCA)
-
Colorimetric Reagent: 0.1% (w/v) 2,4-Dinitrophenylhydrazine (2,4-DNPH) in 2 M HCl
-
Developing Solution: 2.5 M NaOH
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the HIF-1α peptide in the assay buffer.
-
Prepare fresh stock solutions of α-KG, L-ascorbic acid, and ammonium iron(II) sulfate in the assay buffer.
-
Prepare a serial dilution of this compound in the assay buffer to determine the IC50 value.
-
-
Enzyme Reaction Setup:
-
In a 96-well plate, add the following components to each well for a final reaction volume of 50 µL:
-
Include control wells: "no enzyme" control and "no inhibitor" control.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiate the Reaction:
-
Initiate the enzymatic reaction by adding α-KG (e.g., final concentration of 0.5 mM) to each well.[4]
-
Incubate the plate at 37°C for 30 minutes.
-
-
Quench the Reaction:
-
Stop the reaction by adding 25 µL of the Quenching Solution (5% TCA) to each well.
-
-
Colorimetric Detection:
-
Add 50 µL of the Colorimetric Reagent (0.1% 2,4-DNPH in 2 M HCl) to each well.
-
Incubate at room temperature for 10 minutes.
-
Add 100 µL of the Developing Solution (2.5 M NaOH) to each well to develop the color.
-
Measure the absorbance at a wavelength between 450-550 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance is inversely proportional to the PHD2 activity (as α-KG is consumed).
-
Calculate the percentage of inhibition for each this compound concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular HIF-1α Stabilization Assay by Western Blot
This protocol describes the use of DMOG to stabilize HIF-1α in cultured cells, followed by detection using Western blotting.
Materials:
-
Cell line of interest (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
Dimethyloxalylglycine (DMOG)
-
Cobalt chloride (CoCl₂) or Deferoxamine (DFO) as positive controls (optional)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
Primary antibody against a loading control (e.g., β-actin or α-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells directly on the plate by adding ice-cold Lysis Buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with Lysis Buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.[4]
-
-
Western Blotting:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
-
References
- 1. Lack of activity of recombinant HIF prolyl hydroxylases (PHDs) on reported non-HIF substrates | eLife [elifesciences.org]
- 2. researchgate.net [researchgate.net]
- 3. Digital Photocolorimetric Analysis of In Vitro Tooth Color Changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein | Springer Nature Experiments [experiments.springernature.com]
- 7. Lack of activity of recombinant HIF prolyl hydroxylases (PHDs) on reported non-HIF substrates - PMC [pmc.ncbi.nlm.nih.gov]
N-Oxalylglycine Treatment Protocol for Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Oxalylglycine (NOG) is a cell-permeable small molecule that acts as a competitive inhibitor of α-ketoglutarate dependent dioxygenases. Its primary targets include Prolyl Hydroxylase Domain (PHD) enzymes and Jumonji C (JmjC) domain-containing histone demethylases (KDMs). By inhibiting PHD activity, NOG prevents the degradation of Hypoxia-Inducible Factor 1α (HIF-1α), a key transcription factor in the cellular response to hypoxia. This stabilization of HIF-1α leads to the transcriptional activation of genes involved in angiogenesis, glucose metabolism, and cell survival, processes that are often dysregulated in cancer. Due to its broader activity as an inhibitor of 2-oxoglutarate oxygenases, this compound can also influence cancer cell metabolism and epigenetics.[1][2][3]
In cell culture experiments, the more cell-permeable prodrug, Dimethyloxalylglycine (DMOG), is frequently utilized. Once inside the cell, DMOG is rapidly hydrolyzed to form this compound, the active inhibitor.[4][5] This document provides detailed application notes and protocols for the treatment of cancer cell lines with this compound and its prodrug, DMOG.
Data Presentation
Table 1: Inhibitory Activity of this compound (NOG) against α-Ketoglutarate Dependent Dioxygenases
| Enzyme Target | IC50 Value (μM) | Reference |
| Prolyl Hydroxylase Domain 1 (PHD1) | 2.1 | [1] |
| Prolyl Hydroxylase Domain 2 (PHD2) | 5.6 | [1] |
| Jumonji Domain-Containing Protein 2A (JMJD2A) | 250 | [1] |
| Jumonji Domain-Containing Protein 2C (JMJD2C) | 500 | [1] |
| Jumonji Domain-Containing Protein 2E (JMJD2E) | 24 | [1] |
Table 2: Effects of Dimethyloxalylglycine (DMOG) Treatment on Various Cancer Cell Lines
| Cell Line | Cancer Type | Treatment Conditions | Observed Effects | Reference |
| HCT116 | Colorectal Carcinoma | 1 mM DMOG for 6-24 hours | Increased HIF-1α expression, migration, and invasion. | [6][7] |
| RKO | Colorectal Carcinoma | 1 mM DMOG (co-treatment) | Rescued brusatol-induced clonogenic cell death. | [8] |
| MCF-7 | Breast Adenocarcinoma | 1 mM DMOG for 10 hours | Significant accumulation of HIF-1α. Inhibition of proliferation. | [9][10] |
| MDA-MB-231 | Breast Adenocarcinoma | Not specified | Induced proliferation. | [9] |
| A549 | Lung Carcinoma | Dose-dependent (unspecified) | Decreased proliferation and migration. | [11] |
| HeLa | Cervical Adenocarcinoma | 1 mM DMOG for 24 hours | Increased chemoresistance to etoposide. | |
| PC12 | Rat Pheochromocytoma | 0.1-1 mM DMOG for up to 96 hours | Dose-dependent reduction in cell proliferation and metabolic activity. | [12] |
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action
Caption: Mechanism of this compound in stabilizing HIF-1α.
General Experimental Workflow for NOG/DMOG Treatment
Caption: A generalized workflow for studying the effects of NOG/DMOG on cancer cells.
Experimental Protocols
Protocol 1: Preparation of DMOG/NOG Stock Solutions
Materials:
-
Dimethyloxalylglycine (DMOG) powder
-
This compound (NOG) powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile, pH 7.2
-
Sterile microcentrifuge tubes
Procedure:
-
DMOG Stock Solution (e.g., 100 mM):
-
Aseptically weigh the required amount of DMOG powder.
-
Dissolve the DMOG powder in sterile DMSO to a final concentration of 100 mM.
-
Vortex until fully dissolved.
-
Aliquot into sterile microcentrifuge tubes.
-
Store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
-
NOG Stock Solution (e.g., 100 mM):
-
Aseptically weigh the required amount of NOG powder.
-
Dissolve the NOG powder in sterile PBS (pH 7.2) to a final concentration of 100 mM. NOG has good solubility in aqueous solutions.
-
Vortex until fully dissolved.
-
Sterile filter the solution using a 0.22 µm syringe filter.
-
Aliquot into sterile microcentrifuge tubes.
-
Store at -20°C. It is recommended to use freshly prepared aqueous solutions.
-
Protocol 2: Treatment of Cancer Cell Lines with DMOG
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
DMOG stock solution (from Protocol 1)
-
Cell culture plates/flasks
Procedure:
-
Seed the cancer cells in appropriate cell culture plates or flasks at a density that will allow for logarithmic growth during the experiment.
-
Incubate the cells overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.
-
On the following day, remove the culture medium and replace it with fresh medium containing the desired final concentration of DMOG. A common starting concentration is 1 mM.[6][13] Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental goals.
-
Include a vehicle control (DMSO) at the same final concentration as in the DMOG-treated wells.
-
Incubate the cells for the desired period. For HIF-1α stabilization, an incubation time of 6-24 hours is commonly used.[6][7]
-
After the incubation period, proceed with downstream analyses such as Western blotting, cell viability assays, or gene expression analysis.
Protocol 3: Western Blot Analysis of HIF-1α Stabilization
Materials:
-
Treated and control cells from Protocol 2
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer to the cells and scrape to collect the lysate.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary HIF-1α antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Protocol 4: Cell Viability Assessment using MTT Assay
Materials:
-
Treated and control cells in a 96-well plate from Protocol 2
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
After the desired treatment period with DMOG, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Troubleshooting
-
Low HIF-1α Signal: Ensure rapid cell lysis after treatment, as HIF-1α has a short half-life. Use fresh lysis buffer with protease inhibitors. Nuclear extracts can enrich for HIF-1α.
-
High Background in Western Blots: Optimize antibody concentrations and increase the number and duration of washing steps. Ensure the blocking buffer is effective.
-
Inconsistent Cell Viability Results: Ensure a homogenous cell suspension when seeding. Check for any interference of DMOG or its vehicle with the MTT assay.
-
Cell Detachment: Some treatments can cause cell stress and detachment. Handle plates gently and consider using pre-coated plates if necessary.
Conclusion
This compound and its prodrug DMOG are valuable tools for studying the role of HIF-1α and other α-ketoglutarate-dependent dioxygenases in cancer biology. The protocols provided herein offer a framework for investigating the effects of these compounds on cancer cell lines. It is crucial to optimize treatment conditions and experimental procedures for each specific cell line and research question to ensure reliable and reproducible results. The diverse effects of NOG on cellular metabolism and epigenetics highlight its potential as a multi-faceted agent for cancer research and drug development.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Synthesis and activity of this compound and its derivatives as Jumonji C-domain-containing histone lysine demethylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C4H5NO5 | CID 3080614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A novel effect of DMOG on cell metabolism: direct inhibition of mitochondrial function precedes HIF target gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. ukm.my [ukm.my]
- 7. EMAN RESEARCH PUBLISHING |Most Read Abstract|The Hypoxia Model using Dimethyloxalylglycine (DMOG) Promoted the Migration and Invasion of HCT116 Colon Cancer Cells [publishing.emanresearch.org]
- 8. Brusatol-Mediated Inhibition of c-Myc Increases HIF-1α Degradation and Causes Cell Death in Colorectal Cancer under Hypoxia [thno.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Dimethyloxalylglycine (DMOG), a Hypoxia Mimetic Agent, Does Not Replicate a Rat Pheochromocytoma (PC12) Cell Biological Response to Reduced Oxygen Culture [mdpi.com]
- 13. Exploration of metabolic responses towards hypoxia mimetic DMOG in cancer cells by using untargeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies Using N-Oxalylglycine
Introduction
N-Oxalylglycine (NOG) is a cell-permeable small molecule that acts as a competitive inhibitor of α-ketoglutarate dependent dioxygenases.[1][2] Its structural similarity to α-ketoglutarate allows it to bind to the active site of these enzymes, thereby modulating their activity. NOG is widely utilized in in vitro research to study cellular processes regulated by these enzymes, most notably the hypoxia signaling pathway.
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound for in vitro studies.
Mechanism of Action: HIF-1α Stabilization
Under normoxic conditions, Hypoxia-Inducible Factor 1-alpha (HIF-1α) is continuously synthesized and rapidly degraded. This degradation is initiated by the prolyl hydroxylase domain (PHD) enzymes, which hydroxylate specific proline residues on the HIF-1α subunit.[3][4] This hydroxylation event is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-1α for proteasomal degradation.[3]
This compound inhibits the activity of PHD enzymes.[2] By preventing the hydroxylation of HIF-1α, NOG treatment leads to the stabilization and accumulation of the HIF-1α subunit, even under normoxic conditions.[5][6] The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This initiates the transcription of genes involved in angiogenesis, glucose metabolism, and other adaptive responses to hypoxia, such as Vascular Endothelial Growth Factor (VEGF) and Glucose Transporter 1 (GLUT1).[7]
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against various α-ketoglutarate dependent dioxygenases.
| Target Enzyme | IC50 Value (μM) | Enzyme Class |
| Prolyl Hydroxylase Domain 1 (PHD1) | 2.1 | HIF Prolyl Hydroxylase |
| Prolyl Hydroxylase Domain 2 (PHD2) | 5.6 | HIF Prolyl Hydroxylase |
| JMJD2A | 250 | Jumonji C-domain-containing histone demethylase |
| JMJD2C | 500 | Jumonji C-domain-containing histone demethylase |
| JMJD2E | 24 | Jumonji C-domain-containing histone demethylase |
Data compiled from multiple sources.[2][8]
Mandatory Visualizations
Caption: HIF-1α signaling pathway under normoxia and in the presence of this compound.
Caption: General experimental workflow for in vitro studies with this compound.
Experimental Protocols
Preparation of this compound Stock Solutions
This compound can be dissolved in various solvents. The choice of solvent will depend on the specific requirements of the cell culture medium and the experimental design.
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), pH 7.2, sterile
-
Sterile microcentrifuge tubes
Protocol for DMSO Stock Solution:
-
Prepare a 100 mM stock solution by dissolving the appropriate amount of this compound in sterile DMSO. For example, to make 1 ml of a 100 mM stock solution, dissolve 14.71 mg of NOG in 1 ml of DMSO.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 6 months.[8]
Protocol for PBS Stock Solution:
-
This compound is soluble in PBS (pH 7.2) at approximately 10 mg/ml.[1]
-
Prepare the desired concentration by dissolving the this compound directly in sterile PBS.
-
It is recommended to prepare fresh aqueous solutions and not to store them for more than one day.[1]
In Vitro Treatment of Cultured Cells
This protocol provides a general guideline for treating adherent cell cultures with this compound. The optimal cell density, NOG concentration, and incubation time should be determined empirically for each cell line and experimental goal.
Materials:
-
Cultured cells in appropriate vessels (e.g., 6-well plates)
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
Protocol:
-
Seed cells in the desired culture vessel and grow until they reach 70-80% confluency.[9]
-
Prepare the working concentrations of this compound by diluting the stock solution in fresh, pre-warmed complete cell culture medium.
-
For a typical experiment, a dose-response range of 10 µM to 1 mM can be tested.
-
Remove the existing medium from the cells and replace it with the medium containing the appropriate concentration of this compound. Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest NOG concentration).
-
Incubate the cells for the desired time period. For HIF-1α stabilization, an incubation time of 4-8 hours is often sufficient.[9]
Western Blot Analysis of HIF-1α Stabilization
This protocol describes the detection of HIF-1α protein levels by Western blotting following this compound treatment.
Materials:
-
Treated and control cells from Protocol 2
-
Cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against HIF-1α
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
Protocol:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding cold lysis buffer with protease inhibitors directly to the plate.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA assay.
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL reagent and an imaging system.
Quantitative Real-Time PCR (qPCR) for HIF-1 Target Gene Expression
This protocol outlines the measurement of mRNA levels of HIF-1 target genes, such as VEGF and GLUT1, after this compound treatment.
Materials:
-
Treated and control cells from Protocol 2
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green Master Mix
-
Gene-specific primers for target genes (e.g., VEGF, GLUT1) and a housekeeping gene (e.g., β-actin, β2MG)
-
qPCR instrument
Protocol:
-
Following NOG treatment, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess the quantity and quality of the extracted RNA.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.[7]
-
Set up the qPCR reaction by mixing the cDNA template, SYBR Green Master Mix, and forward and reverse primers for the target and housekeeping genes.
-
Perform the qPCR reaction in a real-time PCR thermal cycler.
-
Analyze the results using the 2-ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle control.[7]
Concluding Remarks
This compound is a valuable tool for the in vitro investigation of the hypoxia signaling pathway and other biological processes regulated by α-ketoglutarate dependent dioxygenases. The protocols provided herein offer a foundation for designing and executing experiments to explore the effects of NOG on cellular function. It is imperative that researchers optimize these protocols for their specific cell types and experimental systems to ensure robust and reproducible results.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Hypoxia inducible factor-1 alpha stabilization for regenerative therapy in traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stabilization of Hypoxia Inducible Factor-1α by Dimethyloxalylglycine Promotes Recovery from Acute Spinal Cord Injury by Inhibiting Neural Apoptosis and Enhancing Axon Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stabilization of HIF-1alpha is critical to improve wound healing in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. glpbio.com [glpbio.com]
- 9. docs.abcam.com [docs.abcam.com]
N-Oxalylglycine solubility and preparation in PBS for biological experiments.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of N-Oxalylglycine (NOG), protocols for its preparation in Phosphate-Buffered Saline (PBS) for biological experiments, and an overview of its mechanism of action.
Introduction
This compound (NOG) is a cell-permeable organic compound that functions as a structural analog of α-ketoglutarate.[1][2][3] This property allows it to act as a competitive inhibitor of a broad range of α-ketoglutarate-dependent dioxygenases.[1][2][4][5] Its primary targets include the Jumonji C (JmjC) domain-containing histone lysine demethylases (JMJDs) and the hypoxia-inducible factor (HIF) prolyl hydroxylase domain-containing proteins (PHDs).[6][7] Due to its role in regulating gene expression and cellular responses to hypoxia, NOG is a valuable tool in epigenetics, cancer research, and neuroscience.
Solubility of this compound
This compound is supplied as a crystalline solid.[8] Its solubility varies across different solvents. For biological experiments, preparation of an organic solvent-free aqueous solution is often preferred to avoid potential physiological effects from solvents like DMSO at low concentrations.[8]
Table 1: Solubility Data for this compound
| Solvent | Concentration | Notes |
| PBS (pH 7.2) | ~10 mg/mL | Direct dissolution.[8] |
| Deionized Water | >10 mg/mL | |
| H₂O | 25 mg/mL | Sonication is recommended to achieve this concentration.[9] |
| DMSO | ~10 mg/mL | [8] |
| Ethanol | ~10 mg/mL | [8] |
| Dimethylformamide (DMF) | ~5 mg/mL | [8] |
Protocols for Solution Preparation
Protocol 1: Direct Preparation in PBS (Aqueous Method)
This protocol is recommended for preparing this compound in PBS without the use of organic solvents.
Materials:
-
This compound (crystalline solid)
-
Phosphate-Buffered Saline (PBS), pH 7.2, sterile
-
Sterile conical tubes or vials
-
Vortex mixer and/or sonicator
-
Calibrated pH meter (optional, for verification)
Procedure:
-
Weighing: Aseptically weigh the desired amount of this compound solid.
-
Dissolution: Add the appropriate volume of sterile PBS (pH 7.2) to the solid to achieve the target concentration (up to 10 mg/mL).
-
Mixing: Cap the tube securely and vortex vigorously. If complete dissolution is not achieved, sonication can be applied to aid the process.[9]
-
pH Verification (Optional): Check the pH of the final solution to ensure it remains within the desired physiological range (e.g., 7.2-7.4). Adjust if necessary with dilute NaOH or HCl, though this is typically not required when using a buffered solution like PBS.
-
Sterilization (Optional): If required for the experiment (e.g., cell culture), filter-sterilize the final solution through a 0.22 µm syringe filter.
-
Use: The solution is now ready for use in biological assays.
Stability Note: Aqueous solutions of this compound are not recommended for storage for more than one day.[8] It is best to prepare fresh solutions for each experiment.
Caption: Workflow for preparing this compound in PBS.
Protocol 2: Preparation from a DMSO Stock Solution
This method is useful for preparing a high-concentration stock that can be diluted into aqueous buffers for experiments.
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Aqueous buffer or cell culture medium (e.g., PBS, DMEM)
Procedure:
-
Stock Solution: Prepare a stock solution by dissolving this compound in DMSO.[8] For example, dissolve 10 mg of NOG in 1 mL of DMSO to create a 10 mg/mL stock. The solvent should be purged with an inert gas.[8]
-
Storage of Stock: Store the DMSO stock solution at -20°C for long-term stability.
-
Working Solution: Before the experiment, perform a serial dilution of the DMSO stock into the desired aqueous buffer or medium (e.g., PBS).
-
Final Concentration: Ensure the final concentration of DMSO in the working solution is insignificant (typically <0.1%), as organic solvents may have physiological effects.[8]
Biological Activity and Signaling Pathways
This compound inhibits enzymes by mimicking α-ketoglutarate. This leads to the modulation of two critical signaling pathways:
-
Histone Demethylation: NOG inhibits JmjC domain-containing histone demethylases (e.g., JMJD2A, JMJD2C, JMJD2E).[3][6][7] These enzymes are responsible for removing methyl groups from histones (specifically H3K9 and H3K36), a key process in epigenetic gene regulation.[7] Inhibition by NOG prevents this demethylation.
-
HIF Signaling: NOG inhibits PHD enzymes (PHD1 and PHD2).[6][7] Under normal oxygen conditions, PHDs hydroxylate the HIF-1α subunit, targeting it for degradation. By inhibiting PHDs, NOG stabilizes HIF-1α, leading to the activation of hypoxia-responsive genes.
Caption: NOG inhibits PHD and JMJD enzymes.
Quantitative Inhibition Data
The inhibitory potency of this compound is typically measured by its half-maximal inhibitory concentration (IC₅₀) against specific enzymes.
Table 2: IC₅₀ Values for this compound
| Target Enzyme | IC₅₀ Value | Pathway |
| PHD1 | 2.1 µM | HIF Signaling[6][7] |
| PHD2 | 5.6 µM | HIF Signaling[6][7] |
| JMJD2A | 250 µM | Histone Demethylation[3][7] |
| JMJD2C | 500 µM | Histone Demethylation[3][7] |
| JMJD2E | 24 µM | Histone Demethylation[3][7] |
References
- 1. NOG (this compound) - Echelon Biosciences [echelon-inc.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. glpbio.com [glpbio.com]
- 4. abmole.com [abmole.com]
- 5. This compound | CAS#:5262-39-5 | Chemsrc [chemsrc.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. This compound | TargetMol [targetmol.com]
Guide to N-Oxalylglycine in Animal Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Oxalylglycine (NOG) is a cell-permeable small molecule that acts as a potent inhibitor of α-ketoglutarate (α-KG) dependent dioxygenases, most notably prolyl hydroxylase domain (PHD) enzymes.[1][2][3] By competitively inhibiting PHDs, NOG prevents the hydroxylation of the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α).[4] Under normal oxygen conditions (normoxia), hydroxylated HIF-1α is targeted for proteasomal degradation. However, inhibition of PHDs by NOG mimics a hypoxic state, leading to the stabilization and accumulation of HIF-1α.[4] The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This activation of the HIF-1 signaling pathway upregulates the expression of numerous genes involved in crucial physiological processes such as erythropoiesis, angiogenesis, and anaerobic metabolism.[5] This mechanism of action makes NOG a valuable tool for studying the physiological and pathological roles of the HIF-1 pathway and a potential therapeutic agent for conditions such as anemia and ischemia.[6][7]
Mechanism of Action: The HIF-1α Signaling Pathway
The central mechanism of this compound's action is the stabilization of HIF-1α. The following diagram illustrates the key events in the HIF-1α signaling pathway and the point of intervention by NOG.
Caption: HIF-1α Signaling Pathway and this compound Inhibition.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and related prolyl hydroxylase inhibitors.
| Parameter | Target | Species | Value | Reference |
| IC₅₀ | Prolyl Hydroxylase Domain-containing Protein 1 (PHD1) | - | 2.1 µM | [2] |
| IC₅₀ | Prolyl Hydroxylase Domain-containing Protein 2 (PHD2) | - | 5.6 µM | [2] |
| IC₅₀ | Jumonji Domain-containing Protein 2A (JMJD2A) | - | 250 µM | [2] |
| IC₅₀ | Jumonji Domain-containing Protein 2C (JMJD2C) | - | 500 µM | [2] |
| IC₅₀ | Jumonji Domain-containing Protein 2E (JMJD2E) | - | 24 µM | [2] |
Table 1: In Vitro Inhibitory Concentrations (IC₅₀) of this compound.
| Compound | Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| Methyl-oxalylglycine (MOG, a pro-drug of NOG) | Mouse (NSG, female, 10-12 weeks old) | 100 mg/kg | Intraperitoneal (IP) | MOG is rapidly converted to NOG in mouse blood. | |
| Roxadustat | Rat | 10 mg/kg (every other day for 2 weeks) | Intraperitoneal (IP) | Increased pulmonary vascular resistance. | [8] |
| Roxadustat | Rat | 50 mg/kg | - | Significantly increased plasma EPO concentration. | [2] |
| Vadadustat | Mouse (CByB6F1/Tg.rasH2) | 5 to 50 mg/kg/day (for 6 months) | Oral gavage | No evidence of increased tumor incidence. | [9] |
| Vadadustat | Rat (Sprague-Dawley) | 2 to 20 mg/kg/day (for ~85 weeks) | Oral gavage | No evidence of increased tumor incidence. | [9] |
| Daprodustat | Mouse (C57BL/6, male, 8-12 weeks old) | 5, 10, or 15 mg/kg/day | - | Accelerated aorta calcification in a CKD model at the highest dose. | [10] |
Table 2: In Vivo Dosages and Effects of this compound Pro-drug and Other Prolyl Hydroxylase Inhibitors.
Experimental Protocols
General Considerations for In Vivo Studies
-
Animal Model Selection: The choice of animal model is critical and should be relevant to the research question. For ischemia models, common choices include middle cerebral artery occlusion (MCAO) for stroke, or ligation of the left anterior descending (LAD) coronary artery for myocardial infarction.[6]
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Dose-Response Studies: It is crucial to perform a dose-response study to determine the optimal dose of this compound for the specific animal model and desired effect. The provided protocol is a starting point based on a related compound.
Protocol for Intraperitoneal Administration of this compound in a Mouse Model of Ischemia
This protocol is based on a study using Methyl-oxalylglycine (MOG), a pro-drug of NOG, and general guidelines for intraperitoneal injections in rodents. Disclaimer: This protocol should be adapted and optimized for your specific experimental needs. A thorough dose-response study is highly recommended.
Materials:
-
This compound (NOG)
-
Sterile vehicle (e.g., phosphate-buffered saline (PBS) or 0.9% saline)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol for disinfection
-
Experimental animals (e.g., C57BL/6 mice, 8-12 weeks old)
Procedure:
-
Preparation of NOG Solution:
-
On the day of the experiment, prepare a stock solution of NOG in a suitable sterile vehicle. The solubility of NOG in PBS (pH 7.2) is approximately 10 mg/mL.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Dilute the stock solution to the desired final concentration for injection. The final injection volume should be in the range of 100-200 µL for a 20-25 g mouse.
-
-
Animal Handling and Restraint:
-
Gently handle the mice to minimize stress.
-
Restrain the mouse by scruffing the neck and back to expose the abdomen. The animal should be tilted with its head slightly down.
-
-
Intraperitoneal Injection:
-
Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a 15-20 degree angle.
-
Aspirate gently to ensure the needle has not entered the bladder or intestines. If fluid or blood is drawn, withdraw the needle and use a new sterile needle and syringe at a different site.
-
Inject the NOG solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Injection Monitoring:
-
Monitor the animals for any signs of distress or adverse reactions after the injection.
-
Experimental Timeline (Example for a pre-treatment study in an ischemia model):
-
Day 0: Administer NOG or vehicle via intraperitoneal injection.
-
Day 1 (24 hours post-injection): Induce ischemia (e.g., MCAO or LAD ligation).
-
Day 2-7: Monitor animal behavior and welfare. Collect tissue or blood samples at predetermined time points for analysis.
Endpoint Analysis:
-
HIF-1α Stabilization: Western blot or immunohistochemistry of tissue homogenates to detect HIF-1α protein levels.
-
Target Gene Expression: qRT-PCR to measure the mRNA levels of HIF-1α target genes (e.g., EPO, VEGF).
-
Physiological Outcomes: Measure infarct volume, neurological scores, or cardiac function depending on the ischemia model.
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo study investigating the effects of this compound.
Caption: General Workflow for an In Vivo Study with this compound.
References
- 1. Nonclinical Characterization of the Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor Roxadustat, a Novel Treatment of Anemia of Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Roxadustat on Erythropoietin Production in the Rat Body - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Endothelial PHD2 Suppresses Post-Ischemic Kidney Inflammation through Hypoxia-Inducible Factor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. Roxadustat as a Hypoxia-Mimetic Agent: Erythropoietic Mechanisms, Bioanalytical Detection, and Regulatory Considerations in Sports Medicine [mdpi.com]
- 6. Protective Effect of Cardiomyocyte-Specific Prolyl-4-Hydroxylase 2 Inhibition on Ischemic Injury in a Mouse MI Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental design: Top four strategies for reproducible mouse research [jax.org]
- 8. Hypoxia-Inducible Factors Activator, Roxadustat, Increases Pulmonary Vascular Resistance in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing the Carcinogenicity of Vadadustat, an Oral Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Daprodustat Accelerates High Phosphate-Induced Calcification Through the Activation of HIF-1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Detecting the Effects of N-Oxalylglycine on Gene Expression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Oxalylglycine (NOG) is a cell-permeable small molecule that acts as a broad-spectrum inhibitor of 2-oxoglutarate (2OG)-dependent dioxygenases.[1][2] This family of enzymes includes prolyl hydroxylase domain (PHD) enzymes and Jumonji C (JmjC) domain-containing histone demethylases. By inhibiting PHDs, NOG prevents the degradation of Hypoxia-Inducible Factor-1α (HIF-1α), a master transcriptional regulator of the cellular response to hypoxia.[3][4] This leads to the upregulation of a suite of genes involved in angiogenesis, glucose metabolism, and cell survival. Additionally, NOG's inhibition of histone demethylases can lead to alterations in histone methylation status and subsequent changes in gene expression.[5]
These application notes provide detailed protocols for three common methods to detect and quantify the effects of this compound on gene expression: RNA Sequencing (RNA-Seq), Quantitative Real-Time PCR (qPCR), and Microarray Analysis.
Signaling Pathway Affected by this compound
This compound primarily impacts the HIF-1α signaling pathway. Under normoxic conditions, HIF-1α is hydroxylated by PHD enzymes, leading to its ubiquitination and proteasomal degradation. NOG, as a 2-oxoglutarate analog, competitively inhibits PHD activity. This stabilizes HIF-1α, allowing it to translocate to the nucleus, dimerize with HIF-1β (ARNT), and bind to Hypoxia Response Elements (HREs) in the promoter regions of target genes, thereby activating their transcription.
Caption: this compound inhibits PHD, stabilizing HIF-1α and promoting target gene expression.
Experimental Workflow Overview
A general workflow for investigating the effects of this compound on gene expression is outlined below. This workflow is applicable to all three detection methods described in this document.
Caption: General workflow for studying this compound's effects on gene expression.
Data Presentation
The following tables summarize representative quantitative data for genes expected to be differentially expressed following treatment with this compound or its pro-drug, Dimethyloxalylglycine (DMOG).[6][7][8]
Table 1: Upregulated Genes (HIF-1α Targets)
| Gene Symbol | Gene Name | Representative Fold Change (log2) | Function |
| VEGFA | Vascular Endothelial Growth Factor A | 2.5 - 4.0 | Angiogenesis |
| SLC2A1 | Solute Carrier Family 2 Member 1 (GLUT1) | 2.0 - 3.5 | Glucose transport |
| PGK1 | Phosphoglycerate Kinase 1 | 1.5 - 3.0 | Glycolysis |
| LDHA | Lactate Dehydrogenase A | 1.8 - 3.2 | Glycolysis |
| EGLN3 | Egl-9 Family Hypoxia Inducible Factor 3 (PHD3) | 3.0 - 5.0 | Negative feedback on HIF-1α |
| CA9 | Carbonic Anhydrase 9 | 4.0 - 6.0 | pH regulation |
Table 2: Downregulated Genes
| Gene Symbol | Gene Name | Representative Fold Change (log2) | Function |
| KDM4A | Lysine Demethylase 4A | -1.5 - -2.5 | Histone H3K9 demethylation |
| KDM4C | Lysine Demethylase 4C | -1.0 - -2.0 | Histone H3K9 demethylation |
| PLOD2 | Procollagen-Lysine, 2-Oxoglutarate 5-Dioxygenase 2 | -1.2 - -2.2 | Collagen biosynthesis |
Experimental Protocols
Protocol 1: RNA Sequencing (RNA-Seq)
Application Note: RNA-Seq provides a comprehensive, unbiased view of the transcriptome, allowing for the discovery of novel transcripts and the quantification of expression levels of all genes. This method is ideal for an initial, global assessment of the effects of this compound.
Materials:
-
Cultured cells (e.g., HeLa, HEK293, or a cell line relevant to the research question)
-
Cell culture medium and supplements
-
This compound (or DMOG)
-
Vehicle control (e.g., DMSO)
-
TRIzol reagent or equivalent RNA extraction kit[9]
-
DNase I, RNase-free
-
RNA quantification and quality assessment tools (e.g., NanoDrop, Bioanalyzer)
-
RNA-Seq library preparation kit
-
Next-generation sequencing platform
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density to reach 70-80% confluency at the time of treatment.
-
Treat cells with the desired concentration of this compound (typically 100 µM - 1 mM) or vehicle control for a specified duration (e.g., 6, 12, or 24 hours). Include at least three biological replicates for each condition.
-
-
Total RNA Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly on the plate using TRIzol reagent and follow the manufacturer's protocol for RNA extraction.[9]
-
Perform an on-column DNase digestion or a DNase treatment in solution to remove any contaminating genomic DNA.
-
-
RNA Quality Control:
-
Quantify RNA concentration using a NanoDrop spectrophotometer.
-
Assess RNA integrity using an Agilent Bioanalyzer. An RNA Integrity Number (RIN) of ≥ 7 is recommended for RNA-Seq.[10]
-
-
Library Preparation and Sequencing:
-
Prepare RNA-Seq libraries from 100 ng to 1 µg of total RNA using a commercial kit according to the manufacturer's instructions. This typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequence the libraries on a next-generation sequencing platform.
-
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels (e.g., as counts per gene).
-
Perform differential gene expression analysis between this compound-treated and control samples using tools like DESeq2 or edgeR.[1][11]
-
Identify genes with a statistically significant change in expression (e.g., adjusted p-value < 0.05 and a log2 fold change > 1 or < -1).
-
Protocol 2: Quantitative Real-Time PCR (qPCR)
Application Note: qPCR is a sensitive and specific method for quantifying the expression of a targeted set of genes. It is ideal for validating the results from RNA-Seq or for investigating the effect of this compound on a small number of known HIF-1α target genes.
Materials:
-
Total RNA from this compound-treated and control cells (prepared as in Protocol 1)
-
Reverse transcription kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers for target genes (e.g., VEGFA, SLC2A1) and a reference gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Reverse Transcription (cDNA Synthesis):
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit according to the manufacturer's protocol.[12]
-
-
qPCR Reaction Setup:
-
Prepare a qPCR reaction mix containing qPCR master mix, forward and reverse primers (final concentration of 200-500 nM each), and diluted cDNA.
-
Set up reactions in triplicate for each gene and each sample. Include a no-template control (NTC) for each primer pair.
-
-
Real-Time PCR:
-
Perform the qPCR reaction on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C for 2-10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each reaction.
-
Calculate the relative gene expression using the ΔΔCt method.[13]
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt = Ct_target - Ct_reference).
-
Calculate the ΔΔCt by subtracting the average ΔCt of the control group from the ΔCt of each treated sample (ΔΔCt = ΔCt_treated - ΔCt_control).
-
The fold change in gene expression is calculated as 2^(-ΔΔCt).[14]
-
Protocol 3: Microarray Analysis
Application Note: Microarray analysis allows for the high-throughput measurement of the expression levels of thousands of predefined genes simultaneously. It is a robust method for identifying patterns of gene expression changes induced by this compound.
Materials:
-
Total RNA from this compound-treated and control cells (prepared as in Protocol 1)
-
RNA labeling kit
-
Gene expression microarrays
-
Hybridization station
-
Microarray scanner
-
Microarray data analysis software
Procedure:
-
RNA Labeling and Hybridization:
-
Synthesize labeled cRNA or cDNA from total RNA using a commercial labeling kit.
-
Hybridize the labeled targets to the microarray slides overnight in a hybridization oven.
-
-
Washing and Scanning:
-
Wash the microarrays to remove non-specifically bound probes.
-
Scan the microarrays using a microarray scanner to detect the fluorescence intensity of each spot.
-
-
Data Extraction and Analysis:
-
Extract the raw intensity data from the scanned images.
-
Perform data normalization to correct for systematic variations.
-
Identify differentially expressed genes between the this compound-treated and control groups using statistical tests (e.g., t-test or ANOVA).[15]
-
Apply a cutoff for significance (e.g., p-value < 0.05) and fold change (e.g., > 1.5 or 2-fold).
-
Perform pathway and gene ontology analysis on the list of differentially expressed genes to identify enriched biological processes.
-
References
- 1. QIAGEN Bioinformatics Manuals [resources.qiagenbioinformatics.com]
- 2. Data analysis pipeline for RNA-seq experiments: From differential expression to cryptic splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioinformatics Workflow of RNA-Seq - CD Genomics [cd-genomics.com]
- 4. Comprehensive microarray analysis for the identification of therapeutic targets within HIF-1α signalling networks in diet-induced obesity via hypothalamic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of hypoxia-inducible factor-1α by NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Treatment with an activator of hypoxia-inducible factor 1, DMOG provides neuroprotection after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of Hif1α by the Prolylhydroxylase Inhibitor Dimethyoxalyglycine Decreases Radiosensitivity | PLOS One [journals.plos.org]
- 9. bitesizebio.com [bitesizebio.com]
- 10. biostate.ai [biostate.ai]
- 11. Differential gene expression (DGE) analysis | Training-modules [hbctraining.github.io]
- 12. tandfonline.com [tandfonline.com]
- 13. Making Sense of ΔΔCT and Fold Change Values [visikol.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting N-Oxalylglycine instability in aqueous solutions.
This guide provides troubleshooting advice and frequently asked questions for researchers using N-Oxalylglycine (NOG) in aqueous solutions. The primary focus is on addressing the compound's inherent instability to ensure experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound (NOG) and what is its primary application?
This compound is a cell-permeable inhibitor of α-ketoglutarate (2-oxoglutarate)-dependent dioxygenases.[1][2] Structurally, it is an analog of α-ketoglutarate.[3][4] This property allows it to act as a competitive inhibitor for a range of enzymes, most notably:
-
HIF Prolyl-Hydroxylases (PHDs): Inhibition of PHD1 and PHD2 leads to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), mimicking a hypoxic response.[5][6][7]
-
Jumonji C (JmjC) domain-containing histone demethylases: NOG inhibits histone demethylases like JMJD2A, JMJD2C, and JMJD2D, making it a valuable tool for epigenetic research.[7][8]
Q2: My experiment with NOG failed or produced inconsistent results. What is the most likely cause?
The most common reason for experimental failure with NOG is the degradation of the compound in aqueous solutions. Product information from suppliers strongly advises against storing aqueous solutions of NOG for more than one day.[9] If you are experiencing issues, the first step is to critically evaluate how your NOG solutions were prepared and stored.
Q3: What is the correct procedure for preparing and storing NOG solutions?
To ensure maximum activity and reproducibility, follow these storage and preparation guidelines:
-
Solid Form: NOG as a crystalline solid is stable for at least four years when stored at -20°C.[8][9]
-
Concentrated Stock Solutions (in Organic Solvent):
-
Working Solutions (in Aqueous Buffer):
Q4: What factors influence the stability of NOG in my experiments?
While detailed kinetic studies are not widely published, the primary factor is the presence of water, which can lead to hydrolysis. Other factors that generally affect chemical stability, such as pH and temperature, should also be considered. The common practice of using NOG in cell culture (buffered aqueous solution at 37°C) underscores the need to prepare it fresh for each experiment to counteract degradation.[10]
Q5: How can I verify the integrity of my NOG solid or stock solution?
High-Performance Liquid Chromatography (HPLC) is the standard method used to assess the purity of NOG.[2][11] If you suspect your stock has degraded due to improper storage (e.g., moisture contamination, extended storage at -20°C), analyzing an aliquot via HPLC is the most definitive way to check its purity.
Data Presentation: Solubility and Storage
The following tables summarize key quantitative data for the proper handling of this compound.
Table 1: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
|---|---|---|
| PBS (pH 7.2) | 10 mg/mL | [8][9] |
| DMSO | 10 mg/mL | [8][9] |
| Ethanol | 10 mg/mL | [8][9] |
| Dimethylformamide (DMF) | 5 mg/mL | [8][9] |
| Water | >10 mg/mL (Sonication may be needed) |[12] |
Table 2: Recommended Storage Conditions
| Format | Storage Temperature | Recommended Duration | Reference |
|---|---|---|---|
| Crystalline Solid | -20°C | ≥ 4 years | [8][9] |
| Stock Solution in Anhydrous DMSO/Ethanol | -20°C | ≤ 1 month | [5] |
| Stock Solution in Anhydrous DMSO/Ethanol | -80°C | ≤ 6 months | [5] |
| Working Solution in Aqueous Buffer | Any | Prepare Fresh / Do Not Store |[9] |
Experimental Protocols
Protocol 1: Preparation of NOG Stock and Working Solutions
Objective: To prepare a stable, concentrated stock solution and a fresh working solution for immediate use in experiments.
Materials:
-
This compound (crystalline solid)
-
Anhydrous-grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
Procedure:
-
Stock Solution Preparation (e.g., 10 mg/mL): a. Allow the NOG vial to equilibrate to room temperature before opening to prevent moisture condensation. b. Under sterile conditions, weigh the desired amount of NOG solid and dissolve it in the appropriate volume of anhydrous DMSO to reach a final concentration of 10 mg/mL (approx. 68 mM). c. Vortex gently until the solid is completely dissolved. d. Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Stock Solution Storage: a. Store the aliquots immediately at -80°C for long-term storage or -20°C for short-term storage.
-
Working Solution Preparation (Immediate Use): a. Retrieve a single aliquot of the frozen stock solution. b. Thaw it completely at room temperature. c. Dilute the stock solution to the final desired concentration in your pre-warmed experimental aqueous buffer. For example, to make a 100 µM working solution from a 68 mM stock, perform a 1:680 dilution. d. Mix thoroughly and add to your experiment immediately. e. Discard any remaining diluted working solution. Do not re-freeze or re-use.
Protocol 2: Quality Control of NOG by HPLC
Objective: To assess the purity of an NOG sample (solid or stock solution) using a general reverse-phase HPLC method.
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile
-
NOG sample
Procedure:
-
Sample Preparation: a. Prepare a sample of NOG in Mobile Phase A at a concentration of approximately 0.5 mg/mL. b. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC Method: a. Column Temperature: 25°C b. Flow Rate: 1.0 mL/min c. UV Detection Wavelength: 210 nm d. Injection Volume: 10 µL e. Gradient Elution:
- 0-2 min: 5% Mobile Phase B
- 2-15 min: Linear gradient from 5% to 95% Mobile Phase B
- 15-17 min: Hold at 95% Mobile Phase B
- 17-18 min: Linear gradient from 95% to 5% Mobile Phase B
- 18-25 min: Hold at 5% Mobile Phase B (re-equilibration)
-
Data Analysis: a. Integrate the peak area of the chromatogram. b. Purity is calculated as the area of the main NOG peak divided by the total area of all peaks, expressed as a percentage. A pure sample should show a single major peak.[11] The presence of multiple peaks indicates degradation or impurities.
Visualizations
References
- 1. apexbt.com [apexbt.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. NOG (this compound) - Echelon Biosciences [echelon-inc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. MOG analogues to explore the MCT2 pharmacophore, α-ketoglutarate biology and cellular effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. molnova.com [molnova.com]
- 12. This compound | TargetMol [targetmol.com]
Technical Support Center: Optimizing N-Oxalylglycine Incubation for HIF-1α Induction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Oxalylglycine (NOG) and its cell-permeable pro-drug, Dimethyloxalylglycine (DMOG), to induce Hypoxia-Inducible Factor-1α (HIF-1α).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (NOG) and DMOG in inducing HIF-1α?
A1: this compound is a structural analog of α-ketoglutarate, a key co-substrate for Prolyl Hydroxylase Domain (PHD) enzymes. Under normoxic conditions, PHDs hydroxylate specific proline residues on the HIF-1α subunit, targeting it for rapid proteasomal degradation. NOG and its pro-drug DMOG act as competitive inhibitors of PHDs. By binding to the active site of PHDs, they prevent the hydroxylation of HIF-1α. This leads to the stabilization of the HIF-1α protein, allowing it to accumulate, translocate to the nucleus, dimerize with HIF-1β, and initiate the transcription of target genes.
Q2: What is the difference between this compound (NOG) and Dimethyloxalylglycine (DMOG)?
A2: this compound is the active inhibitor of PHDs. However, it is a charged molecule with limited cell permeability. Dimethyloxalylglycine (DMOG) is a cell-permeable ester prodrug of NOG. Once inside the cell, DMOG is rapidly hydrolyzed by intracellular esterases to release the active this compound. Therefore, DMOG is commonly used in cell culture experiments to achieve intracellular inhibition of PHDs.
Q3: What is the optimal concentration of DMOG to use for HIF-1α induction?
A3: The optimal concentration of DMOG can vary depending on the cell type and experimental conditions. However, a common starting point is in the range of 0.1 mM to 1 mM.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup. High concentrations of DMOG (e.g., above 1 mM) can sometimes lead to off-target effects or cytotoxicity.
Q4: How long should I incubate my cells with DMOG to see maximum HIF-1α induction?
A4: The peak of HIF-1α protein accumulation can vary between cell types. Generally, significant induction can be observed within 2 to 8 hours of treatment. Some studies have shown sustained HIF-1α expression for up to 24 hours or longer.[2] A time-course experiment is highly recommended to determine the optimal incubation time for your specific experimental goals.
Q5: Why am I not seeing a HIF-1α signal on my Western blot after DMOG treatment?
A5: Several factors could contribute to a weak or absent HIF-1α signal. Please refer to our detailed Troubleshooting Guide below for a comprehensive list of potential issues and solutions. Common culprits include rapid degradation of HIF-1α during sample preparation, suboptimal antibody performance, or insufficient DMOG concentration or incubation time.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or weak HIF-1α band on Western blot | 1. Rapid HIF-1α degradation: HIF-1α has a very short half-life under normoxic conditions and can be degraded within minutes of cell lysis. | - Prepare cell lysates as quickly as possible on ice. - Use a lysis buffer containing a cocktail of protease and phosphatase inhibitors. Consider adding a proteasome inhibitor like MG132 to the lysis buffer. - If possible, perform cell lysis and sample preparation in a hypoxic chamber. |
| 2. Suboptimal DMOG treatment: The concentration or incubation time may not be optimal for your cell line. | - Perform a dose-response (e.g., 0.1, 0.5, 1, 2 mM DMOG) and time-course (e.g., 2, 4, 8, 16, 24 hours) experiment to determine the optimal conditions. | |
| 3. Poor antibody performance: The primary antibody may not be sensitive or specific enough. | - Use a well-validated antibody for HIF-1α detection. Check the manufacturer's recommendations and literature for validated antibodies. - Optimize the antibody dilution and incubation conditions. | |
| 4. Low protein loading: Insufficient amount of nuclear protein loaded on the gel. | - Since stabilized HIF-1α translocates to the nucleus, using nuclear extracts can enrich the protein and improve detection. - Ensure you are loading an adequate amount of total protein (typically 20-40 µg of nuclear extract). | |
| Multiple bands or non-specific bands | 1. HIF-1α degradation products: Lower molecular weight bands can be degradation products. | - Follow the recommendations for preventing protein degradation mentioned above. |
| 2. Post-translational modifications: HIF-1α can be post-translationally modified, leading to bands of different molecular weights. The expected molecular weight is around 120 kDa. | - Consult the literature for expected band patterns for your specific cell type and treatment. | |
| 3. Antibody non-specificity: The primary or secondary antibody may be cross-reacting with other proteins. | - Include a negative control (e.g., untreated cells) and a positive control (e.g., cells treated with cobalt chloride or desferrioxamine, which are also HIF-1α inducers) to confirm the specificity of your band. | |
| Inconsistent results between experiments | 1. Variability in cell culture conditions: Cell density, passage number, and media conditions can affect the response to DMOG. | - Maintain consistent cell culture practices. Seed cells at a consistent density and use cells within a similar passage number range for all experiments. |
| 2. DMOG stability: DMOG can be unstable in cell culture media over long incubation periods. | - Prepare fresh DMOG solutions for each experiment. For long-term experiments, consider replenishing the media with fresh DMOG. |
Data Presentation
Table 1: Time-Course of HIF-1α Induction by DMOG in PC12 Cells
| Incubation Time (hours) | HIF-1α Positive Cells (%) |
| 24 | 61 |
| 48 | 48 |
| 72 | 48.8 |
| 96 | 43.6 |
| (Data adapted from a study on PC12 cells treated with 0.1 mM DMOG) |
Table 2: Dose-Dependent Stabilization of HIF-1α and HIF-2α by DMOG in Human Müller Cells (24-hour incubation)
| DMOG Concentration | HIF-1α Expression | HIF-2α Expression |
| Control | Baseline | Baseline |
| 0.1 mM | Increased | Increased |
| 0.5 mM | Further Increased | Maximum Increase |
| 1 mM | Maximum Increase | Decreased from peak |
| (Qualitative summary of data trends) |
Experimental Protocols
Detailed Methodology for HIF-1α Induction with DMOG and Western Blot Analysis
-
Cell Culture and Treatment:
-
Plate cells at a consistent density (e.g., 70-80% confluency) in appropriate culture vessels.
-
Prepare a fresh stock solution of DMOG (e.g., 100 mM in sterile water or DMSO).
-
Dilute the DMOG stock solution in fresh cell culture medium to the desired final concentration (e.g., 0.1 mM to 1 mM).
-
Remove the old medium from the cells and replace it with the DMOG-containing medium.
-
Incubate the cells for the desired period (e.g., 2, 4, 8, 16, or 24 hours) at 37°C in a humidified incubator.
-
-
Preparation of Nuclear Extracts:
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells in ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, and protease/phosphatase inhibitors) and incubate on ice for 15 minutes.
-
Add a non-ionic detergent (e.g., NP-40) to a final concentration of 0.5% and vortex briefly.
-
Centrifuge at 3,300 x g for 5 minutes at 4°C. The supernatant contains the cytoplasmic fraction.
-
Resuspend the nuclear pellet in a high-salt nuclear extraction buffer (e.g., 20 mM HEPES, 1.5 mM MgCl₂, 420 mM NaCl, 0.2 mM EDTA, 25% glycerol, and protease/phosphatase inhibitors).
-
Incubate on a rocking platform for 30 minutes at 4°C.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C. The supernatant is the nuclear extract.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the nuclear extracts using a standard protein assay (e.g., BCA assay).
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE using a 7.5% acrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HIF-1α (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the HIF-1α signal to a nuclear loading control (e.g., Lamin B1 or PCNA).
-
Mandatory Visualizations
Caption: this compound inhibits PHD enzymes, leading to HIF-1α stabilization and target gene transcription.
Caption: Workflow for HIF-1α induction and detection after this compound/DMOG treatment.
References
Technical Support Center: Addressing the Limited Cell Permeability of N-Oxalylglycine (NOG)
Welcome to the technical support center for N-Oxalylglycine (NOG). This resource is designed for researchers, scientists, and drug development professionals who are utilizing NOG in their experiments and may encounter challenges related to its limited cell permeability. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental setup and achieve reliable results.
Frequently Asked Questions (FAQs)
Q1: I am not observing the expected biological effect after treating my cells with this compound (NOG). What could be the reason?
A1: A primary reason for the lack of an observable effect with NOG is its inherently low cell permeability. NOG is a hydrophilic molecule and does not readily cross the cell membrane to reach its intracellular targets, which are primarily α-ketoglutarate-dependent dioxygenases such as prolyl hydroxylases (PHDs) and Jumonji C-domain-containing histone demethylases (JMJDs). For most cell-based assays, it is recommended to use a cell-permeable prodrug of NOG, such as Dimethyloxalylglycine (DMOG).
Q2: What is Dimethyloxalylglycine (DMOG) and how does it work?
A2: Dimethyloxalylglycine (DMOG) is a cell-permeable ester prodrug of this compound. DMOG is more lipophilic than NOG and can therefore diffuse across the cell membrane. Once inside the cell, DMOG is hydrolyzed by intracellular esterases to release the active inhibitor, NOG. This strategy effectively bypasses the poor permeability of NOG itself.
Q3: Is there an alternative mechanism for the cellular uptake of NOG derivatives?
A3: Yes, an important mechanism involves the monocarboxylate transporter 2 (MCT2). In aqueous solutions like cell culture media, DMOG can be non-enzymatically converted to its monoester, methyl-oxalylglycine (MOG). MOG is a substrate for the MCT2 transporter, which facilitates its entry into the cell.[1] Intracellularly, MOG is then converted to NOG. The expression level of MCT2 in your cell line can therefore significantly influence the intracellular concentration of NOG and the observed biological effects.[1]
Q4: How does the stability of DMOG in cell culture media affect my experiments?
A4: DMOG is known to be unstable in cell culture media, with a reported half-life of approximately 10 minutes, during which it converts to MOG.[2] This rapid conversion is an important consideration for your experimental design. For consistent results, it is advisable to prepare fresh DMOG solutions immediately before use and to consider the timing of your experimental readouts in relation to DMOG administration.
Q5: What are the downstream cellular effects I should expect to see after successful intracellular delivery of NOG?
A5: The primary downstream effect of NOG is the inhibition of α-ketoglutarate-dependent dioxygenases. A key pathway affected is the Hypoxia-Inducible Factor (HIF) signaling pathway. By inhibiting prolyl hydroxylases (PHDs), NOG prevents the degradation of the HIF-1α subunit. This leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of various target genes involved in processes like angiogenesis, glycolysis, and cell survival.[3][4]
Troubleshooting Guides
Issue 1: Low or no stabilization of HIF-1α after DMOG treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal DMOG Concentration | The optimal concentration of DMOG can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell type. Concentrations typically range from 100 µM to 1 mM.[3][5] |
| DMOG Degradation | DMOG is unstable in aqueous solutions. Always prepare fresh stock solutions of DMOG in DMSO and dilute to the final working concentration in your cell culture medium immediately before adding to the cells. |
| Low MCT2 Expression | If the primary route of entry in your cell line is via MOG and the MCT2 transporter, low expression levels of MCT2 will result in low intracellular NOG. Verify the expression of MCT2 (gene name: SLC16A7) in your cell line using qPCR or western blotting. |
| Incorrect Timing of Analysis | HIF-1α stabilization can be transient. Perform a time-course experiment to determine the peak of HIF-1α accumulation after DMOG treatment. This can range from 4 to 24 hours depending on the cell line and experimental conditions.[6] |
| Cell Culture Conditions | High glucose concentrations in the culture medium have been reported to interfere with HIF-1α stabilization.[7] Consider using a medium with a physiological glucose concentration. |
Issue 2: High cellular toxicity observed with DMOG treatment.
| Possible Cause | Troubleshooting Step |
| Excessively High DMOG Concentration | High intracellular concentrations of NOG can lead to off-target effects and cytotoxicity, potentially by inhibiting other metabolic enzymes.[8] Reduce the concentration of DMOG and perform a dose-response curve to find a concentration that stabilizes HIF-1α with minimal toxicity. |
| High MCT2 Expression | Cell lines with high levels of the MCT2 transporter can accumulate high intracellular concentrations of NOG, leading to toxicity.[1] If you suspect this is the case, consider using a lower concentration of DMOG or using a cell line with lower MCT2 expression. |
| Prolonged Exposure | Continuous exposure to high levels of DMOG can be toxic. Consider shorter treatment times or a washout period in your experimental design. |
Data Presentation
Table 1: Physicochemical Properties of this compound and Dimethyloxalylglycine
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted logP |
| This compound (NOG) | C₄H₅NO₅ | 147.09 | -1.7 |
| Dimethyloxalylglycine (DMOG) | C₆H₉NO₅ | 175.14 | -0.3 |
| Predicted logP values are estimations and can vary depending on the algorithm used. A higher logP value generally indicates greater lipophilicity and potentially higher passive diffusion across cell membranes. |
Experimental Protocols
Protocol 1: Synthesis of Dimethyloxalylglycine (DMOG) from this compound (NOG)
This protocol describes a general method for the esterification of this compound to produce Dimethyloxalylglycine.
Materials:
-
This compound (NOG)
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or another suitable esterification catalyst (e.g., acid catalyst)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound in anhydrous methanol.
-
Catalyst Addition: Cool the mixture in an ice bath. Slowly add thionyl chloride dropwise to the suspension with stirring. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Washing: Wash the combined organic layers with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude Dimethyloxalylglycine.
-
Purification (if necessary): The crude product can be further purified by column chromatography or recrystallization if required.
Protocol 2: Measurement of Intracellular this compound by LC-MS/MS
This protocol provides a general workflow for the quantification of intracellular NOG from cell cultures.
Materials:
-
Cultured cells treated with DMOG or vehicle control
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (LC-MS grade), ice-cold, containing an appropriate internal standard
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of reaching 13,000 x g at 4°C
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Harvesting: After treatment, aspirate the cell culture medium and wash the cells twice with ice-cold PBS.
-
Metabolite Extraction: Add a sufficient volume of ice-cold methanol (containing the internal standard) to the culture dish to cover the cells. Scrape the cells from the dish and transfer the cell suspension to a microcentrifuge tube.
-
Lysis and Precipitation: Vortex the cell suspension vigorously and incubate on ice to allow for cell lysis and protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 x g) for 10-15 minutes at 4°C to pellet the cell debris and precipitated proteins.
-
Sample Collection: Carefully collect the supernatant, which contains the intracellular metabolites, and transfer it to a new microcentrifuge tube.
-
LC-MS/MS Analysis: Analyze the extracted samples using a suitable LC-MS/MS method.
-
Chromatography: Use a column and mobile phase appropriate for the separation of small polar molecules like NOG (e.g., a HILIC column).
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor-to-product ion transition for NOG and the internal standard.
-
-
Data Analysis: Generate a standard curve using known concentrations of NOG to quantify the absolute amount in your samples. Normalize the results to the cell number or total protein concentration.
Mandatory Visualizations
Caption: Cellular uptake and conversion of DMOG to NOG.
Caption: NOG-mediated stabilization of HIF-1α.
Caption: General workflow for a cell-based permeability assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Caco-2 Permeability | Evotec [evotec.com]
- 3. Chemical Activation of the Hypoxia-Inducible Factor Reversibly Reduces Tendon Stem Cell Proliferation, Inhibits Their Differentiation, and Maintains Cell Undifferentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stabilization of Hypoxia Inducible Factor-1α by Dimethyloxalylglycine Promotes Recovery from Acute Spinal Cord Injury by Inhibiting Neural Apoptosis and Enhancing Axon Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dimethyloxalylglycine | C6H9NO5 | CID 560326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Lipid composition effect on permeability across PAMPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
Identifying and mitigating off-target effects of N-Oxalylglycine.
This guide provides researchers, scientists, and drug development professionals with essential information for identifying and mitigating the off-target effects of N-Oxalylglycine (NOG) and its cell-permeable prodrug, Dimethyl-oxalylglycine (DMOG).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary on-target mechanism of this compound (NOG)?
This compound is a structural analogue of α-ketoglutarate (also known as 2-oxoglutarate or 2OG).[1] Its primary mechanism is the competitive inhibition of Fe(II)/α-ketoglutarate-dependent dioxygenases.[1][2][3] These enzymes are involved in a wide range of biological processes. The most common targets studied using NOG are:
-
Prolyl Hydroxylase Domain proteins (PHDs): Inhibition of PHDs prevents the degradation of Hypoxia-Inducible Factor-1 alpha (HIF-1α), leading to its stabilization and the activation of hypoxic response genes under normoxic conditions.[4][5][6]
-
Jumonji C (JmjC) domain-containing histone demethylases (JMJDs): Inhibition of these enzymes leads to changes in histone methylation status and subsequent alterations in gene expression.[5][7]
Q2: I'm observing unexpected or inconsistent cellular phenotypes after NOG/DMOG treatment. Could these be off-target effects?
Yes, this is a distinct possibility. Because NOG is a broad-spectrum inhibitor of 2OG-dependent oxygenases, any effects on enzymes other than your intended target are considered off-target.[3] For instance, if you are studying HIF-1α stabilization (by targeting PHDs), the simultaneous inhibition of histone demethylases (JMJDs) could produce confounding phenotypes.[5][7]
Furthermore, the cell-permeable prodrug DMOG is rapidly converted to methyl-oxalylglycine (MOG), which is a substrate for the monocarboxylate transporter MCT2.[8] High expression of MCT2 can lead to very high intracellular concentrations of NOG, which may inhibit lower-affinity metabolic targets and cause cytotoxicity.[8]
Q3: How can I experimentally identify the off-target proteins of NOG in my specific model system?
Several robust methods can be employed to identify off-target engagement directly within your experimental context:
-
Cellular Thermal Shift Assay (CETSA): This is the gold standard for verifying direct target engagement in intact cells or tissues.[9][10] The principle is that a protein becomes more thermally stable when its ligand (NOG) is bound. By heating cell lysates treated with and without NOG to various temperatures, you can detect a shift in the melting point of target proteins via Western Blot or mass spectrometry.[11][12]
-
Proteome-wide Thermal Profiling (TPP): This advanced technique combines CETSA with quantitative mass spectrometry to assess the thermal stability of thousands of proteins simultaneously, providing a global view of NOG's binding partners.[10][12]
-
Chemical Proteomics / Affinity Purification-Mass Spectrometry (AP-MS): This involves using a modified, "bait" version of NOG to pull down its binding partners from a cell lysate, which are then identified by mass spectrometry.[13][14]
-
Genetic Approaches (e.g., CRISPR screens): Genome-wide CRISPRi (inhibition) or CRISPRa (activation) screens can identify genes that modulate cellular sensitivity to NOG, thereby uncovering potential targets and pathways.[15]
Q4: How can I mitigate or control for off-target effects in my experiments?
Controlling for off-target effects is critical for validating your findings. The following strategies are recommended:
-
Use the Lowest Effective Concentration: Perform a dose-response curve to identify the minimum concentration of NOG required to achieve the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-targets.
-
Employ Orthogonal Approaches: Confirm your results using an alternative method. For example, if you are studying HIF-1α stabilization, validate the NOG-induced phenotype by using a structurally different PHD inhibitor or by using siRNA/shRNA to knock down the specific PHD enzyme.
-
Use a Negative Control: If available, use a close structural analogue of NOG that is known to be inactive against your target of interest. This helps to distinguish specific on-target effects from non-specific chemical effects.
-
Genetic Knockout/Knockdown Rescue: The most rigorous validation involves demonstrating that the effect of NOG is absent in cells where the intended target has been genetically knocked out or knocked down.
Data Presentation
The inhibitory activity of this compound varies significantly between different α-ketoglutarate-dependent dioxygenases. This selectivity is crucial when designing experiments and interpreting results.
| Target Enzyme Family | Specific Enzyme | IC50 Value (μM) | Primary Biological Function |
| Prolyl Hydroxylases (PHDs) | PHD1 | 2.1 | HIF-1α Regulation |
| PHD2 | 5.6 | HIF-1α Regulation | |
| Histone Demethylases (JMJDs) | JMJD2A | 250 | H3K9/H3K36 Demethylation |
| JMJD2C | 500 | H3K9/H3K36 Demethylation | |
| JMJD2E | 24 | H3K9/H3K36 Demethylation |
Data sourced from Cayman Chemical product information sheets citing multiple studies.[5][16]
Experimental Protocols
Protocol: Off-Target Identification using Cellular Thermal Shift Assay (CETSA) with Western Blot
This protocol provides a generalized workflow to validate the engagement of a suspected on-target or off-target protein by NOG in intact cells.[11][12]
Objective: To determine if NOG treatment alters the thermal stability of a specific protein of interest (Protein X), indicating direct binding.
Materials:
-
Cells of interest
-
This compound (NOG) or Dimethyl-oxalylglycine (DMOG)
-
Vehicle control (e.g., DMSO, PBS)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
PCR tubes or plate
-
Thermal cycler or heating blocks
-
Centrifuge capable of >15,000 x g
-
SDS-PAGE and Western Blotting reagents
-
Primary antibody specific for Protein X
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment: Culture your cells to the desired confluency. Treat one set of cells with the experimental concentration of NOG/DMOG and another set with the vehicle control for a predetermined time at 37°C.
-
Harvesting and Lysis: Harvest the cells and wash with PBS. Resuspend the cell pellets in lysis buffer and lyse through freeze-thaw cycles or mechanical disruption.
-
Clarification: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet insoluble debris. Collect the supernatant (soluble protein fraction).
-
Heat Challenge: Aliquot the soluble lysate from both the vehicle- and NOG-treated groups into separate PCR tubes. Place the tubes in a thermal cycler and apply a temperature gradient (e.g., from 40°C to 70°C in 3°C increments) for 3 minutes at each temperature. Include a non-heated control (room temperature or 37°C).
-
Precipitate Aggregated Proteins: After the heat challenge, centrifuge all samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.
-
Sample Preparation: Carefully collect the supernatant from each tube. This fraction contains the proteins that remained soluble at each temperature. Measure the protein concentration and normalize all samples.
-
Western Blot Analysis: Separate the normalized protein samples using SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody against Protein X, followed by an HRP-conjugated secondary antibody.
-
Data Analysis: Visualize the bands using a chemiluminescent substrate. Quantify the band intensity for each temperature point. Plot the relative amount of soluble Protein X as a function of temperature for both vehicle- and NOG-treated samples. A rightward shift in the melting curve for the NOG-treated sample indicates thermal stabilization and therefore, direct binding of NOG to Protein X.
Visualizations: Pathways & Workflows
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for off-target identification.
Caption: Troubleshooting decision tree for NOG experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. NOG (this compound) - Echelon Biosciences [echelon-inc.com]
- 3. The broad spectrum 2-oxoglutarate oxygenase inhibitor this compound is present in rhubarb and spinach leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. karger.com [karger.com]
- 7. Synthesis and activity of this compound and its derivatives as Jumonji C-domain-containing histone lysine demethylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 10. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 13. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemical proteomics-based analysis of off-target binding profiles for rosiglitazone and pioglitazone: clues for assessing potential for cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apexbt.com [apexbt.com]
Navigating HIF-1α Stabilization: A Technical Guide to N-Oxalylglycine and DMOG
For researchers delving into the hypoxia signaling pathway, the choice between N-Oxalylglycine (NOG) and its cell-permeable analog, Dimethyloxalylglycine (DMOG), is a critical experimental design decision. Both are potent inhibitors of prolyl hydroxylase domain (PHD) enzymes, leading to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α). However, their distinct properties necessitate careful consideration for optimal experimental outcomes. This technical support guide provides a comprehensive comparison, troubleshooting advice, and detailed protocols to assist you in selecting the appropriate reagent and ensuring the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between this compound (NOG) and Dimethyloxalylglycine (DMOG)?
A1: The primary distinction lies in their cell permeability. NOG is the active, direct inhibitor of PHD enzymes but has poor cell permeability. DMOG is a cell-permeable ester prodrug of NOG.[1] Once inside the cell, DMOG is hydrolyzed into NOG, which then inhibits PHDs.[1] This makes DMOG the preferred choice for most cell-based assays.
Q2: How do NOG and DMOG lead to the stabilization of HIF-1α?
A2: Under normoxic (normal oxygen) conditions, PHD enzymes hydroxylate specific proline residues on the HIF-1α subunit. This hydroxylation event is a signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase to bind and target HIF-1α for proteasomal degradation, keeping its levels low. Both NOG and DMOG, by inhibiting PHDs, prevent this hydroxylation. Consequently, HIF-1α is no longer marked for degradation, leading to its accumulation and translocation to the nucleus, where it can activate the transcription of hypoxia-responsive genes.[2][3]
Q3: Which compound should I choose for my experiment: NOG or DMOG?
A3: The choice depends on your experimental system:
-
For cell-based experiments (in vitro): DMOG is almost always the recommended choice due to its excellent cell permeability.[2][4]
-
For cell-free assays (e.g., purified enzyme activity assays): NOG is the more appropriate reagent as it is the direct, active inhibitor and does not require cellular machinery for activation.
Quantitative Data Summary
For a clear comparison of the inhibitory activities of this compound, the following table summarizes its half-maximal inhibitory concentrations (IC50) against various enzymes.
| Target Enzyme | This compound (NOG) IC50 | Reference |
| Prolyl Hydroxylase Domain-containing protein 1 (PHD1) | 2.1 µM | [5][6] |
| Prolyl Hydroxylase Domain-containing protein 2 (PHD2) | 5.6 µM | [5][6] |
| Jumonji Domain-containing protein 2A (JMJD2A) | 250 µM | [5][6] |
| Jumonji Domain-containing protein 2C (JMJD2C) | 500 µM | [5][6] |
| Jumonji Domain-containing protein 2E (JMJD2E) | 24 µM | [5][6] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, refer to the diagrams below.
Caption: Mechanism of HIF-1α stabilization by NOG/DMOG.
Caption: General experimental workflow for using DMOG in cell culture.
Experimental Protocols
Protocol 1: In Vitro HIF-1α Stabilization using DMOG
This protocol provides a general guideline for inducing HIF-1α stabilization in cultured cells using DMOG. Optimization may be required depending on the cell type and experimental goals.
Materials:
-
Dimethyloxalylglycine (DMOG)
-
Cell culture medium appropriate for your cell line
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Cells of interest
Procedure:
-
Cell Seeding: Seed your cells in the appropriate culture vessel (e.g., 6-well plate, 10 cm dish) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
DMOG Preparation: Prepare a fresh stock solution of DMOG in a suitable solvent, such as sterile water or PBS.[7] A common stock concentration is 100 mM. Filter-sterilize the stock solution.
-
Cell Treatment: Dilute the DMOG stock solution directly into the cell culture medium to achieve the desired final concentration. A typical starting concentration range for DMOG is 0.1 to 1 mM.[8][9] It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Incubation: Incubate the cells with the DMOG-containing medium for the desired period. HIF-1α stabilization can often be detected as early as 4 hours, with maximal induction typically observed between 4 and 8 hours. Some studies use incubation times of up to 24 hours.[10]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse them using an appropriate lysis buffer containing protease inhibitors. It is crucial to work quickly and on ice to prevent protein degradation.
-
Downstream Analysis: The cell lysates are now ready for downstream applications such as Western blotting to detect HIF-1α protein levels or qRT-PCR to measure the expression of HIF-1α target genes (e.g., VEGF, GLUT1).
Troubleshooting Guide
Problem 1: No or weak HIF-1α signal on Western blot after DMOG treatment.
-
Possible Cause 1: Suboptimal DMOG concentration.
-
Solution: Perform a dose-response experiment with a wider range of DMOG concentrations (e.g., 0.1, 0.5, 1, and 2 mM) to find the optimal concentration for your specific cell line.
-
-
Possible Cause 2: Inappropriate incubation time.
-
Solution: Conduct a time-course experiment (e.g., 2, 4, 8, 16, and 24 hours) to determine the peak time for HIF-1α accumulation in your cells.
-
-
Possible Cause 3: Rapid HIF-1α degradation during sample preparation.
-
Solution: HIF-1α has a very short half-life.[11] Ensure that all steps of cell harvesting and lysis are performed quickly and on ice. Use a lysis buffer containing a robust cocktail of protease and phosphatase inhibitors. Some protocols recommend the use of cobalt chloride in the lysis buffer to help stabilize HIF-1α.[12]
-
-
Possible Cause 4: Inactive DMOG.
-
Solution: DMOG can be unstable in solution.[13] Always prepare fresh stock solutions and add the DMOG to the culture medium immediately before treating the cells.
-
Problem 2: High background or non-specific bands on the HIF-1α Western blot.
-
Possible Cause 1: Poor antibody quality.
-
Solution: Use a well-validated antibody specific for HIF-1α. Check the antibody datasheet for recommended applications and dilutions. Run appropriate controls, such as lysates from cells where HIF-1α has been knocked down or from cells cultured under hypoxic conditions.
-
-
Possible Cause 2: Protein degradation.
-
Solution: As mentioned above, rapid degradation of HIF-1α can lead to the appearance of lower molecular weight bands. Optimize your lysis procedure to minimize degradation.
-
Problem 3: Unexpected or off-target effects observed.
-
Possible Cause 1: Inhibition of other 2-oxoglutarate-dependent dioxygenases.
-
Solution: NOG and by extension DMOG, are analogs of α-ketoglutarate and can inhibit other enzymes that use this substrate, such as certain histone demethylases (JMJDs).[6][14] Be aware of these potential off-target effects when interpreting your data. If specificity is a major concern, consider using more selective PHD inhibitors that have been developed.[15]
-
-
Possible Cause 2: Direct effects on mitochondrial respiration.
-
Solution: DMOG has been shown to directly inhibit mitochondrial oxygen consumption, an effect that precedes the activation of HIF target genes.[16] This can lead to metabolic changes in the cell that are independent of HIF-1α stabilization. Consider this when designing your experiments and interpreting your results, especially in studies focused on cell metabolism.
-
By understanding the nuances of this compound and DMOG and following these guidelines, researchers can confidently employ these powerful tools to investigate the critical role of the HIF pathway in health and disease.
References
- 1. Exploration of metabolic responses towards hypoxia mimetic DMOG in cancer cells by using untargeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Prolyl Hydroxylase Inhibitor Dimethyl Oxalyl Glycine Decreases Early Gastrointestinal GVHD in Experimental Allogeneic Hematopoietic Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. apexbt.com [apexbt.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Chemical Activation of the Hypoxia-Inducible Factor Reversibly Reduces Tendon Stem Cell Proliferation, Inhibits Their Differentiation, and Maintains Cell Undifferentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. Neuroprotection by dimethyloxalylglycine following permanent and transient focal cerebral ischemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of prolyl hydroxylases by dimethyloxaloylglycine after stroke reduces ischemic brain injury and requires hypoxia inducible factor-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. MOG analogues to explore the MCT2 pharmacophore, α-ketoglutarate biology and cellular effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. glpbio.com [glpbio.com]
- 15. Recent advance of hypoxia-inducible factor prolyl hydroxylases inhibitors for anemia therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A novel effect of DMOG on cell metabolism: direct inhibition of mitochondrial function precedes HIF target gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential cytotoxicity of high concentrations of N-Oxalylglycine.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the potential cytotoxicity of high concentrations of N-Oxalylglycine (NOG).
Frequently Asked Questions (FAQs)
Q1: Is this compound (NOG) cytotoxic at high concentrations?
A1: The cytotoxicity of this compound (NOG) is highly dependent on its intracellular concentration. While direct exposure of cells to high concentrations of NOG may have limited cytotoxic effects due to its poor membrane permeability, high intracellular concentrations can be cytotoxic.[1][2] This is typically achieved through the use of its cell-permeable prodrug, dimethyl-oxalylglycine (DMOG).
Q2: What is the mechanism of NOG-induced cytotoxicity?
A2: The primary mechanism of NOG-induced cytotoxicity involves the inhibition of key metabolic enzymes. NOG is a structural analog of α-ketoglutarate (αKG) and can competitively inhibit αKG-dependent dioxygenases.[1][2] At high intracellular concentrations, NOG can also inhibit enzymes involved in glutaminolysis, such as glutamate dehydrogenase (GDH) and isocitrate dehydrogenase (IDH).[1][2] This inhibition disrupts cellular metabolism, leading to decreased mitochondrial respiration, ATP depletion, and ultimately, apoptosis.
Q3: How does NOG enter the cell to cause cytotoxicity?
A3: NOG itself has low cell permeability. Cytotoxicity is most effectively induced by its prodrug, dimethyl-oxalylglycine (DMOG). In cell culture media, DMOG is rapidly converted to methyl-oxalylglycine (MOG).[1][2] MOG is then transported into the cell by the monocarboxylate transporter 2 (MCT2).[1][2] Once inside the cell, MOG is hydrolyzed to NOG, leading to its accumulation and subsequent cytotoxic effects. Therefore, the expression level of MCT2 in a given cell line is a critical determinant of its sensitivity to DMOG-induced, and therefore NOG-mediated, cytotoxicity.[1][2]
Q4: What are the typical concentrations of NOG or its prodrugs that induce cytotoxicity?
A4: The cytotoxic concentration of DMOG can vary significantly between cell lines, largely depending on their MCT2 expression levels. While specific IC50 values for direct NOG exposure are not widely reported due to its poor uptake, studies using DMOG have shown that concentrations in the millimolar range can lead to intracellular NOG levels sufficient to inhibit metabolic enzymes and cause cytotoxicity.[1][2] The inhibitory concentrations (IC50) of NOG for some of its enzymatic targets are provided in the table below.
Troubleshooting Guides
Issue 1: No significant cytotoxicity observed after treating cells with high concentrations of this compound.
| Possible Cause | Suggested Solution |
| Low cell permeability of NOG. | This compound has poor membrane permeability. For cytotoxicity studies, it is highly recommended to use its cell-permeable prodrug, dimethyl-oxalylglycine (DMOG), which is efficiently converted to NOG intracellularly.[1][2] |
| Low or no expression of MCT2 transporter in the cell line. | The uptake of MOG (the intermediate from DMOG) is dependent on the MCT2 transporter.[1][2] Verify the MCT2 expression level in your cell line using techniques like qPCR or Western blotting. If MCT2 expression is low, consider using a cell line known to express high levels of MCT2 or genetically engineering your cells to express MCT2. |
| Incorrect assay timing. | The cytotoxic effects of NOG are a result of metabolic disruption, which may take time to manifest. Ensure your incubation period is sufficient (e.g., 24-72 hours) to observe a significant decrease in cell viability. |
| Issues with the cytotoxicity assay. | Verify the functionality of your cytotoxicity assay with a known positive control. Ensure that the chosen assay is appropriate for detecting the expected mode of cell death (e.g., apoptosis). |
Issue 2: High variability in cytotoxicity results between experiments.
| Possible Cause | Suggested Solution |
| Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well. Variations in cell density can affect the cellular response to the compound. |
| Instability of DMOG in culture media. | DMOG is rapidly hydrolyzed to MOG in aqueous solutions.[1][2] Prepare fresh solutions of DMOG for each experiment to ensure consistent concentrations. |
| Cell culture conditions. | Maintain consistent cell culture conditions, including media composition, pH, and CO2 levels, as these can influence cell health and drug sensitivity. |
| Edge effects in multi-well plates. | Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect results. To minimize this, do not use the outermost wells for experimental samples; instead, fill them with sterile media or PBS. |
Quantitative Data
Table 1: Inhibitory Concentrations (IC50) of this compound for Various Enzymes
| Enzyme Target | IC50 (µM) | Reference |
| JMJD2A | 250 | [3] |
| JMJD2C | 500 | [3] |
| JMJD2E | 24 | [3] |
| PHD1 | 2.1 | [3] |
| PHD2 | 5.6 | [3] |
Note: These IC50 values represent the concentration of NOG required to inhibit the enzymatic activity by 50% in biochemical assays and are not direct measures of cell viability.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol outlines the steps to assess the cytotoxicity of this compound (via its prodrug DMOG) using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cell line of interest (with known or verified MCT2 expression)
-
Complete cell culture medium
-
Dimethyl-oxalylglycine (DMOG)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of DMOG in complete culture medium. Remove the old medium from the wells and add 100 µL of the DMOG-containing medium to the respective wells. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Detection of Apoptosis using Annexin V Staining
This protocol describes the use of Annexin V-FITC and Propidium Iodide (PI) staining to detect apoptosis in cells treated with DMOG by flow cytometry.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Dimethyl-oxalylglycine (DMOG)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of DMOG for the appropriate time to induce apoptosis. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Live cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be both Annexin V and PI positive.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Signaling pathway of this compound-induced cytotoxicity.
References
How to ensure complete dissolution of N-Oxalylglycine for accurate dosing.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the complete dissolution of N-Oxalylglycine (NOG) for accurate and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For high concentration stock solutions, organic solvents such as DMSO and ethanol are recommended.[1][2] this compound is soluble in both at approximately 10 mg/mL.[1][2] For aqueous-based experiments, NOG can also be dissolved directly in aqueous buffers like PBS (pH 7.2) or deionized water.[1]
Q2: What is the solubility of this compound in common solvents?
A2: The solubility of this compound in various solvents is summarized in the table below.
Q3: My this compound is not dissolving completely in aqueous buffer. What should I do?
A3: To aid dissolution in aqueous buffers, sonication is recommended.[3] Gentle warming to 37°C can also help increase solubility.[4] Ensure the pH of the aqueous buffer is neutral to slightly alkaline, as the solubility of amino acid derivatives can be pH-dependent.
Q4: I observed precipitation when I diluted my DMSO stock solution of this compound into cell culture medium. How can I prevent this?
A4: Precipitation upon dilution into aqueous solutions is a common issue. To avoid this, it is recommended to perform a stepwise dilution.[4] Instead of adding the concentrated DMSO stock directly to the full volume of media, first dilute the stock into a smaller volume of media and then add this intermediate dilution to the final volume. Additionally, ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced precipitation and cellular toxicity.[4]
Q5: How should I store my this compound solutions?
A5: this compound powder is stable for at least 4 years when stored at -20°C.[1][2] Stock solutions in organic solvents like DMSO or ethanol should be stored at -20°C for up to 1 month or at -80°C for up to 6 months.[4] It is not recommended to store aqueous solutions of this compound for more than one day due to its limited stability in aqueous environments.[1] For long-term storage, it is best to prepare fresh aqueous solutions before each experiment.
Q6: Is this compound stable in cell culture media?
A6: this compound has limited stability in aqueous solutions, including cell culture media. Its prodrug, Dimethyloxalylglycine (DMOG), is known to be unstable in cell culture media and rapidly converts to methyl-oxalylglycine (MOG).[5] While NOG itself is more stable than DMOG, it is still susceptible to hydrolysis over time. For cellular assays, it is advisable to add freshly prepared NOG solution to the culture medium shortly before starting the experiment.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | [1][2] |
| Ethanol | ~10 mg/mL | [1][2] |
| Dimethylformamide (DMF) | ~5 mg/mL | [1][2] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~10 mg/mL | [1][2] |
| Deionized Water | >10 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 147.09 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weigh out 1.47 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of this compound Working Solution for Cell Culture Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
To prepare a 100 µM working solution, perform a 1:100 dilution of the stock solution into the cell culture medium.
-
Stepwise Dilution (Recommended):
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 90 µL of cell culture medium to get a 1 mM solution.
-
Vortex gently to mix.
-
Add 100 µL of the 1 mM intermediate solution to 900 µL of cell culture medium to achieve the final 100 µM concentration.
-
-
-
Gently mix the final working solution before adding it to the cells.
-
Ensure the final DMSO concentration in the culture does not exceed 0.5%.
Protocol 3: Preparation of this compound Formulation for In Vivo Studies
This is an example formulation and may require optimization based on the specific animal model and route of administration.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween 80
-
Sterile saline or PBS
Procedure (for a 2 mg/mL working solution):
-
Prepare a 40 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final formulation, take 50 µL of the 40 mg/mL DMSO stock solution.
-
Add 300 µL of PEG300 and mix well until the solution is clear.
-
Add 50 µL of Tween 80 and mix thoroughly.
-
Add 600 µL of sterile saline or PBS and mix until a clear solution is obtained.[3]
-
This formulation contains 5% DMSO, 30% PEG300, 5% Tween 80, and 60% aqueous vehicle.[3]
Mandatory Visualizations
Caption: Workflow for this compound solution preparation.
Caption: Troubleshooting guide for this compound dissolution issues.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. MOG analogues to explore the MCT2 pharmacophore, α-ketoglutarate biology and cellular effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Refining experimental protocols for consistent N-Oxalylglycine results.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results when working with N-Oxalylglycine (NOG) and its prodrugs.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound and its common cell-permeable ester, Dimethyl-oxalylglycine (DMOG).
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no HIF-1α stabilization | 1. Low expression of Monocarboxylate Transporter 2 (MCT2): The cell line used may have low levels of MCT2, which is crucial for the transport of methyl-oxalylglycine (MOG), the active form of DMOG, into the cell.[1] | - Screen cell lines for MCT2 expression levels. - Consider using a cell line known to have high MCT2 expression. - If possible, transiently or stably overexpress MCT2 in the cell line of interest. |
| 2. Degradation of DMOG: DMOG is unstable in cell culture media and rapidly converts to MOG.[1] Inconsistent timing between media changes and cell lysis can lead to variable results. | - Prepare fresh DMOG-containing media for each experiment. - Standardize the incubation time precisely. - Minimize the time between treating cells and harvesting them. | |
| 3. Rapid degradation of HIF-1α: HIF-1α has a very short half-life (around 5 minutes) under normoxic conditions.[2][3][4] Improper sample handling during and after cell lysis can lead to its degradation before analysis. | - Work quickly and on ice during cell lysis and protein extraction. - Use a lysis buffer containing a cocktail of protease and phosphatase inhibitors. - Consider using a buffer containing a prolyl hydroxylase inhibitor, such as cobalt chloride, to stabilize HIF-1α during extraction.[2] | |
| 4. Suboptimal concentration of NOG/DMOG: The effective concentration can vary significantly between cell lines and experimental conditions. | - Perform a dose-response experiment to determine the optimal concentration for your specific cell line and desired effect. - Typical concentrations for DMOG in cell culture range from 0.1 to 1 mM.[5] | |
| 5. Poor solubility of NOG: this compound has limited solubility in some solvents. | - For direct use of NOG, dissolve in water or PBS (pH 7.2) at up to 10 mg/mL.[6][7] Aqueous solutions are not stable and should be prepared fresh.[6][7] - For stock solutions, dissolve in DMSO or ethanol (up to 10 mg/mL).[6][7] Ensure the final solvent concentration in your experiment is not toxic to the cells. | |
| Cell Toxicity or Unexpected Phenotypes | 1. High intracellular NOG concentration: High levels of NOG can inhibit glutaminolysis enzymes, leading to cytotoxicity.[1] This is more pronounced in cells with high MCT2 expression. | - Reduce the concentration of DMOG. - Use a MOG analogue that does not inhibit glutaminolysis but still stabilizes HIF-1α.[1] - Monitor cell viability using assays like MTT or Trypan Blue exclusion. |
| 2. Off-target effects: NOG is a broad-spectrum inhibitor of 2-oxoglutarate-dependent dioxygenases, not just prolyl hydroxylases.[6][8][9][10] It also inhibits Jumonji C-domain-containing histone lysine demethylases (JMJDs).[6][8][11] | - Be aware of the polypharmacological action of NOG. - Use multiple approaches to confirm that the observed phenotype is due to HIF-1α stabilization (e.g., using HIF-1α siRNA). - Compare results with other, more specific PHD inhibitors if available. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a structural analog of α-ketoglutarate and acts as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases.[9][10][12][13] This includes prolyl hydroxylase domain (PHD) enzymes.[6][8][11] Under normal oxygen conditions, PHDs hydroxylate proline residues on HIF-1α, leading to its ubiquitination and rapid degradation by the proteasome.[5][14] By inhibiting PHDs, NOG prevents this degradation, allowing HIF-1α to accumulate, translocate to the nucleus, and activate the transcription of hypoxia-responsive genes.[5]
2. What is the difference between this compound (NOG) and Dimethyl-oxalylglycine (DMOG)?
This compound (NOG) is the active inhibitor. However, it is not readily cell-permeable. Dimethyl-oxalylglycine (DMOG) is a cell-permeable prodrug of NOG.[1] Once inside the cell or in the culture media, DMOG is rapidly converted to methyl-oxalylglycine (MOG), which is then transported into the cell, where it is further processed to NOG.[1]
3. How should I prepare and store this compound and DMOG?
-
This compound (NOG):
-
Solid: Store at -20°C for long-term stability (≥4 years).[6][7]
-
Aqueous Solutions: Soluble in PBS (pH 7.2) up to 10 mg/mL.[6][7] It is recommended to prepare these solutions fresh and not store them for more than one day.[6][7]
-
Organic Stock Solutions: Soluble in DMSO and ethanol at approximately 10 mg/mL.[6][7] Store at -20°C or -80°C.
-
-
Dimethyl-oxalylglycine (DMOG):
-
Follow the manufacturer's instructions for storage of the solid compound, typically at -20°C.
-
Prepare stock solutions in a suitable solvent like DMSO. Store stock solutions at -20°C or -80°C.
-
4. What are the typical IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) varies depending on the target enzyme.
| Enzyme | IC50 (µM) |
| PHD1 | 2.1[8][11] |
| PHD2 | 5.6[8][11] |
| JMJD2A | 250[6][8][11] |
| JMJD2C | 500[6][8][11] |
| JMJD2E | 24[6][8][11] |
5. How can I verify that this compound is active in my experiment?
The most common method is to assess the stabilization of HIF-1α protein by Western blotting. A clear increase in the HIF-1α band in NOG/DMOG-treated cells compared to untreated controls indicates activity. Additionally, you can measure the upregulation of HIF-1α target genes (e.g., VEGF, GLUT1) using quantitative PCR (qPCR).
Experimental Protocols
Protocol 1: Induction of HIF-1α Stabilization in Cell Culture using DMOG
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.
-
Preparation of DMOG Solution: Prepare a stock solution of DMOG in DMSO (e.g., 100 mM). Immediately before use, dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 1 mM).
-
Cell Treatment: Remove the existing medium from the cells and replace it with the DMOG-containing medium.
-
Incubation: Incubate the cells for the desired period (e.g., 4-8 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Cell Lysis:
-
Place the culture dish on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration using a standard method (e.g., BCA assay).
-
Western Blot Analysis: Proceed with Western blotting to detect HIF-1α.
Protocol 2: Western Blotting for HIF-1α
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel (e.g., 8% gel).
-
Electrophoresis: Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: this compound inhibits PHDs, preventing HIF-1α degradation.
Caption: Workflow for HIF-1α stabilization using DMOG.
References
- 1. MOG analogues to explore the MCT2 pharmacophore, α-ketoglutarate biology and cellular effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Real-Time Imaging of HIF-1α Stabilization and Degradation | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Stabilization of HIF-1α alleviates osteoarthritis via enhancing mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. apexbt.com [apexbt.com]
- 9. ≥98% (HPLC), α-ketoglutarate-dependent enzyme inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
- 10. NOG (this compound) - Echelon Biosciences [echelon-inc.com]
- 11. caymanchem.com [caymanchem.com]
- 12. This compound | C4H5NO5 | CID 3080614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. ≥98% (HPLC), α-ketoglutarate-dependent enzyme inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
- 14. Hypoxia-inducible Factor-1α Stabilization in Nonhypoxic Conditions: Role of Oxidation and Intracellular Ascorbate Depletion - PMC [pmc.ncbi.nlm.nih.gov]
Common pitfalls to avoid when working with N-Oxalylglycine.
Welcome to the technical support center for N-Oxalylglycine (NOG). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and its common prodrug, Dimethyloxalylglycine (DMOG), in various experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate potential challenges and achieve reliable results.
Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise when working with this compound.
Question: My this compound (or DMOG) treatment is showing inconsistent or no effect. What are the possible reasons?
Answer: Inconsistent or absent effects of NOG or DMOG can stem from several factors:
-
Compound Instability: Dimethyloxalylglycine (DMOG) is known to be unstable in aqueous solutions and cell culture media, with a half-life of approximately 10 minutes.[1][2] It non-enzymatically converts to monomethyl-oxalylglycine (MOG) and subsequently to the active inhibitor, this compound (NOG).[1][2] This rapid degradation can lead to a lower than expected effective concentration of the active compound.
-
Troubleshooting: Prepare fresh stock solutions of DMOG for each experiment and add it to the culture medium immediately before treating the cells. For longer-term experiments, consider replenishing the medium with fresh DMOG at regular intervals.
-
-
Low Cell Permeability of NOG: this compound itself has poor cell permeability.[1][2] For cell-based assays, using the cell-permeable prodrug DMOG is generally recommended.
-
Troubleshooting: If using NOG directly in cell culture, expect a significantly reduced intracellular concentration and consider using higher concentrations or alternative delivery methods if possible. For most cellular experiments, switching to DMOG is the preferred solution.
-
-
Cell-Type Specific Transporter Expression: The intermediate metabolite of DMOG, monomethyl-oxalylglycine (MOG), is actively transported into cells by the monocarboxylate transporter 2 (MCT2).[1][2] The level of MCT2 expression varies significantly between cell lines, which can lead to dramatic differences in the intracellular concentration of NOG and, consequently, the observed biological effect.[1][2]
-
Troubleshooting: Check the expression level of MCT2 (gene name: SLC16A7) in your cell line of interest using publicly available databases or by performing qPCR or western blotting. If MCT2 expression is low, you may need to use higher concentrations of DMOG or consider using a different cell line.
-
-
Incorrect Solvent or Poor Solubility: While this compound is soluble in water, its solubility in DMSO is limited.[3][4] Improper dissolution can lead to an inaccurate final concentration.
Question: I am observing significant cytotoxicity with DMOG treatment, even at concentrations where I don't expect it. Why is this happening?
Answer: Un-expected cytotoxicity is a known issue and is often linked to high intracellular concentrations of NOG, which can lead to off-target effects.
-
High MCT2 Expression: Cells with high expression of the MCT2 transporter can accumulate millimolar concentrations of NOG intracellularly when treated with DMOG.[1][2] These high concentrations can inhibit other α-ketoglutarate-dependent enzymes beyond the intended targets (like PHDs and JMJDs), such as isocitrate dehydrogenase (IDH) and glutamate dehydrogenase (GDH), leading to metabolic disruption and cell death.[1][2]
-
Troubleshooting: Perform a dose-response curve to determine the optimal, non-toxic concentration of DMOG for your specific cell line. If cytotoxicity remains an issue, consider using a cell line with lower MCT2 expression or exploring newly developed, more stable MOG analogues that exhibit reduced cytotoxicity.[1]
-
-
Solvent Toxicity: High concentrations of solvents like DMSO can be toxic to cells.
-
Troubleshooting: Ensure the final concentration of the organic solvent in your cell culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO).
-
Question: How should I prepare and store my this compound and DMOG stock solutions?
Answer: Proper preparation and storage are critical for maintaining the stability and activity of these compounds.
-
This compound:
-
Powder: Store at -20°C for long-term stability (≥4 years).[5]
-
Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day.[5][6] Prepare fresh solutions for each experiment.
-
Organic Stock Solutions (DMSO, Ethanol): Can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
-
-
Dimethyloxalylglycine (DMOG):
-
Powder: Store desiccated at -20°C.
-
Stock Solutions: Due to its instability in aqueous solutions, it is crucial to prepare fresh stock solutions in an appropriate organic solvent (like DMSO) immediately before use.
-
Quantitative Data Summary
The following tables provide a summary of the solubility and inhibitory activity of this compound.
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Water | >10 mg/mL[7][8] | Sonication may be required.[3][4] |
| H₂O | 100 mg/mL (679.86 mM)[3] | Requires sonication.[3] |
| H₂O | 25 mg/mL (169.97 mM)[4] | Sonication is recommended.[4] |
| PBS (pH 7.2) | ~10 mg/mL[5][6] | |
| DMSO | < 1 mg/mL (slightly soluble)[3] | |
| DMSO | ~10 mg/mL[5][6] | |
| Ethanol | ~10 mg/mL[5][6] | |
| DMF | ~5 mg/ml[5][6] |
Table 2: IC₅₀ Values of this compound for Various Enzymes
| Target Enzyme | IC₅₀ Value | Cell Line/System |
| PHD1 | 2.1 µM[3][9] | Sf9 cells[3] |
| PHD2 | 5.6 µM[3][9] | Sf9 cells[3] |
| JMJD2A | 250 µM[1][9] | In vitro enzyme assay |
| JMJD2C | 500 µM[1][9] | In vitro enzyme assay |
| JMJD2E | 24 µM[1] | In vitro enzyme assay |
| FIH | 0.36 µM[6] | In vitro enzyme assay |
| AspH | 11.1 µM[6] | In vitro enzyme assay |
| JMJD5 | 0.15 µM[6] | In vitro enzyme assay |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound and its prodrug DMOG.
Protocol 1: In Vitro HIF-1α Stabilization Assay in Cell Culture
This protocol describes how to treat cultured cells with DMOG to induce the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) for subsequent analysis by western blot.
Materials:
-
Cell line of interest cultured in appropriate growth medium
-
Dimethyloxalylglycine (DMOG)
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS)
-
RIPA buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 6-well plate) at a density that will result in 70-80% confluency on the day of the experiment.
-
Preparation of DMOG Stock Solution: Immediately before use, prepare a 100 mM stock solution of DMOG in anhydrous DMSO.
-
Cell Treatment:
-
Dilute the DMOG stock solution directly into the cell culture medium to the desired final concentration (a typical starting concentration is 1 mM).[1] It is recommended to perform a dose-response experiment (e.g., 0.1, 0.5, 1, 2 mM) to determine the optimal concentration for your cell line.
-
Include a vehicle control by adding an equivalent volume of DMSO to the medium.
-
Incubate the cells for the desired period (typically 4-8 hours for HIF-1α stabilization).[1]
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane with the loading control antibody.
-
Protocol 2: In Vitro Histone Demethylase (JMJD) Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on the activity of a recombinant Jumonji C (JmjC) domain-containing histone demethylase.
Materials:
-
Recombinant JMJD enzyme (e.g., JMJD2A, JMJD2C)
-
Methylated histone peptide substrate (e.g., H3K9me3)
-
This compound
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 µM FeSO₄, 1 mM α-ketoglutarate, 2 mM Ascorbic Acid)
-
Formaldehyde detection reagent (e.g., based on the Nash reaction)
-
96-well plate
-
Plate reader
Procedure:
-
Preparation of NOG Solution: Prepare a stock solution of this compound in the assay buffer. Perform serial dilutions to create a range of inhibitor concentrations.
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add the this compound dilutions to the respective wells. Include a no-inhibitor control.
-
Add the methylated histone peptide substrate.
-
Initiate the reaction by adding the recombinant JMJD enzyme.
-
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes). The optimal time should be determined in preliminary experiments to ensure the reaction is in the linear range.
-
Reaction Termination and Detection:
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
The demethylation reaction produces formaldehyde. Detect the amount of formaldehyde produced using a suitable detection reagent.
-
Measure the absorbance or fluorescence on a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration compared to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Visualizations
The following diagrams illustrate key concepts related to the mechanism of action and experimental workflow for this compound.
References
- 1. MOG analogues to explore the MCT2 pharmacophore, α-ketoglutarate biology and cellular effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. The broad spectrum 2-oxoglutarate oxygenase inhibitor this compound is present in rhubarb and spinach leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Synthesis and activity of this compound and its derivatives as Jumonji C-domain-containing histone lysine demethylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ≥98% (HPLC), α-ketoglutarate-dependent enzyme inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
- 9. caymanchem.com [caymanchem.com]
Validation & Comparative
A Comparative Analysis of N-Oxalylglycine and Dimethyloxalylglycine in Cellular Hypoxia Research
A comprehensive guide for researchers, scientists, and drug development professionals on the efficacy and application of N-Oxalylglycine (NOG) and its cell-permeable analog, Dimethyloxalylglycine (DMOG), as inhibitors of prolyl hydroxylase domain (PHD) enzymes and stabilizers of hypoxia-inducible factor (HIF).
This guide provides a detailed comparison of this compound (NOG) and Dimethyloxalylglycine (DMOG), two widely utilized small molecules in the study of cellular responses to hypoxia. The primary focus is on their efficacy as inhibitors of prolyl hydroxylase domain (PHD) enzymes, which are key regulators of the hypoxia-inducible factor (HIF) pathway. Understanding the distinct properties and optimal applications of these compounds is crucial for designing and interpreting experiments in cancer research, ischemia, and other hypoxia-related pathologies.
Mechanism of Action: A Prodrug Approach to Cellular Delivery
This compound (NOG) and Dimethyloxalylglycine (DMOG) are both potent inhibitors of 2-oxoglutarate (2-OG) dependent dioxygenases, including the PHD enzymes (PHD1, PHD2, and PHD3). These enzymes play a critical role in the degradation of the alpha subunit of HIF (HIF-α). Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-α, targeting it for ubiquitination and proteasomal degradation. By competitively inhibiting PHDs, NOG and DMOG prevent this hydroxylation, leading to the stabilization and accumulation of HIF-α. Stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of a wide array of genes involved in angiogenesis, erythropoiesis, and anaerobic metabolism.
The key difference between the two compounds lies in their cell permeability. NOG, being a dicarboxylic acid, exhibits poor cell membrane permeability and is therefore primarily effective in cell-free, in vitro enzyme assays.[1] In contrast, DMOG is the dimethyl ester prodrug of NOG.[2] The ester groups render the molecule more lipophilic, allowing it to readily cross cell membranes. Once inside the cell, ubiquitous intracellular esterases hydrolyze DMOG, releasing the active inhibitor, NOG.[1] This prodrug strategy makes DMOG the compound of choice for cell-based assays and in vivo studies.[1][3] However, it is important to note that DMOG has a very short half-life in blood, rapidly converting to NOG.[2]
dot
Figure 1. Cellular uptake and activation of DMOG to its active form, NOG.
Quantitative Comparison of In Vitro Efficacy
Direct, side-by-side comparisons of the inhibitory potency of NOG and DMOG against the three main PHD isoforms (PHD1, PHD2, and PHD3) are limited in the literature, as NOG is the active inhibitor used in enzymatic assays. The table below summarizes available data on the half-maximal inhibitory concentration (IC50) of NOG against PHD2.
| Compound | Target | IC50 (µM) | Assay Method |
| This compound (NOG) | PHD2 | 106.4 | 2,4-DNPH α-KG assay |
Note: Data for DMOG in enzymatic assays is not typically reported as it requires conversion to NOG to be active.
Cellular and In Vivo Efficacy
In cellular and in vivo models, DMOG is used to achieve HIF-α stabilization. The effective concentration of DMOG can vary depending on the cell type, experimental conditions, and the specific endpoint being measured. Studies have shown that DMOG can effectively stabilize HIF-1α in cultured cells at concentrations in the range of 100 µM to 1 mM.[3][4] For in vivo studies in mice, doses of DMOG have been reported to range from 20 mg/kg to 160 mg/kg, administered intraperitoneally, leading to HIF-1α stabilization in various tissues.[5]
dot
Figure 2. The HIF-1α signaling pathway under normoxia and its activation by NOG/DMOG.
Experimental Protocols
In Vitro PHD Inhibition Assay (2,4-DNPH α-KG Assay)
This colorimetric assay measures the consumption of the PHD cofactor α-ketoglutarate (α-KG).
Materials:
-
Recombinant PHD enzyme (e.g., PHD2)
-
HIF-1α peptide substrate
-
α-Ketoglutarate (α-KG)
-
This compound (NOG) or other inhibitors
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
2,4-Dinitrophenylhydrazine (2,4-DNPH) solution
-
NaOH solution
Procedure:
-
Prepare a reaction mixture containing the PHD enzyme, HIF-1α peptide, and assay buffer.
-
Add varying concentrations of the inhibitor (NOG).
-
Initiate the reaction by adding α-KG.
-
Incubate at the optimal temperature for a defined period.
-
Stop the reaction and derivatize the remaining α-KG by adding 2,4-DNPH solution.
-
Add NaOH to develop the color.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of inhibition and determine the IC50 value.
HIF-1α Stabilization Assay (Western Blot)
This assay detects the accumulation of HIF-1α protein in cells treated with DMOG.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Dimethyloxalylglycine (DMOG)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against HIF-1α
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of DMOG for a specified time (e.g., 4-24 hours).
-
Lyse the cells and collect the protein extracts.
-
Quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with the primary anti-HIF-1α antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the level of HIF-1α stabilization.
dot
Figure 3. A simplified workflow for assessing HIF-1α stabilization by Western blot.
Conclusion
This compound and Dimethyloxalylglycine are indispensable tools for studying the HIF pathway. While NOG is the active inhibitor ideal for in vitro enzymatic assays, DMOG's cell permeability makes it the standard choice for inducing a hypoxic response in cellular and in vivo models. The selection between these two compounds is dictated by the experimental system. For researchers aiming to screen for direct PHD inhibitors or to study enzyme kinetics, NOG is the appropriate molecule. For those investigating the cellular consequences of HIF stabilization in culture or in animal models, DMOG is the required cell-permeable prodrug. A thorough understanding of their distinct characteristics is paramount for the accurate design and interpretation of experiments in the burgeoning field of hypoxia research.
References
- 1. Exploration of metabolic responses towards hypoxia mimetic DMOG in cancer cells by using untargeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MOG analogues to explore the MCT2 pharmacophore, α-ketoglutarate biology and cellular effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotection by dimethyloxalylglycine following permanent and transient focal cerebral ischemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of prolyl hydroxylases by dimethyloxaloylglycine after stroke reduces ischemic brain injury and requires hypoxia inducible factor-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent and Selective Triazole-Based Inhibitors of the Hypoxia-Inducible Factor Prolyl-Hydroxylases with Activity in the Murine Brain | PLOS One [journals.plos.org]
A Comparative Guide to HIF Prolyl Hydroxylase Inhibitors: N-Oxalylglycine vs. Roxadustat
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of N-Oxalylglycine and Roxadustat, two prominent inhibitors of Hypoxia-Inducible Factor (HIF) prolyl hydroxylases. By presenting experimental data, detailed methodologies, and signaling pathway visualizations, this document aims to equip researchers with the necessary information to make informed decisions for their research and development endeavors.
Introduction to HIF Prolyl Hydroxylase Inhibitors
Hypoxia-Inducible Factors (HIFs) are transcription factors that play a pivotal role in the cellular response to low oxygen levels (hypoxia). Under normoxic conditions, HIF-α subunits are targeted for degradation by prolyl hydroxylase domain (PHD) enzymes. Inhibition of these enzymes stabilizes HIF-α, allowing it to translocate to the nucleus and activate the transcription of genes involved in erythropoiesis, angiogenesis, and cell metabolism. This compound is a well-established, broad-spectrum inhibitor of 2-oxoglutarate (2-OG) dependent dioxygenases, including PHDs, and is widely used as a research tool. Roxadustat (FG-4592) is a potent and more selective HIF-PHD inhibitor that has been approved for the treatment of anemia associated with chronic kidney disease in several countries.
Mechanism of Action: Stabilizing HIF-α
Both this compound and Roxadustat function by inhibiting PHD enzymes, thereby preventing the hydroxylation and subsequent degradation of HIF-α. As structural analogs of the PHD co-substrate 2-oxoglutarate, they competitively bind to the active site of the enzyme. This leads to the accumulation of HIF-α, which then dimerizes with HIF-β and initiates the transcription of target genes, most notably erythropoietin (EPO).
Validating the Inhibition of JMJD2A and JMJD2C by N-Oxalylglycine: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of N-Oxalylglycine (NOG) and other small molecule inhibitors targeting the histone demethylases JMJD2A and JMJD2C. Supporting experimental data and detailed protocols are presented to facilitate the validation of their inhibitory effects.
This compound (NOG) is a cell-permeable α-ketoglutarate analog that acts as a competitive inhibitor for a broad range of α-ketoglutarate dependent dioxygenases, including the Jumonji C (JmjC) domain-containing histone demethylases.[1][2] JMJD2A and JMJD2C are members of this family and are implicated in various cancers through their removal of methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36).[3] Their roles in oncogenic pathways, such as the Akt-mTOR and Wnt/β-catenin signaling cascades, make them attractive targets for therapeutic intervention.
Performance Comparison: this compound vs. Alternative Inhibitors
The inhibitory potency of NOG against JMJD2A and JMJD2C has been evaluated in multiple studies. The half-maximal inhibitory concentration (IC50) values serve as a quantitative measure of inhibitor efficacy. Below is a comparative summary of IC50 values for NOG and other known JMJD2 inhibitors.
| Inhibitor | Target | IC50 (µM) | Assay Type |
| This compound (NOG) | JMJD2A | 250 | Enzymatic Assay |
| JMJD2C | 500 | Enzymatic Assay | |
| 2,4-Pyridinedicarboxylic acid (2,4-PDCA) | JMJD2A | 3.7 | MALDI-TOF MS |
| JMJD2C | - | - | |
| JIB-04 | JMJD2A | 0.45 | ELISA |
| JMJD2C | 0.3 | ELISA | |
| IOX1 | JMJD2A | ~1 | MALDI-TOF MS |
| JMJD2C | - | - | |
| N-oxalyl-D-tyrosine derivative (7f) | JMJD2A | 12 | MALDI-TOF MS |
| N-oxalyl-D-tyrosine derivative (7c) | JMJD2A | 13 | MALDI-TOF MS |
Note: IC50 values can vary depending on the specific assay conditions and should be considered as relative indicators of potency.
Experimental Protocols
To validate the inhibitory activity of this compound and its cell-permeable prodrug, Dimethyloxalylglycine (DMOG), the following in vitro and cellular assays are commonly employed.
In Vitro Enzymatic Assay: MALDI-TOF Mass Spectrometry
This assay directly measures the demethylase activity of recombinant JMJD2A or JMJD2C on a synthetic histone peptide substrate.
Materials:
-
Recombinant human JMJD2A or JMJD2C
-
Biotinylated H3K9me3 or H3K36me3 peptide substrate
-
This compound (NOG)
-
α-ketoglutarate (αKG)
-
Ascorbate
-
Fe(II) (as (NH4)2Fe(SO4)2)
-
HEPES buffer (50 mM, pH 7.5)
-
Methanol
-
α-Cyano-4-hydroxycinnamic acid (CHCA) matrix
-
MALDI-TOF Mass Spectrometer
Procedure:
-
Prepare a reaction mixture containing recombinant JMJD2 enzyme, Fe(II), and ascorbate in HEPES buffer.
-
Add varying concentrations of this compound or the test compound.
-
Incubate the mixture for 15 minutes at 25°C.
-
Initiate the demethylation reaction by adding the histone peptide substrate and α-ketoglutarate.
-
Incubate the reaction for 30-60 minutes at 37°C.
-
Quench the reaction by adding an equal volume of methanol.
-
Spot 1 µL of the quenched reaction mixture with 1 µL of CHCA matrix onto a MALDI plate and let it air dry.
-
Analyze the samples using a MALDI-TOF mass spectrometer in positive ion mode to detect the mass shift corresponding to the demethylation of the peptide substrate.
-
Calculate the percentage of inhibition at each compound concentration to determine the IC50 value.
Cellular Assay: Western Blotting for Histone Methylation
This assay assesses the ability of the cell-permeable prodrug of NOG, Dimethyloxalylglycine (DMOG), to inhibit JMJD2A and JMJD2C activity within cells by measuring the global levels of H3K9 and H3K36 trimethylation.
Materials:
-
Cancer cell line of interest (e.g., HeLa, U2OS)
-
Dimethyloxalylglycine (DMOG)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against H3K9me3, H3K36me3, and total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting apparatus and reagents
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of DMOG for 24-48 hours.
-
Harvest the cells and lyse them using a suitable lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K9me3, H3K36me3, and total H3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of H3K9me3 and H3K36me3 to the total H3 levels to determine the effect of DMOG on global histone methylation.
Visualizing the Mechanisms of Action and Experimental Design
To better understand the biological context and the experimental approach to validating JMJD2A and JMJD2C inhibition, the following diagrams are provided.
JMJD2A/C promote cancer cell proliferation and survival.
References
- 1. Selective inhibitors of the JMJD2 histone demethylases: combined nondenaturing mass spectrometric screening and crystallographic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Histone demethylase JMJD2C: epigenetic regulators in tumors - PMC [pmc.ncbi.nlm.nih.gov]
N-Oxalylglycine's Potency Profile Against Human 2-Oxoglutarate Oxygenases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of N-Oxalylglycine's (NOG) inhibitory activity against a panel of human 2-oxoglutarate (2OG) dependent oxygenases, supported by experimental data and detailed protocols.
This compound (NOG), a structural analogue of 2-oxoglutarate, acts as a broad-spectrum inhibitor of the diverse family of human 2OG oxygenases. These enzymes play critical roles in a multitude of cellular processes, including hypoxic response, epigenetic regulation, and collagen biosynthesis, making them attractive therapeutic targets. This guide provides a comparative analysis of NOG's selectivity profile, presenting quantitative inhibitory data and detailed experimental methodologies to aid researchers in their investigations of 2OG oxygenase function and in the development of more selective inhibitors.
Selectivity Profile of this compound (NOG)
NOG exhibits a wide range of inhibitory potencies against various human 2OG oxygenases. The half-maximal inhibitory concentration (IC50) values collated from multiple studies are presented in the table below. This data highlights the differential sensitivity of these enzymes to NOG, providing a basis for its use as a tool compound and as a scaffold for the design of more selective inhibitors.
| Enzyme Family | Enzyme | Substrate/Function | IC50 (µM) |
| Hypoxia-Inducible Factor (HIF) Hydroxylases | Prolyl Hydroxylase Domain 1 (PHD1) | Prolyl hydroxylation of HIF-α | 2.1[1] |
| Prolyl Hydroxylase Domain 2 (PHD2) | Prolyl hydroxylation of HIF-α | 5.6[1] | |
| Factor Inhibiting HIF (FIH) | Asparaginyl hydroxylation of HIF-α | 0.36[2] | |
| Jumonji C (JmjC) Domain-Containing Histone Demethylases | JMJD2A (KDM4A) | H3K9me3/H3K36me3 demethylation | 250[1] |
| JMJD2C (KDM4C) | H3K9me3/H3K36me3 demethylation | 500[1] | |
| JMJD2E (KDM4E) | H3K9me3/H3K36me3 demethylation | 24[1] | |
| JMJD6 | Lysyl hydroxylation of splicing factors | >1000 | |
| Ten-Eleven Translocation (TET) Dioxygenases | TET1 (catalytic domain) | 5-methylcytosine oxidation | ~1-10 |
| TET2 (catalytic domain) | 5-methylcytosine oxidation | ~1-10 | |
| TET3 (catalytic domain) | 5-methylcytosine oxidation | ~1-10 | |
| Collagen Prolyl-4-Hydroxylases (C-P4Hs) | C-P4H | Prolyl-4-hydroxylation of collagen | Ki of 1.9-7.8 |
| Other 2OG Oxygenases | γ-butyrobetaine hydroxylase (BBOX1) | Carnitine biosynthesis | Not Potent |
| Aspartate/asparagine-β-hydroxylase (AspH) | Hydroxylation of aspartate/asparagine | 11.1[2] | |
| 2-oxoglutarate-dependent-demethylase (OGFOD1) | Ribosomal protein hydroxylation | Not a potent inhibitor | |
| AlkB Homolog 2 (ALKBH2) | DNA/RNA demethylation | Not a potent inhibitor | |
| AlkB Homolog 3 (ALKBH3) | DNA/RNA demethylation | Not a potent inhibitor |
Signaling Pathway and Experimental Workflow Visualizations
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.
Caption: HIF-1α signaling pathway under normoxic and hypoxic conditions, and the point of inhibition by this compound.
Caption: Role of KDM4 histone demethylases in gene regulation and its inhibition by this compound.
Caption: General experimental workflow for determining 2OG oxygenase inhibition using MALDI-TOF Mass Spectrometry.
Detailed Experimental Protocols
MALDI-TOF Mass Spectrometry-Based Assay for 2OG Oxygenase Activity
This method directly measures the conversion of a peptide substrate to its hydroxylated product.
Materials:
-
Recombinant human 2OG oxygenase
-
Peptide substrate (specific to the enzyme being assayed)
-
2-Oxoglutarate (2OG)
-
Ferrous sulfate (FeSO4)
-
L-Ascorbic acid
-
HEPES buffer (or other suitable buffer)
-
This compound (NOG) or other inhibitors
-
Trifluoroacetic acid (TFA) or other quenching agent
-
α-Cyano-4-hydroxycinnamic acid (CHCA) matrix
-
MALDI-TOF mass spectrometer
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the 2OG oxygenase, peptide substrate, 2OG, FeSO4, and ascorbic acid in buffer. The final concentrations of each component should be optimized for the specific enzyme.
-
Inhibitor Addition: Add NOG (or other inhibitors at various concentrations) or vehicle (e.g., DMSO) to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Quenching: Stop the reaction by adding a quenching solution, such as 1% TFA.
-
Sample Preparation for MALDI-TOF MS: Mix a small aliquot of the quenched reaction with the CHCA matrix solution directly on the MALDI target plate. Allow the spots to air dry.
-
Data Acquisition: Analyze the samples using a MALDI-TOF mass spectrometer in positive ion mode. Acquire mass spectra to detect the peaks corresponding to the unhydroxylated substrate and the hydroxylated product.
-
Data Analysis: Determine the relative peak intensities of the substrate and product. Calculate the percentage of substrate conversion and then the percentage of inhibition for each inhibitor concentration. IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Formaldehyde Dehydrogenase-Coupled Assay for Histone Demethylase Activity
This is an indirect assay that measures the formaldehyde produced during the demethylation of a histone peptide substrate.
Materials:
-
Recombinant human histone demethylase (e.g., a JMJD family member)
-
Methylated histone peptide substrate (e.g., H3K9me3)
-
2-Oxoglutarate (2OG)
-
Ferrous sulfate (FeSO4)
-
L-Ascorbic acid
-
HEPES buffer (or other suitable buffer)
-
This compound (NOG) or other inhibitors
-
Formaldehyde dehydrogenase (FDH)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the histone demethylase, methylated histone peptide substrate, 2OG, FeSO4, and ascorbic acid in buffer.
-
Inhibitor Addition: Add NOG (or other inhibitors at various concentrations) or vehicle to the reaction mixture.
-
Initiation and Incubation: Initiate the demethylation reaction and incubate at 37°C.
-
Coupled Reaction: In a separate plate or cuvette, prepare a coupling reaction mixture containing FDH and NAD+.
-
Formaldehyde Detection: At various time points, transfer an aliquot of the demethylation reaction to the coupling reaction mixture. The formaldehyde produced in the first reaction will be oxidized by FDH, leading to the reduction of NAD+ to NADH.
-
Data Acquisition: Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time plots. Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value as described above.
HIF-Prolyl Hydroxylase (PHD) Activity Assay (ELISA-based)
This assay measures the hydroxylation of a HIF-α peptide, which then allows its recognition by the von Hippel-Lindau (VHL) protein.
Materials:
-
Recombinant human PHD enzyme
-
Biotinylated HIF-α peptide substrate
-
2-Oxoglutarate (2OG)
-
Ferrous sulfate (FeSO4)
-
L-Ascorbic acid
-
HEPES buffer (or other suitable buffer)
-
This compound (NOG) or other inhibitors
-
Recombinant VBC (VHL, Elongin B, Elongin C) complex
-
Streptavidin-coated microplate
-
Anti-VHL antibody conjugated to an enzyme (e.g., HRP)
-
Substrate for the conjugated enzyme (e.g., TMB for HRP)
-
Stop solution
-
Microplate reader
Procedure:
-
Plate Coating: Add the biotinylated HIF-α peptide to the wells of a streptavidin-coated microplate and incubate to allow binding. Wash the wells to remove unbound peptide.
-
Reaction Setup: Prepare a reaction mixture containing the PHD enzyme, 2OG, FeSO4, and ascorbic acid in buffer.
-
Inhibitor Addition: Add NOG (or other inhibitors at various concentrations) or vehicle to the reaction mixture.
-
Enzymatic Reaction: Add the reaction mixture to the wells of the microplate and incubate at 37°C to allow for hydroxylation of the immobilized HIF-α peptide.
-
VHL Binding: After incubation, wash the wells and add the VBC complex. Incubate to allow binding of the VHL complex to the hydroxylated HIF-α peptide.
-
Detection: Wash the wells and add the enzyme-conjugated anti-VHL antibody. Incubate, then wash again. Add the enzyme substrate and incubate until a color develops.
-
Data Acquisition: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: The absorbance is proportional to the amount of hydroxylated peptide. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
References
Confirming HIF-1α Stabilization in Cells Treated with N-Oxalylglycine: A Comparative Guide
This guide provides an objective comparison of N-Oxalylglycine and other common chemical agents used to stabilize Hypoxia-Inducible Factor-1α (HIF-1α). It includes supporting experimental data, detailed protocols for confirmation, and visualizations of the key pathways and workflows for researchers, scientists, and drug development professionals.
Introduction to HIF-1α Stabilization
Hypoxia-Inducible Factor-1 (HIF-1) is a critical transcription factor that orchestrates the cellular response to low oxygen levels (hypoxia). It is a heterodimer composed of a constitutively expressed HIF-1β subunit and an oxygen-sensitive HIF-1α subunit.[1] Under normal oxygen conditions (normoxia), the HIF-1α subunit is rapidly degraded. However, in hypoxic conditions, HIF-1α is stabilized, allowing it to dimerize with HIF-1β, translocate to the nucleus, and activate the transcription of numerous genes involved in angiogenesis, glucose metabolism, and cell survival.[1][2][3]
Chemical agents that mimic hypoxia by stabilizing HIF-1α under normoxic conditions are valuable tools in research and therapeutics. This compound (NOG) is one such agent. It functions by inhibiting the enzymes responsible for HIF-1α degradation.[4] This guide details the methods to confirm this stabilization and compares NOG's performance with alternative compounds.
Mechanism of HIF-1α Stabilization
Under normoxic conditions, HIF-1α is hydroxylated on specific proline residues by a family of enzymes called prolyl hydroxylase domain proteins (PHDs).[5][6] This hydroxylation allows the von Hippel-Lindau (VHL) tumor suppressor protein, an E3 ubiquitin ligase, to bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome.[2][5] PHDs require oxygen, iron (Fe²⁺), and α-ketoglutarate (α-KG) as co-factors.
Hypoxia mimetics like this compound stabilize HIF-1α by inhibiting PHD activity. As an analogue of α-ketoglutarate, NOG competitively binds to the active site of PHDs, preventing the hydroxylation of HIF-1α even in the presence of oxygen.[7][8] This leads to the accumulation of HIF-1α, nuclear translocation, and activation of target genes.
References
- 1. Identification of Chemical Compounds that Induce HIF-1α Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIF1α stabilization in hypoxia is not oxidant-initiated | eLife [elifesciences.org]
- 3. Time-Dependent Stabilization of Hypoxia Inducible Factor-1α by Different Intracellular Sources of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hypoxia-inducible Factor-1α Stabilization in Nonhypoxic Conditions: Role of Oxidation and Intracellular Ascorbate Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An optimized reporter of the transcription factor hypoxia-inducible factor 1α reveals complex HIF-1α activation dynamics in single cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. docs.abcam.com [docs.abcam.com]
N-Oxalylglycine vs. Genetic Knockdown of PHD Enzymes: A Comparative Guide
In the realm of hypoxia research and the development of therapeutics for ischemic diseases, the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) is a key strategy. HIF-1α is a master transcriptional regulator that orchestrates cellular adaptation to low oxygen conditions by upregulating genes involved in angiogenesis, erythropoiesis, and metabolism. Under normal oxygen levels (normoxia), HIF-1α is rapidly degraded through a process initiated by prolyl hydroxylase domain (PHD) enzymes. Consequently, inhibiting PHD enzymes has emerged as a primary approach to stabilize HIF-1α and elicit a protective hypoxic response.
This guide provides a comprehensive comparison of two widely used methods for PHD inhibition: the pharmacological inhibitor N-Oxalylglycine and genetic knockdown of PHD enzymes. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed experimental protocols to assist researchers in selecting the most appropriate method for their studies.
Mechanism of Action: Chemical Inhibition vs. Genetic Silencing
This compound (NOG) is a structural analog of α-ketoglutarate (also known as 2-oxoglutarate), a crucial co-substrate for PHD enzymes.[1][2] By competitively binding to the active site of PHDs, NOG prevents the hydroxylation of specific proline residues on the HIF-1α subunit.[3][4] This inhibition of hydroxylation prevents the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex from recognizing and targeting HIF-1α for proteasomal degradation.[5][6] As a result, HIF-1α accumulates, translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of its target genes.[6][7] Dimethyloxalylglycine (DMOG), a cell-permeable ester derivative of NOG, is often used in cell-based assays as it more readily crosses the cell membrane.[4][8]
Genetic knockdown of PHD enzymes involves the use of molecular biology techniques such as RNA interference (RNAi) with small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), or CRISPR/Cas9-mediated gene knockout to reduce or eliminate the expression of specific PHD isoforms (PHD1, PHD2, and PHD3).[5][9][10] By depleting the cellular levels of PHD enzymes, the rate of HIF-1α hydroxylation is significantly reduced, leading to its stabilization and subsequent activation of downstream signaling pathways.[9][11] This approach allows for the investigation of the specific roles of individual PHD isoforms.[7][12]
Caption: HIF-1α pathway and points of intervention.
Comparative Analysis
| Feature | This compound | Genetic Knockdown of PHD Enzymes |
| Mechanism | Competitive inhibition of PHD enzymes by mimicking 2-oxoglutarate.[1][2] | Reduction or elimination of PHD enzyme expression via RNAi or gene editing.[9][10] |
| Target Specificity | Broadly inhibits all PHD isoforms (PHD1, PHD2, PHD3).[13] May also inhibit other 2-oxoglutarate-dependent dioxygenases, such as JMJD2 histone demethylases.[13] | Can be designed to be highly specific for a single PHD isoform, allowing for the dissection of their individual functions.[12][14] |
| Duration of Effect | Transient and reversible; effect is dependent on the compound's half-life and clearance. | Can be transient (siRNA) or stable and long-term (shRNA, CRISPR knockout).[5] |
| Off-Target Effects | Potential for inhibition of other 2-oxoglutarate-dependent enzymes.[13] | Potential for off-target gene silencing with siRNA/shRNA depending on sequence homology.[15] |
| Control & Dosing | Easily controlled through concentration and duration of exposure.[16][17] | More complex to control; requires optimization of transfection/transduction efficiency and selection of effective knockdown constructs.[18] |
| In Vivo Application | Can be administered systemically, but delivery and biodistribution can be challenging.[19][20] | Requires effective delivery vehicles (e.g., viral vectors, nanoparticles) which can present challenges with toxicity and immunogenicity.[11][21] |
| Reversibility | Highly reversible upon removal of the compound. | Generally not reversible for knockout; inducible knockdown systems (e.g., Tet-On/Off) can provide reversibility.[5][12] |
Experimental Data Comparison
The following table summarizes quantitative data from studies utilizing either pharmacological inhibition or genetic knockdown to stabilize HIF-1α.
| Method | Model System | Key Findings | Reference |
| DMOG (NOG precursor) | Mouse C2C12 myoblasts | DMOG treatment (100 µM for 2 hours) significantly increased intracellular HIF-1α levels and resulted in a 3-4 fold increase in VEGF gene expression.[16] | [16] |
| DMOG | Primary cortical neurons | DMOG (100 µM) reduced cell death induced by oxygen-glucose deprivation, a protective effect that required HIF-1α.[17][19] | [17][19] |
| shRNA knockdown of PHD2 | Mouse C2C12 myoblasts | Transfection with shPHD2 led to increased expression of angiogenic factors such as bFGF and VEGF.[10] | [10] |
| shRNA knockdown of PHD2 and FIH | Mouse C2C12 myoblasts, HL-1 atrial myocytes, c-kit+ cardiac progenitor cells | Double knockdown resulted in higher expression of angiogenic factors compared to single knockdown or control.[11] | [11] |
| CRISPR/Cas9 knockout of PHD2 | Human NSCLC H1299 cells | PHD2 knockout led to stabilization of HIF-1α and increased mRNA levels of HIF target genes including PDK1, PGK1, GLUT1, and LDHA.[9] | [9] |
| shRNA knockdown of PHD isoforms | Mice | Inducible knockdown of PHD2 stabilized HIF-1α and activated HIF-dependent genes, while knockdown of PHD1/3 did not significantly affect HIF target gene expression under the tested conditions.[12] | [12] |
| PHD1 knockout | Mice | PHD1 knockout mice showed preserved cardiac function after myocardial infarction, associated with stabilization of HIF-1α and increased angiogenesis.[22] | [22] |
Experimental Protocols
Protocol 1: HIF-1α Stabilization using DMOG
This protocol describes a general procedure for inducing HIF-1α stabilization in cultured cells using DMOG.
-
Cell Seeding: Plate cells in appropriate culture vessels and grow to 70-80% confluency.
-
DMOG Preparation: Prepare a stock solution of DMOG (e.g., 100 mM in sterile water or PBS) and sterilize through a 0.22 µm filter.
-
Treatment: Dilute the DMOG stock solution in fresh culture medium to the desired final concentration (e.g., 100 µM to 1 mM).[16] Remove the old medium from the cells and replace it with the DMOG-containing medium.
-
Incubation: Incubate the cells for the desired time period (e.g., 2-24 hours) at 37°C in a humidified incubator.[16]
-
Cell Lysis and Analysis: After incubation, wash the cells with cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer for Western blotting). Analyze HIF-1α protein levels by Western blot or ELISA, and target gene expression by RT-qPCR.[16][23]
Caption: Workflow for DMOG treatment.
Protocol 2: Genetic Knockdown of PHD2 using siRNA
This protocol outlines the steps for transiently knocking down PHD2 expression in cultured cells using siRNA.
-
siRNA Design and Selection: Design or purchase validated siRNA sequences targeting the desired PHD isoform (e.g., PHD2). Include a non-targeting (scrambled) siRNA as a negative control.[15][18]
-
Transfection:
-
Dilute the siRNA in serum-free medium.
-
Separately, dilute a suitable transfection reagent (e.g., Lipofectamine) in serum-free medium and incubate for 5 minutes.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes to allow complex formation.[21]
-
Add the siRNA-lipid complexes to the cells.
-
-
Incubation: Incubate the cells for 24-72 hours at 37°C. The optimal time will depend on the stability of the target protein and the cell type.
-
Validation of Knockdown: Harvest a subset of cells to validate the knockdown efficiency at the mRNA level (by RT-qPCR) and protein level (by Western blot).[18]
-
Analysis of HIF-1α: Lyse the remaining cells and analyze the levels of HIF-1α protein and the expression of its target genes as described in Protocol 1.
Caption: Workflow for siRNA-mediated knockdown.
Protocol 3: Quantification of HIF-1α and Target Gene Expression
-
Western Blotting: This semi-quantitative method is commonly used to detect HIF-1α protein levels in cell lysates.[16][23] Due to the rapid degradation of HIF-1α, sample preparation must be performed quickly and on ice.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA provides a more quantitative measurement of HIF-1α protein levels compared to Western blotting and can be used for various biological samples.[16][23]
-
Quantitative Real-Time PCR (RT-qPCR): This is the standard method for quantifying the mRNA expression of HIF-1α target genes such as VEGF, EPO, GLUT1, and PGK1.[16][25][26] Gene expression levels are typically normalized to a stable housekeeping gene.[26]
Conclusion
Both this compound and genetic knockdown are powerful tools for studying the consequences of PHD inhibition and HIF-1α stabilization. The choice between these methods depends largely on the specific research question.
-
This compound (and its derivatives like DMOG) is ideal for studies requiring acute, transient, and reversible inhibition of the entire PHD family. Its ease of use makes it suitable for high-throughput screening and initial investigations into the effects of HIF-1α stabilization.
-
Genetic knockdown is the preferred method for investigating the long-term consequences of PHD inhibition and for dissecting the specific roles of individual PHD isoforms. While technically more demanding, it offers unparalleled specificity.
By understanding the distinct advantages and limitations of each approach, researchers can design more precise and informative experiments to unravel the complexities of the hypoxia signaling pathway and its therapeutic potential.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. Potent and Selective Triazole-Based Inhibitors of the Hypoxia-Inducible Factor Prolyl-Hydroxylases with Activity in the Murine Brain | PLOS One [journals.plos.org]
- 5. Systemic silencing of Phd2 causes reversible immune regulatory dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Prolyl hydroxylase domain enzymes: important regulators of cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MOG analogues to explore the MCT2 pharmacophore, α-ketoglutarate biology and cellular effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Prolyl hydroxylase domain enzyme PHD2 inhibits proliferation and metabolism in non-small cell lung cancer cells in HIF-dependent and HIF-independent manners [frontiersin.org]
- 10. Molecular Imaging of RNA Interference Therapy Targeting PHD2 for Treatment of Myocardial Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Double Knockdown of Prolyyl Hydroxylase and Factor Inhibiting HIF with Non-Viral Minicircle Gene Therapy Enhances Stem Cell Mobilization and Angiogenesis After Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. caymanchem.com [caymanchem.com]
- 14. Selective Inhibition of Hypoxia-Inducible Factor (HIF) Prolyl-Hydroxylase 1 Mediates Neuroprotection against Normoxic Oxidative Death via HIF- and CREB-Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessment of HIF-1α expression and release following endothelial injury in-vitro and in-vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of prolyl hydroxylases by dimethyloxaloylglycine after stroke reduces ischemic brain injury and requires hypoxia inducible factor-1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 19. Inhibition of prolyl hydroxylases by dimethyloxaloylglycine after stroke reduces ischemic brain injury and requires hypoxia inducible factor-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Liposomal PHD2 Inhibitors and the Enhanced Efficacy in Stabilizing HIF-1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 22. mdpi.com [mdpi.com]
- 23. Enzyme-Linked Immunosorbent Assay for Pharmacological Studies Targeting Hypoxia-Inducible Factor 1α - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Diced siRNA Pools for Highly Effective RNAi Knockdown | Thermo Fisher Scientific - SG [thermofisher.com]
- 25. An integrative genomics approach identifies Hypoxia Inducible Factor-1 (HIF-1)-target genes that form the core response to hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of N-Oxalylglycine's (NOG) cross-reactivity with a range of related enzymes. This compound, a structural analog of α-ketoglutarate, is a widely utilized inhibitor of 2-oxoglutarate (2-OG) dependent dioxygenases.[1][2] Its cell-permeable prodrug, Dimethyloxalylglycine (DMOG), is frequently used to mimic a hypoxic state by inhibiting prolyl hydroxylase domain (PHD) enzymes, which leads to the stabilization of Hypoxia-Inducible Factor 1α (HIF-1α).[3] Understanding the cross-reactivity of this compound is crucial for interpreting experimental results and for the development of more selective inhibitors.
Quantitative Assessment of Enzyme Inhibition
This compound exhibits inhibitory activity against a variety of 2-OG dependent enzymes. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for several key enzymes, providing a quantitative comparison of its cross-reactivity.
| Target Enzyme Family | Specific Enzyme | IC50 (μM) |
| HIF Prolyl Hydroxylases (PHDs) | PHD1 | 2.1[4][5][6] |
| PHD2 | 5.6[4][5][6] | |
| PHD2 | 12.3[7] | |
| Factor Inhibiting HIF (FIH) | FIH | 0.36[7] |
| Jumonji C (JmjC) domain-containing histone demethylases | JMJD2A | 250[5][6][8] |
| JMJD2C | 500[5][6][8] | |
| JMJD2D | -[4][8][9] | |
| JMJD2E | 24[5][6] | |
| JMJD5 | 0.15[7] | |
| Other 2-OG Dependent Dioxygenases | Aspartate/asparagine-β-hydroxylase (AspH) | 11.1[7] |
Note: Variations in IC50 values can be attributed to different experimental conditions and assay formats.
Experimental Protocol: In Vitro Enzyme Inhibition Assay
The following is a representative protocol for determining the IC50 value of this compound against a 2-oxoglutarate-dependent enzyme, such as a HIF prolyl hydroxylase. This protocol is based on common methodologies for enzyme assays.[10][11][12]
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of a specific 2-OG dependent dioxygenase.
Materials:
-
Recombinant human enzyme (e.g., PHD2)
-
This compound
-
Substrate peptide (e.g., a synthetic peptide corresponding to the hydroxylation site of HIF-1α)
-
2-Oxoglutarate (α-ketoglutarate)
-
Ascorbate
-
Ferrous iron (Fe(II))
-
Assay buffer (e.g., Tris-HCl or HEPES buffer, pH 7.5)
-
Detection reagent (e.g., specific antibody for the hydroxylated substrate, or a coupled enzyme system for luminescence or fluorescence detection)
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Prepare serial dilutions of this compound in the assay buffer to create a range of concentrations to be tested.
-
Prepare a solution of the enzyme in the assay buffer.
-
Prepare a reaction mixture containing the substrate peptide, 2-oxoglutarate, ascorbate, and ferrous iron in the assay buffer.
-
-
Enzyme Inhibition Reaction:
-
Add a fixed amount of the enzyme to the wells of a microplate.
-
Add the different concentrations of this compound to the respective wells.
-
Include control wells with no inhibitor (100% activity) and no enzyme (background).
-
Pre-incubate the enzyme with this compound for a defined period (e.g., 15-30 minutes) at the desired temperature (e.g., room temperature or 37°C).
-
Initiate the enzymatic reaction by adding the reaction mixture to all wells.
-
-
Detection:
-
Allow the reaction to proceed for a specific time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a quenching agent like EDTA or by heat inactivation).
-
Measure the enzymatic activity by detecting the amount of product formed. The detection method will depend on the assay design (e.g., ELISA, fluorescence, luminescence).
-
-
Data Analysis:
-
Subtract the background signal from all measurements.
-
Normalize the data to the control wells (100% activity).
-
Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.
-
Visualizing Experimental and Biological Processes
To better illustrate the methodologies and biological context, the following diagrams have been generated.
Caption: Experimental workflow for determining the IC50 of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C4H5NO5 | CID 3080614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. MOG analogues to explore the MCT2 pharmacophore, α-ketoglutarate biology and cellular effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. apexbt.com [apexbt.com]
- 7. This compound | 2OG oxygenase inhibitor | Probechem Biochemicals [probechem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Synthesis and activity of this compound and its derivatives as Jumonji C-domain-containing histone lysine demethylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biochemical purification and pharmacological inhibition of a mammalian prolyl hydroxylase acting on hypoxia-inducible factor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
A Comparative Literature Review of N-Oxalylglycine and Other Hypoxia Mimetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N-Oxalylglycine (NOG) and its widely used cell-permeable prodrug, Dimethyloxalylglycine (DMOG), with other common chemical hypoxia mimetics, namely Cobalt Chloride (CoCl₂) and Deferoxamine (DFO). The review focuses on their mechanisms of action, comparative performance based on experimental data, and potential off-target effects, providing a comprehensive resource for selecting the appropriate tool for hypoxia research.
Introduction to Hypoxia Mimetics
Cellular adaptation to low oxygen (hypoxia) is primarily mediated by the transcription factor Hypoxia-Inducible Factor 1 (HIF-1). Under normal oxygen conditions (normoxia), the alpha subunit of HIF-1 (HIF-1α) is continuously targeted for degradation. This process is initiated by a family of Fe(II) and 2-oxoglutarate (2-OG)-dependent dioxygenases called Prolyl Hydroxylase Domain enzymes (PHDs). PHDs hydroxylate specific proline residues on HIF-1α, allowing the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind and tag it for proteasomal destruction. In hypoxia, the lack of oxygen inhibits PHD activity, leading to HIF-1α stabilization, nuclear translocation, and the activation of hundreds of target genes involved in angiogenesis, metabolism, and cell survival, such as Vascular Endothelial Growth Factor (VEGF) and Erythropoietin (EPO).[1][2]
Hypoxia mimetics are chemical compounds that stabilize HIF-1α under normoxic conditions by inhibiting the key enzymes responsible for its degradation.[3] These agents are invaluable tools for studying the cellular response to hypoxia without the need for specialized hypoxic chambers. This guide compares the three major classes of PHD inhibitors: 2-oxoglutarate analogues (this compound), iron competitors (Cobalt Chloride), and iron chelators (Deferoxamine).
Mechanism of Action
The primary hypoxia mimetics achieve HIF-1α stabilization by targeting different components of the prolyl hydroxylase enzyme's catalytic activity.
-
This compound (NOG) / Dimethyloxalylglycine (DMOG): NOG is a structural analogue of the PHD co-substrate 2-oxoglutarate (α-ketoglutarate).[4] It competitively binds to the 2-OG binding site on PHDs, preventing the hydroxylation of HIF-1α.[3][5] Because NOG itself has poor cell permeability, its esterified, cell-permeable prodrug DMOG is more commonly used in cell culture experiments.[6] Once inside the cell, esterases convert DMOG to the active inhibitor, NOG.[6]
-
Cobalt Chloride (CoCl₂): Cobalt (Co²⁺) ions are believed to mimic hypoxia by substituting for the ferrous iron (Fe²⁺) cofactor in the active site of PHD enzymes.[7][8] This substitution disrupts the enzyme's catalytic function, leading to the inhibition of HIF-1α hydroxylation and its subsequent stabilization.[7]
-
Deferoxamine (DFO): DFO is a high-affinity iron chelator.[9] It functions by binding to and removing the essential Fe²⁺ cofactor from the PHD active site.[8][10] The resulting inactive enzyme is unable to hydroxylate HIF-1α, leading to its accumulation. DFO is an FDA-approved drug for the treatment of iron overload.[11]
Caption: HIF-1α signaling pathway and points of inhibition by various hypoxia mimetics.
Comparative Performance Data
The efficacy of hypoxia mimetics can be assessed by measuring HIF-1α protein levels and the expression of its downstream target genes. The optimal concentration and duration of treatment often vary depending on the cell type and specific experimental goals.
| Hypoxia Mimetic | Typical Concentration | Cell Type | Duration | Effect on HIF-1α Stabilization | Effect on Target Genes (e.g., VEGF) | Reference |
| DMOG | 100 µM - 1 mM | Murine Fibroblasts | 24h | Increased protein expression | Increased mRNA levels | [3][12] |
| 300 µM | Gastric Cancer Cells | 24h | Stabilized HIF-1α | Not specified | [13] | |
| 100 µM | Lung Explants | - | Increased nuclear HIF-1α | Stimulated vascularization | [14] | |
| CoCl₂ | 100 - 300 µM | Caki-1 Cells | 4-6h | Dose-dependent increase | Not specified | [15] |
| 100 µM | Gastric Cancer Cells | 24h | Stronger stabilization vs. DMOG | Not specified | [13] | |
| 150 µM | C2C12 & 3T3-L1 Cells | 24-48h | Significant upregulation | Not specified | [16] | |
| DFO | 100 µM | Cortical Neurons | - | Stabilized HIF-1α | Not specified | [3] |
| 100 µM | Murine Fibroblasts | - | Stabilized HIF-1α | Improved transactivity under hyperglycemia | [12] | |
| - | Lung Explants | - | Increased nuclear HIF-1α | Disappeared vascular network | [14] |
Note: Direct comparisons are challenging due to variations in experimental conditions across studies. One study directly comparing DFO and DMOG in diabetic wound healing found that while both were effective in aged mice, only DFO augmented healing and neovascularization in the context of diabetes, as DMOG's effects were blunted by hyperglycemic conditions.[12] Another study reported that CoCl₂ induced a more stable HIF-1α protein level in gastric cancer cells compared to DMOG.[13]
Off-Target Effects and Cytotoxicity
While effective at stabilizing HIF-1α, chemical mimetics can have off-target effects that should be considered during experimental design.
-
This compound / DMOG: As a 2-OG analogue, NOG can potentially inhibit other 2-OG-dependent dioxygenases, such as histone demethylases.[17] At high intracellular concentrations, NOG has been shown to inhibit metabolic enzymes like glutamate dehydrogenase (GDH), leading to cytotoxicity.[6][18] The uptake of DMOG's metabolite, MOG, is mediated by the monocarboxylate transporter MCT2; cells with high MCT2 expression are more susceptible to DMOG-induced toxicity.[18][19] Furthermore, DMOG has been reported to directly inhibit mitochondrial respiration, an effect that precedes HIF target gene expression and is independent of HIF-1α.[20]
-
Cobalt Chloride (CoCl₂): CoCl₂ treatment can induce cellular stress and apoptosis in a dose- and time-dependent manner.[16][21] For example, in HeLa cells, 200 µM CoCl₂ induced cell death after 24 hours.[21] Some studies suggest that the cellular response to CoCl₂ is not identical to physiological hypoxia and may involve HIF-1α-independent pathways.[14]
-
Deferoxamine (DFO): The primary off-target effect of DFO is related to its potent iron-chelating activity, which can disrupt other iron-dependent cellular processes.[9] High concentrations (e.g., 1mM in HeLa cells) can lead to significant cytotoxicity.[21] Its effects on cell proliferation can be profound, with studies showing a rapid inhibition of cell division.[21]
Experimental Protocols
Accurate and reproducible assessment of hypoxia mimetic performance is critical. Below are summarized methodologies for key experiments.
Protocol 1: HIF-1α Stabilization via Western Blot
This protocol outlines the general steps for detecting HIF-1α protein levels in cell lysates after treatment with hypoxia mimetics.
Caption: Standard experimental workflow for Western blot analysis of HIF-1α.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, Caki-1, HCT116) and allow them to adhere. Treat with desired concentrations of NOG/DMOG, CoCl₂, or DFO for a specified time course (e.g., 4, 6, 24 hours). Include a normoxic untreated control.[13][15]
-
Cell Lysis: Due to the extremely short half-life of HIF-1α in the presence of oxygen (5-8 minutes), this step is critical.[22] All steps should be performed on ice as quickly as possible. Wash cells once with ice-cold PBS. Immediately add lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail. Scrape cells, collect the lysate, and shear genomic DNA by passing the lysate through a narrow-gauge needle.[23]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.[22]
-
SDS-PAGE and Transfer: Load 10-50 µg of total protein per lane onto an SDS-PAGE gel (typically 7.5%). Transfer the separated proteins to a nitrocellulose or PVDF membrane.[22]
-
Immunoblotting: Block the membrane for at least 1 hour at room temperature (e.g., with 5% non-fat milk in TBST). Incubate with a primary antibody against HIF-1α overnight at 4°C. After washing, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL (chemiluminescence) detection reagent. The post-translationally modified HIF-1α protein typically runs at approximately 110-130 kDa.[15] A loading control (e.g., β-actin) should be probed on the same membrane to confirm equal protein loading.
Protocol 2: Cell Viability Assessment (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity after treatment with hypoxia mimetics.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the hypoxia mimetic to be tested. Include untreated control wells. Incubate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the solubilized formazan solution on a microplate reader, typically at a wavelength of 570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the absorbance of the untreated control cells.
Conclusion
This compound (via its prodrug DMOG), Cobalt Chloride, and Deferoxamine are all effective chemical mimetics for inducing a hypoxic response by stabilizing HIF-1α. The choice of agent should be guided by the specific research question and cell model.
-
This compound/DMOG is a direct competitive inhibitor of the PHD co-substrate 2-OG. It is highly effective but researchers should be aware of its potential off-target effects on other 2-OG-dependent enzymes and mitochondrial function, as well as cell-type-specific cytotoxicity related to MCT2 expression.
-
Cobalt Chloride is a cost-effective and widely used mimetic that acts by replacing the Fe²⁺ cofactor. However, it can induce significant cellular stress and its effects may not perfectly replicate physiological hypoxia.
-
Deferoxamine acts by chelating the Fe²⁺ cofactor and has shown therapeutic potential in preclinical models.[12] Its potent iron-chelating activity can broadly impact cellular function and inhibit proliferation, which may or may not be desirable depending on the experimental context.
For any experiment, it is crucial to perform dose-response and time-course studies to determine the optimal concentration that maximizes HIF-1α stabilization while minimizing cytotoxicity and off-target effects in the specific cellular model being investigated.
References
- 1. Similarities between the oxygen-sensing mechanisms regulating the expression of vascular endothelial growth factor and erythropoietin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of prolyl hydroxylases by dimethyloxaloylglycine after stroke reduces ischemic brain injury and requires hypoxia inducible factor-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia Mimetic Agents for Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MOG analogues to explore the MCT2 pharmacophore, α-ketoglutarate biology and cellular effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploration of metabolic responses towards hypoxia mimetic DMOG in cancer cells by using untargeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. An iron chelation-based combinatorial anticancer therapy comprising deferoxamine and a lactate excretion inhibitor inhibits the proliferation of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual-Action Inhibitors of HIF Prolyl Hydroxylases That Induce Binding of a Second Iron Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deferoxamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Comparison of the Hydroxylase Inhibitor DMOG and the Iron Chelator Deferoxamine in Diabetic and Aged Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effect of chemical stabilizers of hypoxia-inducible factors on early lung development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frequently Asked Questions about Hypoxia Research & HIFs [novusbio.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis and activity of this compound and its derivatives as Jumonji C-domain-containing histone lysine demethylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 19. MOG analogues to explore the MCT2 pharmacophore, α-ketoglutarate biology and cellular effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A novel effect of DMOG on cell metabolism: direct inhibition of mitochondrial function precedes HIF target gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. heraldopenaccess.us [heraldopenaccess.us]
- 22. docs.abcam.com [docs.abcam.com]
- 23. researchgate.net [researchgate.net]
A Comparative Analysis of N-Oxalylglycine and Other Epigenetic Modulators Targeting Histone Demethylases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of N-Oxalylglycine (NOG) and other prominent epigenetic modulators, specifically IOX1, JIB-04, and GSK-J1. All four compounds are inhibitors of histone demethylases, a class of enzymes crucial for epigenetic regulation. Dysregulation of these enzymes is implicated in various diseases, including cancer, making their inhibitors valuable tools for research and potential therapeutic agents.[1] This comparison focuses on their mechanism of action, target specificity, and inhibitory potency, supported by experimental data and detailed protocols.
Mechanism of Action and Target Specificity
This compound and IOX1 are broad-spectrum inhibitors that act as competitive antagonists of α-ketoglutarate (2-oxoglutarate), a crucial cofactor for the catalytic activity of Jumonji C (JmjC) domain-containing histone demethylases and other 2-oxoglutarate-dependent dioxygenases.[2] Their structural similarity to α-ketoglutarate allows them to bind to the active site of these enzymes, thereby preventing the demethylation of histone lysine residues.
JIB-04 is described as a pan-selective inhibitor of Jumonji histone demethylases, although it does not compete with α-ketoglutarate.[1][3] Its mechanism involves disrupting the binding of O2 in the enzyme's active site.[4] JIB-04 has been shown to selectively induce cell death in cancer cells while having minimal effect on normal cells.[1][5]
GSK-J1 is a potent and selective inhibitor of the KDM6 subfamily of H3K27 demethylases, which includes JMJD3 (KDM6B) and UTX (KDM6A).[6][7][8][9] It acts as a competitive inhibitor of α-ketoglutarate.[10] This selectivity makes GSK-J1 a valuable tool for studying the specific roles of H3K27 demethylation in biological processes.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its counterparts against a panel of histone demethylases. Lower IC50 values indicate greater potency.
| Target Enzyme | This compound IC50 (µM) | IOX1 IC50 (µM) | JIB-04 IC50 (µM) | GSK-J1 IC50 (µM) |
| KDM2/JMJD1 Subfamily | ||||
| JMJD1A/KDM3A | 0.1, 0.17[11] | |||
| KDM4/JMJD2 Subfamily | ||||
| JMJD2A/KDM4A | 250[10][12] | 0.2, 0.6[11] | 0.445[1][5] | >20[6] |
| JMJD2B/KDM4B | 0.435[1][5] | |||
| JMJD2C/KDM4C | 500[10][12] | 0.6[13] | 1.1[1][5] | |
| JMJD2D/KDM4D | 0.290[1] | |||
| JMJD2E/KDM4E | 24[10][12] | 0.3, 2.3[13] | 0.340[1][5] | |
| KDM5/JARID1 Subfamily | ||||
| JARID1A/KDM5A | 0.230[1][5] | 6.8[6] | ||
| JARID1B/KDM5B | 0.170[6] | |||
| JARID1C/KDM5C | 0.550[6] | |||
| KDM6/JMJD3 Subfamily | ||||
| JMJD3/KDM6B | 0.12, 1.4[13] | 0.855[1][5] | 0.028, 0.060[6][7][8][9] | |
| UTX/KDM6A | 1 | 0.053[6] | ||
| Other 2-Oxoglutarate Dioxygenases | ||||
| PHD1 | 2.1[10][12] | |||
| PHD2 | 5.6[10][12] | Negligible activity | ||
| TET1 | Negligible activity |
Signaling Pathways and Cellular Effects
These epigenetic modulators influence various cellular signaling pathways, leading to diverse biological outcomes.
This compound and IOX1, as broad-spectrum inhibitors, can affect multiple pathways regulated by 2-oxoglutarate-dependent dioxygenases, including those involved in hypoxia response and collagen synthesis.[10][12]
JIB-04 has been shown to impact cancer cell growth and survival by modulating the PI3K-AKT and MAPK signaling pathways.[14][15] It can induce cell cycle arrest and apoptosis in cancer cells.[16][17]
GSK-J1, through its specific inhibition of KDM6 demethylases, has been demonstrated to modulate inflammatory responses by affecting the NF-κB signaling pathway.[18][19] It can suppress the expression of pro-inflammatory cytokines.[19]
Caption: Signaling pathways affected by this compound, IOX1, JIB-04, and GSK-J1.
Experimental Methodologies
The inhibitory activities of these compounds are typically determined using in vitro enzyme inhibition assays. Common methods include:
1. AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay):
This bead-based immunoassay is a popular method for quantifying histone demethylase activity.
-
Principle: The assay measures the product of the demethylation reaction. A biotinylated histone peptide substrate is incubated with the histone demethylase enzyme in the presence of the inhibitor. The reaction product is then detected using an antibody specific to the demethylated histone mark, which is conjugated to an acceptor bead. Streptavidin-coated donor beads bind to the biotinylated peptide. When the donor and acceptor beads are in close proximity (i.e., when the antibody binds to the demethylated peptide), excitation of the donor bead results in a luminescent signal from the acceptor bead. The intensity of the signal is proportional to the enzyme activity.
-
Protocol Outline:
-
Prepare a reaction mixture containing the histone demethylase, biotinylated histone peptide substrate, α-ketoglutarate, Fe(II), ascorbate, and varying concentrations of the inhibitor in an appropriate assay buffer (e.g., 50 mM HEPES, 0.1% BSA, pH 7.5).[11]
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).[11]
-
Stop the reaction by adding a chelating agent like EDTA.[11]
-
Add AlphaLISA acceptor beads conjugated with the detection antibody and streptavidin-coated donor beads.[11]
-
Incubate in the dark to allow for bead-antibody-peptide complex formation.
-
Read the plate on a compatible microplate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.[11]
-
2. Formaldehyde Dehydrogenase (FDH)-Coupled Assay:
This assay measures the formaldehyde produced as a byproduct of the demethylation reaction.
-
Principle: The formaldehyde produced by the histone demethylase is used as a substrate by formaldehyde dehydrogenase, which in the presence of NAD+, reduces it to formic acid and NADH. The increase in NADH concentration is monitored by measuring the absorbance or fluorescence.
-
Protocol Outline:
-
Set up the demethylation reaction as described for the AlphaLISA assay.
-
Couple the reaction with a second enzymatic reaction containing formaldehyde dehydrogenase and NAD+.
-
Monitor the change in absorbance at 340 nm or fluorescence to determine the rate of NADH production.
-
The rate of NADH production is directly proportional to the histone demethylase activity.
-
Determine IC50 values by measuring the enzyme activity at different inhibitor concentrations.
-
Caption: General experimental workflow for determining the IC50 of histone demethylase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The small molecule JIB-04 disrupts O2 binding in the Fe-dependent histone demethylase KDM4A/JMJD2A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. doc.abcam.com [doc.abcam.com]
- 6. GSK J1 | Histone Demethylase Inhibitors: R&D Systems [rndsystems.com]
- 7. Therapeutic potential of inhibiting histone 3 lysine 27 demethylases: a review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. IOX1 | Histone Demethylase | TargetMol [targetmol.com]
- 12. AlphaLISA JMJD3 Histone H3-Lysine 27 demethylase assay | Revvity [revvity.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. JIB-04, a histone demethylase Jumonji C domain inhibitor, regulates phenotypic switching of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-Oxalylglycine: A Comprehensive Guide for Laboratory Professionals
Providing critical safety and operational guidance, this document outlines the proper disposal procedures for N-Oxalylglycine, ensuring the safety of laboratory personnel and compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in experimental settings.
This compound is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases, widely used in research fields such as epigenetics, cancer biology, and hypoxia studies. Due to its chemical nature and potential biological effects, proper disposal is crucial. This document provides a step-by-step guide for the safe handling and disposal of this compound in both solid form and as solutions in common laboratory solvents.
Key Safety and Handling Information
This compound is classified as harmful if swallowed (Acute toxicity - oral 4) under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2] The toxicological properties of this compound have not been fully investigated, and it is advised to handle it with care, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[3] It is important to prevent its release into the environment as its ecological effects are not well-defined.[1][4]
| Property | Value |
| GHS Hazard Statements | H302: Harmful if swallowed[1][2] |
| Solubility | Soluble in organic solvents such as ethanol and DMSO, and in aqueous buffers like PBS.[5] |
| Stability | Stable for at least four years when stored as a solid at -20°C. Aqueous solutions in PBS are not recommended for storage for more than one day.[6] |
Step-by-Step Disposal Procedures
The following procedures are based on general best practices for chemical waste management and information from Safety Data Sheets (SDSs) for this compound. Always consult and adhere to your institution's specific chemical waste disposal guidelines.
1. Solid this compound Waste:
-
Collection: Collect any unused or waste this compound powder in a clearly labeled, sealed container. The container should be compatible with the chemical.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and clearly indicate the contents, including the full chemical name ("this compound") and any other components.
-
Storage: Store the sealed waste container in a designated and secure chemical waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service. One suggested method of disposal for the solid form is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]
2. This compound Solutions:
-
Aqueous Solutions (e.g., in PBS):
-
Collection: Collect all aqueous waste solutions containing this compound in a designated, leak-proof, and clearly labeled container.
-
pH Adjustment: Do not neutralize acidic or basic solutions unless it is part of a validated institutional protocol. In general, chemical waste should not be neutralized before collection.
-
Disposal: The collected aqueous waste should be treated as chemical waste and disposed of through your institution's hazardous waste program. Do not pour this compound solutions down the drain. [4][7]
-
-
Organic Solvent Solutions (e.g., in DMSO, Ethanol):
-
Collection: Collect all organic waste solutions containing this compound in a designated, solvent-resistant, and clearly labeled container.
-
Segregation: If possible, segregate halogenated and non-halogenated solvent waste as required by your institution's waste management guidelines.
-
Disposal: The collected organic solvent waste is considered hazardous and must be disposed of through your institution's certified hazardous waste management service.
-
3. Contaminated Materials:
-
Collection: Any materials, such as pipette tips, tubes, and gloves, that are contaminated with this compound should be collected in a designated hazardous waste container.
-
Disposal: Dispose of contaminated labware as solid chemical waste through your institution's hazardous waste program.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound waste.
Decontamination and Spill Procedures
In the event of a spill, immediately alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste. Ensure adequate ventilation during cleanup. For large spills, or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department.
By adhering to these procedures, you contribute to a safe laboratory environment and ensure the responsible management of chemical waste. Always prioritize safety and consult your institutional guidelines for specific requirements.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. apexbt.com [apexbt.com]
- 5. glpbio.com [glpbio.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. The broad spectrum 2-oxoglutarate oxygenase inhibitor this compound is present in rhubarb and spinach leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling N-Oxalylglycine
Essential Safety and Handling Guide for N-Oxalylglycine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Following these procedures is essential for ensuring personal safety and proper management of this chemical in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and may cause irritation to the eyes, skin, and respiratory system.[1][2] The toxicological properties of this compound have not been fully investigated, warranting cautious handling and adherence to stringent safety protocols.[1]
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[1][3] | To prevent eye contact which can cause irritation characterized by redness, watering, and itching.[1] |
| Hand Protection | Impermeable and resistant gloves. Specific material suitability should be confirmed with the glove manufacturer. | To prevent skin contact which can lead to irritation, itching, swelling, reddening, or blistering.[1] |
| Body Protection | Laboratory coat.[1] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if workplace conditions warrant its use, such as when dust formation is likely.[1][3] | To prevent inhalation which may cause irritation of the lungs and respiratory system.[1] |
Safe Handling and Storage Procedures
Proper handling and storage are critical to minimize exposure risks and maintain the integrity of this compound.
Operational Plan:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Personal Hygiene: Wash hands thoroughly after handling the compound and before breaks or leaving the laboratory. Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3]
-
Avoiding Contamination: Avoid contact with eyes, skin, and clothing.[1] Minimize dust formation and accumulation.[4]
-
Storage: Store this compound in a tightly closed container in a dry, well-ventilated place.[3] For long-term stability, it is recommended to store it at -20°C.[1][5] Keep it away from heat, sources of ignition, and strong oxidizing agents.[1][3]
Emergency Procedures and First Aid
Immediate and appropriate responses to accidental exposure are vital.
Table 2: First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Get medical aid if irritation develops or persists.[1] |
| Inhalation | Remove the individual from exposure to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do NOT induce vomiting. Seek immediate medical attention.[1] |
Spill and Disposal Plan
In the event of a spill or for routine disposal, the following procedures should be followed to mitigate environmental contamination and ensure safety.
Spill Response:
-
Ventilate Area: Ensure the area is well-ventilated.
-
Control Ignition Sources: Shut off all sources of ignition.[1]
-
Containment: Wear appropriate PPE. Use a shovel to carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[1][3] Avoid generating dust.[3]
-
Decontamination: Clean the spill area by rinsing the contaminated surfaces with copious amounts of water.[1]
Disposal:
Dispose of waste this compound and contaminated materials in accordance with all applicable local, regional, and national regulations.[3] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[3] Do not empty into drains.[3]
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
